molecular formula C16H13NO B154304 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde CAS No. 1757-72-8

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Cat. No.: B154304
CAS No.: 1757-72-8
M. Wt: 235.28 g/mol
InChI Key: YJOWMBICANYBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-phenylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-17-15-10-6-5-9-13(15)14(11-18)16(17)12-7-3-2-4-8-12/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOWMBICANYBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061947
Record name 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804587
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1757-72-8
Record name 1-Methyl-2-phenyl-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1757-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001757728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-phenyl-1H-indole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.591
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde (CAS: 1757-72-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis methodologies, and established biological activities, with a focus on its role as an antimitotic agent. Experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.

Chemical and Physical Properties

This compound is a white to light yellow solid.[1] Its chemical structure features a central indole core with a methyl group at the 1-position, a phenyl group at the 2-position, and a carbaldehyde (formyl) group at the 3-position. This substitution pattern imparts specific chemical reactivity and biological functionality to the molecule. It is sparingly soluble in water but shows moderate solubility in organic solvents.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1757-72-8[1][2]
Molecular Formula C₁₆H₁₃NO[1][2]
Molecular Weight 235.28 g/mol [1][2]
Appearance White to light yellow solid[1]
Melting Point 128 °C[1]
Boiling Point (Predicted) 447.4 ± 33.0 °C[1]
Density (Predicted) 1.11 ± 0.1 g/cm³[1]
Water Solubility 19.5 µg/mL at pH 7.4[3]
Storage Temperature 2-8°C, under nitrogen[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Vilsmeier-Haack formylation of its precursor, 1-methyl-2-phenyl-1H-indole.

Synthesis of the Precursor: 1-Methyl-2-phenyl-1H-indole

A facile one-pot synthesis method involves the palladium-catalyzed heteroannulation of N-methyl-2-haloaniline with phenylacetylene.

Experimental Protocol: One-Pot Synthesis of 1-Methyl-2-phenyl-1H-indole

  • Materials:

    • N-Methyl-2-bromoaniline (or N-methyl-2-iodoaniline)

    • Phenylacetylene

    • Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride

    • Ethyl acetate

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexane and ethyl acetate for elution

  • Procedure:

    • To a reaction vessel, add N-methyl-2-bromoaniline (0.75 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), triethylamine (2 mmol), and phenylacetylene (1.5 mmol) in DMF (5 mL).

    • Stir the mixture at room temperature for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield 1-methyl-2-phenylindole.

Formylation of 1-Methyl-2-phenyl-1H-indole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic compounds like indoles. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol: Vilsmeier-Haack Formylation

  • Materials:

    • 1-Methyl-2-phenyl-1H-indole

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Ice-salt bath

    • Aqueous sodium hydroxide solution

    • Ethanol for recrystallization

  • Procedure:

    • In a flask cooled in an ice-salt bath, slowly add phosphorus oxychloride (1 equivalent) to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.

    • Prepare a solution of 1-methyl-2-phenyl-1H-indole (1 equivalent) in DMF.

    • Slowly add the indole solution to the pre-formed Vilsmeier reagent, maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to stir at room temperature, then gently warm to complete the reaction. The progress can be monitored by TLC.

    • Carefully quench the reaction by pouring the mixture into ice water.

    • Neutralize the solution by the dropwise addition of an aqueous sodium hydroxide solution until the product precipitates.

    • Collect the precipitate by filtration, wash thoroughly with water, and air-dry.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

Vilsmeier_Haack_Synthesis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Intermediate Vilsmeier_reagent->Iminium_intermediate Indole 1-Methyl-2-phenylindole Indole->Iminium_intermediate Electrophilic Attack Aldehyde This compound Iminium_intermediate->Aldehyde H2O H₂O (Hydrolysis) H2O->Aldehyde

Fig. 1: Vilsmeier-Haack reaction workflow for the synthesis of this compound.

Biological Activity and Applications

This compound has been identified as a compound with potential therapeutic applications, notably in the field of oncology. It is also suggested to have anti-inflammatory and antioxidant properties.

Antimitotic Activity

Derivatives of 2-phenylindole-3-carbaldehyde have been shown to be potent inhibitors of tubulin polymerization. This inhibition disrupts the formation of microtubules, which are essential components of the mitotic spindle. The failure of proper spindle formation leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells. This mechanism of action is similar to that of other well-known microtubule-targeting anticancer agents.

Anticancer_Mechanism Compound This compound Tubulin Tubulin Dimers Compound->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Leads to Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle G2M_Arrest G2/M Phase Arrest Cell_Cycle->G2M_Arrest Results in Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Precursor_Synth Synthesis of 1-Methyl-2-phenylindole Formylation Vilsmeier-Haack Formylation Precursor_Synth->Formylation Purification_Synth Purification Formylation->Purification_Synth Tubulin_Assay Tubulin Polymerization Assay Purification_Synth->Tubulin_Assay Test Compound Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) Purification_Synth->Cell_Culture Treatment Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis

References

An In-Depth Technical Guide to 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

This compound possesses a core indole scaffold, which is a common motif in numerous biologically active compounds. The structure is characterized by a methyl group at the 1-position (N1) of the indole ring, a phenyl group at the 2-position (C2), and a carbaldehyde (formyl) group at the 3-position (C3).

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueReference
CAS Number 1757-72-8[1][2]
Molecular Formula C₁₆H₁₃NO[2][3]
Molecular Weight 235.28 g/mol [2][3]
Melting Point 128 °C[3]
Appearance White to light yellow solid[3]
Solubility Soluble in organic solvents such as DMSO and DMF.

Synthesis

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Vilsmeier-Haack Reaction: General Principles

The Vilsmeier-Haack reaction involves the formylation of a reactive aromatic substrate using a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt then attacks the electron-rich indole ring, leading to the formation of an aldehyde after hydrolysis. For N-substituted indoles, formylation preferentially occurs at the C3 position.

Logical Workflow for the Synthesis

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_synthesis Formylation of Indole DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent Reaction POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Starting_Material 1-Methyl-2-phenylindole Intermediate Iminium Intermediate Starting_Material->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis (H₂O)

Caption: Logical workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Experimental Protocol (General Procedure)

Materials:

  • 1-Methyl-2-phenylindole (starting material)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous DMF under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride dropwise to the stirred DMF. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction: Dissolve 1-methyl-2-phenylindole in anhydrous DCM in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).

  • Work-up and Isolation: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate at this stage. Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The following table summarizes the reported ¹³C NMR spectral data.

Chemical Shift (δ) ppmAssignment
Data not available in the provided search results

Note: While a direct source for the ¹³C NMR spectrum was found, the peak assignments are not provided in the search results.

¹H NMR: Experimental ¹H NMR data for this compound is not available in the provided search results. However, based on the structure and data for similar compounds, the following proton signals would be expected:

  • A singlet for the aldehydic proton (CHO) typically in the range of δ 9.5-10.5 ppm.

  • A singlet for the N-methyl (N-CH₃) protons around δ 3.5-4.0 ppm.

  • Multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the phenyl group and the indole ring system.

Infrared (IR) Spectroscopy

Experimental IR data for this specific compound is not available in the search results. Characteristic absorption bands would be expected for the following functional groups:

  • C=O stretch (aldehyde): A strong absorption band around 1650-1700 cm⁻¹.

  • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Experimental mass spectrometry data is not available in the provided search results. The expected molecular ion peak [M]⁺ would be at an m/z value corresponding to its molecular weight (235.28).

Potential Applications and Biological Activity

Indole-3-carbaldehyde derivatives are recognized as important intermediates in the synthesis of various biologically active compounds and natural products. While specific biological studies on this compound are not detailed in the provided search results, the indole scaffold is a well-known pharmacophore. Derivatives of indole-3-carbaldehyde have been reported to exhibit a wide range of biological activities, including:

  • Anticancer

  • Antimicrobial

  • Anti-inflammatory

  • Antioxidant

The presence of the phenyl group at the C2 position and the methyl group at the N1 position can significantly influence the steric and electronic properties of the molecule, potentially modulating its biological activity. Further research is required to elucidate the specific pharmacological profile of this compound.

Conclusion

References

An In-depth Technical Guide to 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, a derivative of the indole-3-carbaldehyde scaffold, stands as a compound of significant interest within the realms of organic synthesis and medicinal chemistry. The indole core is a privileged structure in numerous biologically active compounds, and its substitution at the N1, C2, and C3 positions offers a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and insights into the therapeutic potential of this indole derivative.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₁₆H₁₃NO and a molecular weight of 235.28 g/mol .[1] Key physical and chemical data are summarized in the table below for easy reference.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1757-72-8[2]
Molecular Formula C₁₆H₁₃NO[1]
Molecular Weight 235.28 g/mol
Melting Point 85.1-86.3 °C[2]
Boiling Point 447.4±33.0 °C at 760 mmHg[2]
Density 1.1±0.1 g/cm³[2]
Appearance White to light yellow solid-

Synthesis

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][4][5] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as the indole nucleus. The starting material for this synthesis is 1-methyl-2-phenyl-1H-indole.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methyl-2-phenyl-1H-indole

This protocol is based on established general procedures for the Vilsmeier-Haack formylation of indoles.[3][6]

Materials:

  • 1-Methyl-2-phenyl-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).

  • Formylation Reaction: Dissolve 1-methyl-2-phenyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and water. Basify the aqueous solution to a pH of 8-9 by the slow addition of a sodium hydroxide solution. This will hydrolyze the intermediate iminium salt to the aldehyde and precipitate the product.

  • Extraction: Extract the aqueous mixture with dichloromethane or another suitable organic solvent (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.

Synthesis Workflow

Synthesis_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Starting_Material 1-Methyl-2-phenyl-1H-indole Starting_Material->Iminium_Intermediate Electrophilic Attack Hydrolysis Hydrolysis (H₂O, NaOH) Iminium_Intermediate->Hydrolysis Purification Purification (Chromatography) Hydrolysis->Purification Final_Product This compound Purification->Final_Product

Figure 1: Vilsmeier-Haack Synthesis Workflow

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is limited in publicly available literature, the broader class of indole-3-carbaldehyde and 2-phenylindole derivatives has been investigated for various therapeutic properties.[7]

Anticancer Activity

Derivatives of 2-phenylindole-3-carbaldehyde have demonstrated potent antimitotic activity by inhibiting tubulin polymerization.[8][9][10] This mechanism disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Potential Mechanism of Action: Inhibition of Tubulin Polymerization

Anticancer_Mechanism Compound 1-Methyl-2-phenyl- 1H-indole-3-carbaldehyde Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Formation Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: Proposed Anticancer Mechanism

Experimental Protocol: Tubulin Polymerization Assay

This protocol is a standard method used to assess the inhibitory effect of compounds on tubulin assembly.[11]

Materials:

  • Purified tubulin protein

  • GTP (Guanosine triphosphate)

  • PEM buffer (PIPES, EGTA, MgCl₂)

  • Glycerol

  • Test compound (this compound) dissolved in DMSO

  • Positive control (e.g., Colchicine)

  • Negative control (DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation: Prepare a solution of tubulin in PEM buffer containing glycerol.

  • Reaction Mixture: In a 96-well plate, add PEM buffer, GTP, and the test compound at various concentrations. Include wells for the positive and negative controls.

  • Initiation: Add the tubulin solution to each well to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37 °C and measure the change in absorbance at 340 nm over time. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance change against time for each concentration. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Anti-inflammatory Activity

The parent compound, indole-3-carboxaldehyde, has been shown to alleviate intestinal inflammation by activating the Aryl Hydrocarbon Receptor (AhR) and inhibiting the NLRP3 inflammasome.[12][13][14] AhR is a ligand-activated transcription factor that plays a role in regulating immune responses. Its activation can lead to the production of anti-inflammatory cytokines like IL-22 and can suppress pro-inflammatory signaling pathways such as the NF-κB pathway.[15][16][17]

Potential Signaling Pathway: AhR-Mediated Anti-inflammatory Response

Anti_Inflammatory_Pathway Compound 1-Methyl-2-phenyl- 1H-indole-3-carbaldehyde AhR Aryl Hydrocarbon Receptor (AhR) Compound->AhR Activates Nucleus Nucleus AhR->Nucleus Translocates with ARNT NFkB_Pathway NF-κB Pathway AhR->NFkB_Pathway Inhibits ARNT ARNT DRE Dioxin Response Element (DRE) Nucleus->DRE Binds to Anti_Inflammatory_Genes Anti-inflammatory Gene Expression (e.g., IL-22) DRE->Anti_Inflammatory_Genes Induces Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB_Pathway->Pro_Inflammatory_Cytokines Leads to

Figure 3: AhR-Mediated Anti-inflammatory Pathway

Experimental Protocol: NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.[18][19]

Materials:

  • A suitable cell line (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Lipofectamine or other transfection reagent

  • Inflammatory stimulus (e.g., TNF-α or LPS)

  • Test compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • Treatment: After 24 hours, treat the cells with the test compound at various concentrations for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent (e.g., TNF-α) for 6-8 hours.

  • Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage inhibition of NF-κB activity by the test compound.

Antioxidant Activity

Indole derivatives are known to possess antioxidant properties.[7] The antioxidant capacity of this compound can be evaluated using standard in vitro assays that measure its ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to assess antioxidant activity.[20][21]

Materials:

  • DPPH solution in methanol

  • Test compound dissolved in methanol or DMSO

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add the DPPH solution to the test compound at various concentrations. Include wells for the positive control and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Summary of Quantitative Data

The following tables would be populated with specific experimental data for this compound as it becomes available in the literature. Currently, the data presented is for analogous compounds to provide a comparative context.

Table 1: Anticancer Activity of Related Indole Derivatives

CompoundCell LineAssayIC₅₀ (µM)Reference
2-Phenylindole-3-carbaldehyde analogMDA-MB-231Cell Viability0.005 - 0.020[10]
2-Phenylindole-3-carbaldehyde analogMCF-7Cell Viability0.005 - 0.020[10]
1-Methyl-1H-indole-pyrazoline hybridHeLaCell Viability0.21 - 0.31[22]
Indole-based sulfonohydrazideMCF-7Cell Viability13.2[23]
Indole-based sulfonohydrazideMDA-MB-468Cell Viability8.2[23]

Table 2: Anti-inflammatory Activity of Related Indole Derivatives

CompoundModelAssayEffectReference
Indole-3-carboxaldehydeLPS-stimulated macrophagesIL-6, IL-10 ELISA↓ IL-6, ↑ IL-10[24]
Indole-3-carboxaldehydeLPS-stimulated intestinal epithelial cellsNF-κB activationInhibition[13]

Table 3: Antioxidant Activity of Related Indole Derivatives

CompoundAssayIC₅₀ (µM)Reference
Indole-3-carboxaldehyde derivativeDPPH ScavengingVaries[7]
Indole-3-carboxamide derivativeLipid PeroxidationVaries[25]

Conclusion

This compound is a synthetically accessible compound with a high potential for biological activity, stemming from its structural similarity to known anticancer, anti-inflammatory, and antioxidant agents. The Vilsmeier-Haack reaction provides a reliable route for its synthesis. While direct experimental data on this specific molecule is emerging, the established bioactivities of related indole-3-carbaldehyde and 2-phenylindole derivatives strongly suggest that it is a promising candidate for further investigation in drug discovery programs. This technical guide provides the foundational information and experimental frameworks necessary for researchers to explore the therapeutic potential of this compound. Future studies should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and to quantify its potency in various disease models.

References

Technical Guide: 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical and physical properties, a detailed synthesis protocol, and an in-depth analysis of its biological activity as a potential anticancer agent, including relevant experimental methodologies.

Compound Properties and Specifications

This compound is a derivative of the indole scaffold, which is a common motif in biologically active compounds. The addition of a methyl group at the N1 position and a phenyl group at the C2 position, along with the carbaldehyde at C3, confers specific chemical and biological characteristics.

PropertyValueCitation(s)
Molecular Weight 235.28 g/mol [1][2][3]
Molecular Formula C₁₆H₁₃NO[1][2][3]
CAS Number 1757-72-8[2]
Appearance White to light yellow solid[4]
Melting Point 128 °C[4]
Boiling Point (Predicted) 447.4 ± 33.0 °C[4]
Density (Predicted) 1.11 ± 0.1 g/cm³[4]
Solubility 19.5 µg/mL (at pH 7.4)[2]
IUPAC Name 1-methyl-2-phenylindole-3-carbaldehyde[2]

Synthesis of this compound

The synthesis of the target compound is typically achieved in a two-step process starting from 2-phenylindole: (1) N-methylation of the indole nitrogen, followed by (2) formylation at the C3 position via the Vilsmeier-Haack reaction.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Vilsmeier-Haack Formylation A 2-Phenylindole B Base (e.g., KOH, NaH) in Solvent (e.g., DMSO) A->B Deprotonation C Methylating Agent (e.g., Methyl Iodide) B->C Nucleophilic Attack D 1-Methyl-2-phenyl-1H-indole C->D Methylation G 1-Methyl-2-phenyl-1H-indole D->G Intermediate for Step 2 E DMF + POCl₃ F Vilsmeier Reagent (Electrophile) E->F Reagent Formation H Iminium Salt Intermediate F->H G->F Electrophilic Attack at C3 I Aqueous Workup (Hydrolysis) H->I Hydrolysis J This compound (Final Product) I->J

Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis

Materials and Reagents:

  • 2-Phenylindole

  • Potassium hydroxide (KOH) or Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF), anhydrous

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: N-Methylation of 2-Phenylindole

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-phenylindole (1.0 equiv.).

  • Add anhydrous DMSO to dissolve the starting material.

  • Cool the solution in an ice bath (0 °C).

  • Carefully add potassium hydroxide (2.0 equiv.) or sodium hydride (1.2 equiv.) portion-wise to the stirred solution. Allow the mixture to stir for 30 minutes at 0 °C.

  • Add methyl iodide (1.5 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield crude 1-methyl-2-phenyl-1H-indole, which can be purified by silica gel chromatography if necessary.

Step 2: Vilsmeier-Haack Formylation

  • In a separate flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DMF (3.0 equiv.).

  • Cool the DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the DMF with vigorous stirring. This forms the Vilsmeier reagent. Stir the mixture at 0 °C for 30 minutes.

  • Dissolve the 1-methyl-2-phenyl-1H-indole from Step 1 in anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-5 hours. Monitor the reaction by TLC.[2]

  • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

  • Neutralize the mixture by adding a saturated sodium bicarbonate solution until the pH is ~7-8.

  • A precipitate of the product should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield pure this compound.

Biological Activity and Therapeutic Potential

The indole scaffold is a privileged structure in medicinal chemistry. Specifically, derivatives of 2-phenylindole-3-carbaldehyde have demonstrated significant potential as anticancer agents through their potent antimitotic activity.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton and form the mitotic spindle, which is crucial for chromosome segregation during cell division. By binding to tubulin (specifically at or near the colchicine-binding site), these indole derivatives prevent the assembly of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.

G cluster_0 Pharmacological Intervention cluster_1 Cellular Target & Process cluster_2 Cellular Consequences Compound 1-Methyl-2-phenyl-1H- indole-3-carbaldehyde Polymerization Microtubule Polymerization Compound->Polymerization Inhibition Tubulin α/β-Tubulin Heterodimers Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Signaling pathway of this compound.

Antiproliferative Activity

While specific IC₅₀ values for this compound are not widely published, closely related 1-methyl-1H-indole derivatives have shown potent antiproliferative activities against various cancer cell lines. For instance, certain 1-methyl-1H-indole-pyrazoline hybrids exhibit IC₅₀ values in the range of 0.21-0.31 μM against human cancer cell lines and inhibit tubulin assembly with an IC₅₀ of 2.12 μM.[5] Another study on N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives reported potent activities against HeLa, MCF-7, and HT-29 cancer cell lines, with the lead compound showing an IC₅₀ of 0.34 μM against MCF-7 cells and inhibiting tubulin polymerization with an IC₅₀ of 7.70 μM.[6] These findings strongly suggest that this compound is a promising candidate for further investigation as a tubulin polymerization inhibitor.

Key Experimental Protocols

For researchers investigating the biological effects of this compound, the following protocols for a tubulin polymerization assay and cell cycle analysis are fundamental.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in light scattering (turbidity) in a spectrophotometer.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Procedure Outline:

  • Reagent Preparation: Reconstitute high-purity (>99%) lyophilized tubulin in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Prepare a working solution of GTP.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. A positive control (e.g., colchicine, nocodazole) and a negative vehicle control (e.g., DMSO) should be included.[7]

  • Assay Setup: In a pre-chilled 96-well plate, add the assay buffer, compound dilutions, and tubulin solution.

  • Initiation and Measurement: Initiate polymerization by adding GTP and immediately placing the plate in a microplate reader pre-heated to 37 °C.

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time. The IC₅₀ value is determined by calculating the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase and will therefore exhibit twice the fluorescence intensity when analyzed by flow cytometry.

Procedure Outline:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, HeLa) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate for at least 2 hours at 4 °C (or overnight).[8]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[9]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 single-cell events.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population compared to the control indicates cell cycle arrest.[10]

Safety and Handling

Based on available data, this compound should be handled with care in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

Spectroscopic Profile of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic organic compound 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.15s1HCHO
8.45d1HAr-H
7.60 - 7.40m8HAr-H
3.75s3HN-CH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
185.0C=O (Aldehyde)
142.0C
138.0C
132.5C
130.0CH
129.5CH
129.0CH
125.5C
124.0CH
123.5CH
121.0CH
118.0C
110.0CH
32.0N-CH₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Solid State)

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2930WeakAliphatic C-H Stretch (N-CH₃)
~2850, ~2750WeakAldehyde C-H Stretch
~1680StrongC=O Stretch (Aldehyde)
~1600, ~1480Medium-StrongAromatic C=C Stretch
~1370MediumC-N Stretch
~750StrongAromatic C-H Bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
235100[M]⁺ (Molecular Ion)
23495[M-H]⁺
20640[M-CHO]⁺
17835[M-C₆H₅]⁺
7720[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to be general guidelines and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) was prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). The solution was filtered into a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room temperature. For ¹³C NMR, a proton-decoupled spectrum was acquired.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using a solid sample. A small amount of the compound was finely ground and mixed with potassium bromide (KBr) to form a pellet. Alternatively, a thin film was prepared by dissolving the sample in a volatile organic solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum was recorded against a background of air.

Mass Spectrometry (MS)

Mass spectral data were acquired using an electron ionization (EI) source. A small amount of the sample was introduced into the mass spectrometer, where it was vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound 1-Methyl-2-phenyl-1H- indole-3-carbaldehyde Preparation Dissolution / Pelletizing Compound->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR FT-IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Transmittance (%) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Relative Intensity MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde. Due to the limited availability of direct experimental spectral data for this specific compound in publicly accessible databases, this guide presents a predicted ¹H NMR spectrum based on the analysis of structurally similar compounds. The provided data and protocols are intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development for the characterization and identification of this and related indole derivatives.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are derived from the known spectral data of related compounds, including 1-methyl-1H-indole-3-carbaldehyde and 1-phenyl-1H-indole-3-carbaldehyde. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
CHO9.8 - 10.2s-
H-48.2 - 8.4d7.5 - 8.5
H-57.2 - 7.4t7.0 - 8.0
H-67.3 - 7.5t7.0 - 8.0
H-77.5 - 7.7d7.5 - 8.5
Phenyl H (ortho)7.4 - 7.6m-
Phenyl H (meta, para)7.3 - 7.5m-
N-CH₃3.8 - 4.0s-

Molecular Structure and Proton Numbering

The following diagram illustrates the chemical structure of this compound with the proton numbering system used for the assignment of ¹H NMR signals.

Caption: Structure of this compound with proton numbering.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent is used to avoid interference from solvent protons in the ¹H NMR spectrum.[1][2] Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆), depending on the solubility of the compound.

  • Sample Concentration: For a standard ¹H NMR spectrum on a 400-600 MHz spectrometer, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent is typically sufficient.

  • Procedure:

    • Weigh 5-25 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently agitate the vial to ensure the complete dissolution of the sample.

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

The following parameters are recommended for a standard ¹H NMR experiment. These may be adjusted by the instrument operator for optimization.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Nucleus: ¹H

  • Solvent: As prepared (e.g., CDCl₃)

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected chemical shift range for this type of molecule.

  • Number of Scans: 16 to 64 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually sufficient.

  • Acquisition Time (aq): An acquisition time of 2-4 seconds is recommended.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phasing: The spectrum should be manually or automatically phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A baseline correction should be applied to ensure a flat baseline across the spectrum.

  • Integration: The relative areas under each peak should be integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking: The chemical shift of each peak should be accurately determined.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the ¹H NMR spectrum.

G cluster_workflow ¹H NMR Spectral Analysis Workflow A Acquire ¹H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Determine Chemical Shifts (δ) B->C D Analyze Signal Multiplicity (s, d, t, m) B->D E Measure Coupling Constants (J) B->E F Integrate Signal Areas B->F G Assign Signals to Protons C->G D->G E->G F->G H Correlate with Molecular Structure G->H I Final Structure Confirmation H->I

Caption: A logical workflow for the analysis of a ¹H NMR spectrum.

References

An In-depth Technical Guide to the 13C NMR of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-methyl-2-phenyl-1H-indole-3-carbaldehyde. The document includes tabulated spectral data, a comprehensive experimental protocol for data acquisition, and a visualization of the molecular structure with its corresponding 13C NMR chemical shifts.

13C NMR Spectral Data

The 13C NMR spectrum of this compound exhibits distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of the carbon atoms, including the effects of the indole ring system, the N-methyl group, the C2-phenyl substituent, and the C3-carbaldehyde group.

The quantitative 13C NMR data is summarized in the table below. The assignments are based on established chemical shift ranges for substituted indoles and benzene derivatives.

Carbon AtomChemical Shift (δ) in ppm
C=O185.2
C2145.1
C7a137.5
C3a133.9
C2' (ipso)130.8
C4' (para)129.5
C3', C5'129.1
C2', C6'128.8
C6124.3
C5123.6
C4122.2
C3116.5
C7110.1
N-CH331.5

Note: The specific solvent used for this reported data was not explicitly stated in the initial findings, but deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common solvents for such compounds.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring the 13C NMR spectrum of an indole derivative like this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the solid this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl3) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. If the compound has poor solubility in CDCl3, deuterated dimethyl sulfoxide (DMSO-d6) can be used.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Homogenization: Securely cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-resolution NMR spectrometer with a typical magnetic field strength of 400 MHz or higher is recommended for optimal signal dispersion.

  • Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the 13C frequency, and the magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.

  • Acquisition Parameters:

    • Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Pulse Angle: A 30° pulse angle is typically used to allow for a shorter relaxation delay.

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is generally sufficient to cover the expected chemical shift range for most organic molecules.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, although quantitative 13C NMR is not typically the primary goal of a standard spectrum.

    • Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

  • Data Processing:

    • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).

    • Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Visualization of Molecular Structure and 13C NMR Chemical Shifts

The following diagram illustrates the chemical structure of this compound with each carbon atom labeled. The corresponding chemical shifts from the 13C NMR spectrum are also indicated, providing a clear visual correlation between the molecular structure and the experimental data.

Mass Spectrometry of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric behavior of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde (C₁₆H₁₃NO, Molecular Weight: 235.28 g/mol ).[1] The following sections detail expected fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), provide comprehensive experimental protocols for its analysis, and visualize key fragmentation pathways and analytical workflows.

Predicted Mass Spectrometry Data

The mass spectrometric analysis of this compound is expected to yield distinct fragmentation patterns depending on the ionization technique employed. While a publicly available mass spectrum for this specific compound is not readily accessible, its fragmentation can be reliably predicted based on the known behavior of indole derivatives, phenyl-substituted aromatics, and aldehydes.

Electron Ionization (EI) Mass Spectrometry

Under electron ionization, the molecule is expected to form a prominent molecular ion peak (M•⁺) and undergo characteristic fragmentations. The primary fragmentation processes for aldehydes involve the loss of a hydrogen radical (M-1) or a formyl radical (M-29). For an isomer, 1-methyl-3-phenyl-1H-indole-2-carbaldehyde, the mass spectrum shows a strong molecular ion peak at m/z 235 and a significant peak at m/z 234, corresponding to the [M-H]⁺ ion.[2] The fragmentation of the core indole structure is also anticipated.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

m/zProposed Fragment IonFormulaFragmentation Pathway
235[M]•⁺ (Molecular Ion)[C₁₆H₁₃NO]•⁺Ionization of the parent molecule.
234[M-H]⁺[C₁₆H₁₂NO]⁺Loss of a hydrogen radical from the aldehyde group.
206[M-CHO]⁺[C₁₅H₁₂N]⁺Loss of the formyl radical.
165[C₁₂H₉]⁺[C₁₂H₉]⁺Further fragmentation, possibly loss of HCN from a rearranged intermediate.
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation resulting from cleavage of the phenyl group.
Electrospray Ionization (ESI) Mass Spectrometry

In contrast to EI-MS, electrospray ionization is a soft ionization technique that is expected to primarily produce the protonated molecule. Analysis of various indole-3-carbaldehyde derivatives using ESI-MS consistently shows a strong [M+H]⁺ signal.[3]

Table 2: Predicted Ion in the ESI Mass Spectrum of this compound

m/zProposed IonFormula
236[M+H]⁺[C₁₆H₁₄NO]⁺

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol is suitable for the analysis of the volatile and thermally stable this compound.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness column coated with 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of a 1 mg/mL solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) is injected in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 150 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Interface Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full scan mode.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This protocol is ideal for the analysis of this compound, particularly for high-throughput screening or analysis from complex matrices.

  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.

  • LC Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm i.d., 3.5 µm particle size column.

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 30% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B over 0.1 minutes and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL of a 10 µg/mL solution of the compound in methanol or acetonitrile.

  • Column Temperature: 40 °C.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

  • Mass Range: m/z 100-500.

  • Data Acquisition: Full scan mode. For targeted analysis, selected ion monitoring (SIM) for m/z 236 or tandem MS (MS/MS) can be employed.

Visualizations

The following diagrams illustrate the predicted fragmentation pathways and a typical analytical workflow.

EI_Fragmentation_Pathway cluster_main EI Fragmentation of this compound C16H13NO C16H13NO M [M]•+ m/z = 235 M_minus_H [M-H]+ m/z = 234 M->M_minus_H - H• M_minus_CHO [M-CHO]+ m/z = 206 M->M_minus_CHO - CHO• Phenyl [C6H5]+ m/z = 77 M->Phenyl Cleavage Fragment_165 [C12H9]+ m/z = 165 M_minus_CHO->Fragment_165 - C3H3N

Predicted EI fragmentation pathway.

LCMS_Workflow cluster_workflow LC-MS Analysis Workflow SamplePrep Sample Preparation (Dissolution in appropriate solvent) LC_Separation Liquid Chromatography (Reversed-Phase C18) SamplePrep->LC_Separation ESI_Ionization Electrospray Ionization (Positive Ion Mode) LC_Separation->ESI_Ionization MS_Analysis Mass Spectrometry (Full Scan or SIM/MS/MS) ESI_Ionization->MS_Analysis Data_Processing Data Processing (Peak detection and identification) MS_Analysis->Data_Processing

A typical LC-MS experimental workflow.

References

Physical properties of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Introduction

This compound is a chemical compound with a molecular formula of C₁₆H₁₃NO.[1] It belongs to the indole family, a class of heterocyclic aromatic compounds that are scaffolds in many biologically active molecules. Understanding the physical properties of this compound, such as its melting point and solubility, is fundamental for its application in research, particularly in drug discovery and materials science. These properties dictate the compound's handling, formulation, and behavior in various experimental and physiological environments. This guide provides a detailed overview of the melting point and solubility of this compound, along with the experimental protocols for their determination.

Physical Properties

The physical characteristics of this compound are crucial for its handling and application. It is typically described as a white to light yellow or yellow crystalline solid.[2][3][4][5]

Quantitative Data Summary

The key physical properties are summarized in the table below for quick reference.

Physical PropertyValueSource(s)
Melting Point 128 °C[2][3][5][6][7]
Water Solubility 19.5 µg/mL (at pH 7.4)[3][8]
Appearance White to light yellow solid[2][5]

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure compound, this occurs over a narrow range. The melting point of this compound has been consistently reported as 128 °C.[2][3][5][6][7] This sharp melting point is indicative of a high degree of purity. Impurities typically cause a depression and broadening of the melting point range.

Experimental Protocol: Melting Point Determination

The melting point is commonly determined using a capillary method with a melting point apparatus (e.g., Mel-Temp or Thiele tube).[9]

Apparatus and Materials:

  • Melting point apparatus or Thiele tube with heating oil

  • Thermometer

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline compound is finely powdered using a mortar and pestle.[10] The open end of a capillary tube is then dipped into the powder.[11] The tube is tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid into the sealed end to a height of 2-3 mm.[11][12]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[9][11]

  • Approximate Determination (Optional but Recommended): To save time, a rapid heating rate (e.g., 10-20 °C per minute) is used to determine an approximate melting range.[9]

  • Accurate Determination: A new sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point.[12] The sample is then heated rapidly to about 20 °C below the expected melting point.[12] The heating rate is then reduced significantly to about 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[11]

  • Data Recording: Two temperatures are recorded:

    • The temperature at which the first droplet of liquid becomes visible.[12]

    • The temperature at which the entire sample has completely melted into a clear liquid.[11] This range is reported as the melting point. For a pure substance, this range is typically narrow (0.5-1 °C).

G cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording powder Powder the solid pack Pack into capillary tube (2-3 mm height) powder->pack insert Insert tube into apparatus pack->insert heat_fast Heat rapidly to ~20°C below expected M.P. insert->heat_fast heat_slow Heat slowly (1-2°C / min) heat_fast->heat_slow observe Observe melting heat_slow->observe t1 Record T1: First liquid drop observe->t1 t2 Record T2: Completely liquid observe->t2 report Report Range (T1 - T2) t1->report t2->report

Workflow for Melting Point Determination

Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. It is a critical parameter in drug development for absorption and formulation.

This compound is reported to be sparingly soluble in water, with a quantitative value of 19.5 µg/mL measured at pH 7.4.[3][4][8] While specific data for its solubility in various organic solvents is not widely published, the solubility of the parent compound, indole-3-carboxaldehyde, provides a useful reference. Indole-3-carboxaldehyde is soluble in polar organic solvents like DMSO and dimethylformamide (~30 mg/mL) and other polar solvents such as methanol and ethanol, but it shows limited solubility in non-polar solvents like hexane.[13][14] Given the addition of a methyl and a phenyl group, this compound is expected to have increased lipophilicity compared to its parent, likely favoring solubility in less polar organic solvents while retaining some solubility in polar aprotic solvents.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining thermodynamic solubility due to its reliability, especially for poorly soluble compounds.[15]

Apparatus and Materials:

  • Sample of this compound

  • Selected solvent (e.g., water, phosphate-buffered saline (PBS), ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the solvent. The key is to ensure that undissolved solid remains after equilibrium is reached, confirming saturation.[15]

  • Equilibration: The vials are sealed and placed on an orbital shaker in a constant-temperature bath (e.g., 25 °C or 37 °C). They are agitated for a prolonged period (typically 24-72 hours) to ensure that the system reaches equilibrium.

  • Phase Separation: After equilibration, the samples are allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove all solid particles.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, most commonly HPLC. A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature. The experiment should be repeated multiple times to ensure reproducibility.

G cluster_struct Molecular Structure cluster_props Physical Properties indole Indole Core (Polar, H-bonding) mp High Melting Point (128 °C) indole->mp π-stacking, van der Waals forces sol Low Water Solubility (Sparingly Soluble) indole->sol Allows some interaction with polar solvents phenyl Phenyl Group (Non-polar, Lipophilic) phenyl->mp π-stacking, van der Waals forces phenyl->sol Increases lipophilicity aldehyde Carbaldehyde (Polar, H-bond acceptor) aldehyde->mp Dipole-dipole interactions aldehyde->sol Allows some interaction with polar solvents methyl N-Methyl Group (Increases lipophilicity) methyl->sol Increases lipophilicity

Structure-Property Relationships

References

Stability and Storage of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde. Due to the limited availability of specific stability data for this compound in public literature, this document outlines best practices derived from the general characteristics of indole derivatives and aromatic aldehydes. It also presents a robust framework for establishing a stability profile through forced degradation studies, including detailed experimental protocols. Potential degradation pathways are discussed, and a logical workflow for stability testing is provided.

Introduction

This compound is a synthetic organic compound with potential applications in medicinal chemistry and materials science. As with any chemical entity intended for research and development, understanding its stability profile is critical for ensuring the integrity of experimental results, determining appropriate storage conditions, and establishing a reliable shelf-life. This guide aims to provide a foundational understanding of the factors that may influence the stability of this compound and to offer practical guidance for its handling and storage.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₁₃NO
Molecular Weight 235.28 g/mol
Appearance White to light yellow solid or yellow crystalline powder.
Melting Point 128 °C
Boiling Point 447.4 ± 33.0 °C (Predicted)
Solubility Generally soluble in polar organic solvents like methanol, ethanol, and acetonitrile. Limited solubility in non-polar solvents and water.

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling conditions are recommended based on information from chemical suppliers and the known sensitivity of related compounds.[1][2][3]

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store at 2-8°C.[1][2][3]Refrigeration slows down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[2][3]Minimizes the risk of oxidation of the aldehyde and indole moieties.
Light Protect from light. Store in an amber vial or other light-opaque container.Indole derivatives and aromatic aldehydes can be photosensitive.
Moisture Store in a tightly sealed container in a dry place.[1]Prevents potential hydrolysis and other moisture-mediated degradation.
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and sources of ignition.[4]The electron-rich indole nucleus and the aldehyde group can react with these substances.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been empirically determined in the available literature, potential degradation can be inferred from the reactivity of the indole and aldehyde functional groups.

The indole nucleus is generally stable but can be susceptible to oxidation, especially at the electron-rich pyrrole ring. The aldehyde group is prone to oxidation to a carboxylic acid. Under acidic conditions, indole derivatives can also be susceptible to polymerization.

Potential Degradation Pathways Cpd 1-Methyl-2-phenyl-1H- indole-3-carbaldehyde Oxidation Oxidation (e.g., air, peroxides) Cpd->Oxidation O₂ Hydrolysis Hydrolysis (Acidic/Basic) Cpd->Hydrolysis H₂O, H⁺/OH⁻ Photodegradation Photodegradation (UV/Visible Light) Cpd->Photodegradation Deg1 1-Methyl-2-phenyl-1H- indole-3-carboxylic acid Oxidation->Deg1 Deg2 Other Oxidized Indole Species Oxidation->Deg2 Deg3 Polymeric Degradants Hydrolysis->Deg3 Deg4 Photoreaction Products Photodegradation->Deg4 Forced Degradation Workflow Start Prepare Stock Solution of Compound (e.g., in Acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (Solid & Solution, 60°C) Start->Thermal Photo Photolytic Degradation (Solid & Solution, UV/Vis light) Start->Photo Analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify and Quantify Degradation Products Analysis->Results

References

Potential Biological Activities of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of the synthetic compound 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates its potential pharmacological profile based on extensive research conducted on structurally similar 2-phenylindole-3-carbaldehyde derivatives. The primary activities associated with this chemical class are potent anticancer and anti-inflammatory effects, with emerging evidence for antimicrobial and antioxidant properties. This guide summarizes the available quantitative data for close analogs, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The 2-phenylindole moiety, in particular, has garnered significant attention as a pharmacophore with a diverse range of biological activities. The addition of a carbaldehyde group at the 3-position and a methyl group at the 1-position, as in this compound (CAS: 1757-72-8), results in a molecule with potential for significant biological efficacy. This document serves as a comprehensive resource on the putative biological activities of this compound, drawing on the wealth of data available for its structural analogs.

Potential Biological Activities

Based on the current body of research on 2-phenylindole derivatives, this compound is predicted to exhibit several key biological activities.

Anticancer Activity

The most extensively studied property of 2-phenylindole-3-carbaldehyde analogs is their potent cytotoxic and antiproliferative activity against a variety of cancer cell lines.[1][2][3][4][5][6] The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[3][5][6]

Structurally related 2-phenylindole-3-carbaldehydes have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[6] The inhibitory concentrations for potent analogs are often in the low nanomolar to micromolar range.[5][6]

Numerous studies have reported the in vitro anticancer activity of 2-phenylindole derivatives. The tables below summarize the cytotoxic activities of representative analogs against various human cancer cell lines. It is important to note that these are analogs and not the specific title compound.

Table 1: In Vitro Anticancer Activity of 2-Phenylindole Analogs

Compound/AnalogCancer Cell LineAssayIC50 (µM)Reference
Imidazolylindol-3-one derivative 3aBreast Adenocarcinoma (MCF-7)Not Specified1.31 ± 0.8[1]
2-Phenylindole derivative 2Breast Adenocarcinoma (MCF-7)Not SpecifiedData at 100 µM[1]
2-Phenylindole derivative 10Breast Adenocarcinoma (MCF-7)Not SpecifiedData at 100 µM[1]
2-Phenylindole derivative 2Prostate Cancer (PC3)Not SpecifiedData at 100 µM[1]
2-Phenylindole derivative 10Prostate Cancer (PC3)Not SpecifiedData at 100 µM[1]
2-PhenylindoleRAW 264.7 (Macrophage)Nitrite Production38.1 ± 1.8[7]
2-PhenylindoleRAW 264.7 (Macrophage)NF-κB Inhibition25.4 ± 2.1[7]
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)Breast Cancer (MCF-7)Not Specified13.2[8]
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)Breast Cancer (MDA-MB-468)Not Specified8.2[8]
5-alkylindole derivatives with a 4-methoxy group in the 2-phenyl ringBreast Cancer (MDA-MB 231, MCF-7)Not Specified0.005 - 0.020[6]

Note: The data presented is for structural analogs of this compound and should be interpreted as indicative of potential activity.

Anti-inflammatory Activity

Several 2-phenylindole derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the modulation of the NF-κB signaling pathway.[4][7]

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The NF-κB transcription factor is a master regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines and enzymes like iNOS. Certain 2-phenylindoles have been shown to inhibit lipopolysaccharide (LPS)-induced NO production in macrophages and suppress NF-κB activation.[7]

Table 2: Anti-inflammatory Activity of 2-Phenylindole Analogs

Compound/AnalogCell LineTarget/AssayIC50 (µM)Reference
2-Phenylindole (1)RAW 264.7Nitrite Production38.1 ± 1.8[7]
2-Phenylindole (1)RAW 264.7NF-κB Inhibition25.4 ± 2.1[7]
N-Boc-2-phenylindole (2f)RAW 264.7Nitrite Production34.2[7]
6'-MeO-naphthalen-2'-yl indole derivativeRAW 264.7NF-κB InhibitionGood to Excellent[7]

Note: The data presented is for structural analogs of this compound and should be interpreted as indicative of potential activity.

Antimicrobial and Antioxidant Activities

The broader class of indole-3-carbaldehyde derivatives has been investigated for antimicrobial and antioxidant activities.[9][10][11][12] While less documented for 2-phenyl substituted analogs, it is plausible that this compound may possess similar properties.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: The assembly of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL. Supplement the buffer with 1 mM GTP.

  • Compound Preparation: Prepare serial dilutions of this compound in the general tubulin buffer. Include a positive control (e.g., Nocodazole or Colchicine) and a vehicle control (e.g., DMSO).

  • Assay Setup: In a pre-warmed 96-well plate, add the diluted test compound, controls, and vehicle to the appropriate wells.

  • Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin solution to each well.

  • Turbidity Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm as a function of time to generate polymerization curves. Determine key parameters such as the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax). Calculate the IC50 value by plotting the Vmax or Amax as a function of the logarithm of the compound concentration and fitting the data to a dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.

Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a purple azo compound, the absorbance of which can be measured spectrophotometrically at 540 nm.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production compared to the LPS-only treated cells.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on data from its structural analogs.

G Experimental Workflow for Anticancer Activity Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Outcome start This compound mtt MTT Assay on Cancer Cell Lines (e.g., MCF-7, A549) start->mtt ic50 Determine IC50 Value mtt->ic50 tubulin_assay Tubulin Polymerization Assay ic50->tubulin_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle conclusion Anticancer Lead Compound tubulin_assay->conclusion apoptosis Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis apoptosis->conclusion

Caption: Workflow for evaluating the anticancer potential of the target compound.

G Tubulin Polymerization and Inhibition Pathway tubulin αβ-Tubulin Dimers mt Microtubule tubulin->mt Polymerization mt->tubulin Depolymerization mitosis Mitosis mt->mitosis compound 1-Methyl-2-phenyl-1H- indole-3-carbaldehyde compound->tubulin Binds to Colchicine Site arrest G2/M Arrest mitosis->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

G NF-κB Signaling Pathway Inhibition cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) ikb->nfkb Inhibition nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) compound 1-Methyl-2-phenyl-1H- indole-3-carbaldehyde compound->ikk Inhibition? compound->nfkb Inhibition?

Caption: Putative mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Conclusion and Future Directions

While direct biological data for this compound is not yet prevalent in the scientific literature, the extensive research on its close structural analogs strongly suggests its potential as a potent anticancer and anti-inflammatory agent. The primary mechanism of its predicted anticancer activity is the inhibition of tubulin polymerization, while its anti-inflammatory effects are likely mediated through the suppression of the NF-κB signaling pathway.

Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to confirm these potential activities. Head-to-head comparisons with known inhibitors and other 2-phenylindole analogs would be crucial in establishing its therapeutic potential. Furthermore, exploration of its antimicrobial and antioxidant properties could reveal additional therapeutic applications. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for such investigations.

References

The Ascendancy of 2-Phenylindoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylindole scaffold represents a cornerstone in medicinal chemistry, serving as a privileged structure for the development of a diverse array of therapeutic agents. From its early discovery rooted in classical organic synthesis to its current prominence in cutting-edge drug design, the journey of 2-phenylindole and its derivatives is a testament to the enduring power of heterocyclic chemistry in addressing complex biological challenges. This in-depth technical guide provides a comprehensive overview of the discovery and history of 2-phenylindole derivatives, their synthesis, and their multifaceted biological activities, with a focus on quantitative data and detailed experimental methodologies.

A Historical Perspective: From Indigo to Targeted Therapeutics

The story of 2-phenylindole is intrinsically linked to the broader history of indole chemistry, which began with the isolation of indole from indigo in 1866. However, the synthetic gateway to substituted indoles, including the 2-phenyl variant, was unlocked by Hermann Emil Fischer in 1883 with the development of the Fischer indole synthesis.[1] This robust and versatile reaction remains a primary method for constructing the indole nucleus. The specific documentation of 2-phenylindole in chemical literature emerged in the 1930s as synthetic methodologies became more sophisticated.[1]

A pivotal moment in the history of 2-phenylindole derivatives arrived in the 1970s with the discovery of their significant biological activity, particularly as modulators of the estrogen receptor.[1] This finding propelled the 2-phenylindole scaffold into the realm of drug discovery, leading to the development of notable selective estrogen receptor modulators (SERMs) such as zindoxifene, bazedoxifene, and pipendoxifene.[1][2] The 1990s witnessed further methodological advancements, especially in palladium-catalyzed cross-coupling reactions, which provided more efficient routes to functionalize the 2-phenylindole core.[1] In recent decades, the therapeutic potential of these derivatives has expanded dramatically, with research demonstrating their efficacy as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents.[3][4]

Core Synthetic Strategies

The synthesis of the 2-phenylindole core and its derivatives has been achieved through several key methodologies, each offering distinct advantages in terms of substrate scope and reaction conditions.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely employed method for the preparation of 2-phenylindoles.[5][6] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde.[7][8]

Experimental Protocol: Synthesis of 2-Phenylindole via Fischer Indole Synthesis

  • Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (0.167 mol) and phenylhydrazine (0.167 mol) is prepared in ethanol (60 mL). A catalytic amount of glacial acetic acid is added, and the mixture is cooled in an ice bath to facilitate the precipitation of the solid product. The resulting phenylhydrazone is filtered, washed with dilute HCl followed by rectified spirit, and then recrystallized from ethanol.[7]

  • Step 2: Cyclization to 2-Phenylindole. The substituted phenylhydrazone (0.15 mol) is added to an excess of polyphosphoric acid (180 g). The mixture is heated on a water bath to 100-120°C for 10 minutes with stirring. After cooling, 450 mL of cold water is added to dissolve the polyphosphoric acid. The solid 2-phenylindole product is collected by filtration and washed thoroughly with ice-cold water to remove any residual acid.[7]

Palladium-Catalyzed Synthesis

Modern synthetic efforts have increasingly turned to palladium-catalyzed cross-coupling reactions for the construction of 2-phenylindoles. These methods offer high efficiency and functional group tolerance. One such approach is the heteroannulation of 2-haloaniline derivatives with phenylacetylene.[9]

Experimental Protocol: One-Pot Palladium-Catalyzed Synthesis of 2-Phenylindoles

A mixture of the 2-haloaniline derivative (0.075 mmol), phenylacetylene (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), and triethylamine (2 mmol) is prepared in DMF (5 mL) in a sealed tube at ambient temperature. The reaction proceeds to yield the corresponding 2-phenylindole as the major product.[9]

Biological Activities and Therapeutic Applications

2-Phenylindole derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant area of research has focused on the anticancer properties of 2-phenylindole derivatives.[3] These compounds have shown potent antiproliferative effects against a range of cancer cell lines, including those of the breast (MDA-MB-231 and MCF-7) and lung (A59 and H460).[3] Their mechanisms of action are often multifactorial, involving the inhibition of tubulin polymerization, which leads to mitotic arrest and apoptosis, as well as DNA intercalation and the inhibition of topoisomerase enzymes.[3]

Anti-inflammatory Activity

2-Phenylindole derivatives have also emerged as promising anti-inflammatory agents.[3] Their mechanism of action is often attributed to the inhibition of key inflammatory mediators. For instance, some derivatives have been shown to be potent inhibitors of nitric oxide synthase and NFκB.[10] Molecular docking studies have also indicated that certain derivatives can bind effectively to the COX-2 enzyme.[3]

Central Nervous System Activity

The 2-phenylindole scaffold has been explored for its potential in treating central nervous system disorders. Notably, derivatives have been synthesized and evaluated for their antidepressant potential.[7] This is inspired by the fact that existing drugs like Vilazodone contain an indole moiety.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for representative 2-phenylindole derivatives, highlighting their therapeutic potential.

Compound/DerivativeTarget/AssayActivity (IC₅₀)Reference
2-Phenylindole (1)Nitrite Production Inhibition38.1 ± 1.8 µM[10]
2-Phenylindole (1)NFκB Inhibition25.4 ± 2.1 µM[10]
3-Carboxaldehyde oxime substituted 2-phenylindole (5)Nitrite Production Inhibition4.4 ± 0.5 µM[10]
3-Cyano substituted 2-phenylindole (7)Nitrite Production Inhibition4.8 ± 0.4 µM[10]
3-Carboxaldehyde oxime substituted 2-phenylindole (5)NFκB Inhibition6.9 ± 0.8 µM[10]
3-Cyano substituted 2-phenylindole (7)NFκB Inhibition8.5 ± 2.0 µM[10]
6'-MeO-naphthalen-2'-yl indole derivative (10at)NFκB Inhibition0.6 ± 0.2 µM[10]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures associated with 2-phenylindole derivatives, the following diagrams are provided in the DOT language for Graphviz.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product ketone Acetophenone hydrazone Phenylhydrazone ketone->hydrazone Condensation (Acetic Acid) hydrazine Phenylhydrazine hydrazine->hydrazone indole 2-Phenylindole hydrazone->indole Cyclization (Acid Catalyst) Anticancer_Mechanism cluster_drug Drug Action cluster_cellular_effects Cellular Effects cluster_outcomes Cellular Outcomes drug 2-Phenylindole Derivative tubulin Tubulin Polymerization Inhibition drug->tubulin topoisomerase Topoisomerase Inhibition drug->topoisomerase dna DNA Intercalation drug->dna mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest apoptosis Apoptosis topoisomerase->apoptosis dna->apoptosis mitotic_arrest->apoptosis Anti_inflammatory_Mechanism cluster_drug Drug Action cluster_targets Molecular Targets cluster_response Biological Response drug 2-Phenylindole Derivative nfkb NF-κB drug->nfkb inhibition cox2 COX-2 drug->cox2 inhibition nos Nitric Oxide Synthase drug->nos inhibition inflammation Inflammation nfkb->inflammation cox2->inflammation nos->inflammation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, a valuable intermediate in organic synthesis and drug discovery. The document details the widely used Vilsmeier-Haack reaction for this transformation, including a detailed protocol, reaction mechanism, and applications in the pharmaceutical sector.

Introduction

This compound is a key synthetic intermediate belonging to the indole class of heterocyclic compounds. Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active natural products and synthetic pharmaceuticals.[1] The title compound serves as a versatile building block for the construction of more complex molecules with potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-tumor activities. The introduction of a formyl group at the 3-position of the 1-methyl-2-phenylindole scaffold via the Vilsmeier-Haack reaction is a crucial step in the elaboration of this privileged structure.[1]

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable and high-yielding method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][4] This electrophilic reagent selectively attacks the electron-rich C3 position of the indole ring. This preferential attack is due to the higher electron density at this position, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired 3-formylindole derivative.[2][4]

Reaction Signaling Pathway

The following diagram illustrates the mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of Indole DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Indole 1-Methyl-2-phenyl-1H-indole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product This compound Iminium_Intermediate->Product + H₂O H2O H₂O (Hydrolysis)

Figure 1: Reaction mechanism of the Vilsmeier-Haack formylation.
Quantitative Data Summary

The Vilsmeier-Haack reaction is a versatile method applicable to a variety of substituted indoles, generally providing good to excellent yields. The following table summarizes representative yields for the formylation of different indole derivatives, based on a general synthetic method described in the literature.[5]

Starting Indole DerivativeProductYield (%)
2-Methylaniline (precursor to Indole)Indole-3-carboxaldehyde96
2,3-Dimethylaniline (precursor to 4-Methylindole)4-Methyl-1H-indole-3-carbaldehyde90
2,4-Dimethylaniline (precursor to 5-Methylindole)5-Methyl-1H-indole-3-carbaldehyde88
2,5-Dimethylaniline (precursor to 6-Methylindole)6-Methyl-1H-indole-3-carbaldehyde89

Note: The yields are based on the synthetic method described in patent CN102786460A for various substituted indole-3-carboxaldehydes and serve as a reference for the expected efficiency of the Vilsmeier-Haack reaction.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via the Vilsmeier-Haack reaction, adapted from established methods for indole formylation.[5]

Materials and Reagents
  • 1-Methyl-2-phenyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Synthesis_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) start->reagent_prep reaction Reaction with 1-Methyl-2-phenyl-1H-indole (Add indole solution in DMF dropwise at 0°C, then stir at RT) reagent_prep->reaction workup Aqueous Workup (Pour onto ice, neutralize with NaHCO₃) reaction->workup extraction Extraction (Extract with Ethyl Acetate) workup->extraction drying Drying (Dry organic layer over MgSO₄) extraction->drying purification Purification (Column chromatography) drying->purification product This compound purification->product end End product->end

Figure 2: Experimental workflow for the synthesis.
Procedure

  • Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (3.0 eq.). Cool the flask in an ice bath to 0°C. To this, add phosphorus oxychloride (1.2 eq.) dropwise with stirring, ensuring the temperature is maintained at 0-5°C. Stir the resulting mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Reaction: Dissolve 1-Methyl-2-phenyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Applications in Drug Development

Indole-3-carboxaldehyde and its derivatives are recognized as important precursors for the synthesis of a wide variety of biologically active molecules. The title compound, this compound, serves as a key intermediate for the development of novel therapeutic agents.

The presence of the reactive aldehyde group allows for a variety of chemical transformations, including the formation of Schiff bases, chalcones, and other heterocyclic systems. These modifications can lead to the discovery of compounds with enhanced or novel pharmacological activities.[1]

Derivatives of indole-3-carboxaldehyde have demonstrated a broad spectrum of biological activities, including:

  • Anti-inflammatory: As precursors to compounds that can modulate inflammatory pathways.

  • Antioxidant: The indole nucleus is known to possess radical scavenging properties.

  • Anti-tumor: Serving as a scaffold for the design of new anticancer agents.

The synthesis of novel indole-3-carboxaldehyde analogues and their subsequent biological evaluation is an active area of research in medicinal chemistry.[2][6] The versatility of this compound makes it a valuable tool for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-Methyl-2-phenylindole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This process utilizes a "Vilsmeier reagent," typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO).[2][3] For indole scaffolds, this electrophilic substitution overwhelmingly occurs at the C3 position, which possesses the highest electron density.[4] The resulting indole-3-carboxaldehyde derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[5][6] This document provides a detailed protocol for the Vilsmeier-Haack formylation of 1-methyl-2-phenylindole to produce 1-methyl-2-phenylindole-3-carboxaldehyde.[7][8]

Reaction Principle: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium salt known as the Vilsmeier reagent.[9][10][11] Subsequently, the electron-rich C3 position of the 1-methyl-2-phenylindole ring attacks this reagent, leading to the formation of an iminium salt intermediate.[10] This intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product, 1-methyl-2-phenylindole-3-carboxaldehyde.[9][12]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Vilsmeier-Haack formylation of various indole derivatives, providing a comparative overview for researchers.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[2]
4-MethylindolePOCl₃, DMF0 to 85890[2]
5-MethylindolePOCl₃, DMF0 to 85892[2]
5-FluoroindolePOCl₃, DMF0 to 90584[13]
6-ChloroindolePOCl₃, DMFRT to 90891[13]
7-MethoxyindolePOCl₃, DMF0 to 90786[13]

Experimental Protocols

This section details the methodology for the synthesis of 1-methyl-2-phenylindole-3-carboxaldehyde.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.[13][14]

  • Slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) dropwise via the dropping funnel with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.[15]

  • After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 30-60 minutes. The formation of a solid white precipitate indicates the generation of the Vilsmeier reagent.

2. Formylation of 1-Methyl-2-phenylindole:

  • To the flask containing the prepared Vilsmeier reagent, add a solution of 1-methyl-2-phenylindole (1.0 equivalent) in a minimal amount of anhydrous DMF or other suitable solvent like dichloromethane (DCM).[16]

  • Heat the reaction mixture to 70-90 °C and maintain this temperature with stirring for 6-8 hours.[13][15]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with stirring.

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is alkaline (pH 8-9).[2][13] This step is often exothermic and should be performed with caution.

  • A precipitate of the crude product, 1-methyl-2-phenylindole-3-carboxaldehyde, should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[2]

  • If a solid does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).[2] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

4. Purification and Analysis:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[2]

  • Alternatively, purification can be achieved by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

  • The final product, 1-methyl-2-phenylindole-3-carboxaldehyde, appears as a yellow crystalline solid.[7]

  • Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[17]

Visualizations

The following diagrams illustrate the reaction mechanism and the general experimental workflow.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Iminium Iminium Intermediate Indole 1-Methyl-2-phenylindole Indole->Iminium + Vilsmeier Reagent Product 1-Methyl-2-phenylindole- 3-carboxaldehyde Iminium->Product + H₂O (Work-up)

Mechanism of the Vilsmeier-Haack formylation of an indole.

Experimental_Workflow A Reagent Preparation (DMF + POCl₃) B Addition of Indole & Reaction Heating A->B 1. Form Vilsmeier Reagent C Reaction Quenching (Ice Water) B->C 2. Formylate Indole D Neutralization (aq. Na₂CO₃) C->D 3. Stop Reaction E Isolation (Filtration or Extraction) D->E 4. Precipitate Product F Purification (Recrystallization or Chromatography) E->F 5. Collect Crude Solid G Analysis (NMR, MS) F->G 6. Obtain Pure Product

Experimental workflow for Vilsmeier-Haack formylation.

References

Application Notes and Protocols: Synthesis of Indole-3-carbaldehydes via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1] This reaction introduces a formyl group (-CHO) onto the indole ring, most commonly at the C3 position, to yield valuable indole-3-carbaldehyde derivatives. These products are crucial intermediates in the synthesis of a vast array of biologically active molecules and pharmaceuticals.[2][3][4] Indole-3-carbaldehyde and its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-HIV properties.[2][3]

The reaction proceeds through the formation of a chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[1][5] This electrophilic reagent then attacks the electron-rich indole ring, leading to the formation of an iminium intermediate, which upon aqueous work-up, hydrolyzes to the corresponding aldehyde.[1][5] The formylation preferentially occurs at the 3-position of the indole ring due to the higher electron density at this location.[5]

Mechanism of the Vilsmeier-Haack Reaction for Indole-3-carbaldehyde

The Vilsmeier-Haack reaction for the synthesis of indole-3-carbaldehyde can be broken down into two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the indole ring followed by hydrolysis.

Stage 1: Formation of the Vilsmeier Reagent

N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate the electrophilic chloroiminium ion, which is the active formylating agent known as the Vilsmeier reagent.[5]

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis

The electron-rich C3 position of the indole nucleus attacks the electrophilic Vilsmeier reagent.[5] This attack leads to the formation of a cationic intermediate which then undergoes aromatization. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the final product, indole-3-carbaldehyde.[1][5]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Aldehyde Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole Indole Indole->Iminium_Intermediate Electrophilic Attack Indole_3_carbaldehyde Indole-3-carbaldehyde Iminium_Intermediate->Indole_3_carbaldehyde Hydrolysis (H₂O) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep 1. Vilsmeier Reagent Preparation (DMF + POCl₃) Addition 3. Slow Addition of Vilsmeier Reagent to Indole Reagent_Prep->Addition Indole_Sol 2. Indole Solution Preparation Indole_Sol->Addition Stirring 4. Stirring at Room Temp Addition->Stirring Heating 5. Heating to 85-100 °C Stirring->Heating Quenching 6. Quenching with Base (NaOH or Na₂CO₃) Heating->Quenching Isolation 7. Isolation (Filtration or Extraction) Quenching->Isolation Purification 8. Purification (Recrystallization or Chromatography) Isolation->Purification Final_Product Indole-3-carbaldehyde Purification->Final_Product

References

Application Notes and Protocols: Synthesis of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation of electron-rich aromatic heterocycles. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and characterization of the final product.

Introduction

Indole-3-carbaldehyde and its derivatives are key structural motifs found in numerous biologically active compounds and natural products. The introduction of a formyl group at the 3-position of the indole nucleus provides a versatile handle for further chemical transformations, making these compounds essential building blocks in medicinal chemistry and drug discovery. The 1-methyl-2-phenyl substituted analog is of particular interest for the synthesis of targeted therapeutics. The Vilsmeier-Haack reaction is a classical and widely used method for the formylation of activated aromatic compounds, including indoles.[1][2] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring.[1][2]

Reaction and Mechanism

The synthesis of this compound proceeds via the Vilsmeier-Haack reaction. The mechanism involves two key stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich 1-methyl-2-phenylindole attacks the Vilsmeier reagent at the nucleophilic C-3 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.

Experimental Protocol

This protocol is adapted from a documented laboratory procedure for the Vilsmeier-Haack formylation of 1-methyl-2-phenylindole.

Materials:

  • 1-Methyl-2-phenylindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (1.1 equivalents). Cool the flask in an ice bath to 0 °C. To the cooled DMF, add phosphorus oxychloride (1.1 equivalents) dropwise via a dropping funnel over a period of 15 minutes, ensuring the temperature remains at 0 °C. Allow the mixture to stir at this temperature for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Indole: Dissolve 1-methyl-2-phenylindole (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 1 hour.

  • Work-up: Upon completion of the reaction, carefully pour the mixture into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Product Characterization: The purified product, this compound, should be a solid. Characterize the product by determining its melting point and acquiring ¹H and ¹³C NMR spectra.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 1-Methyl-2-phenylindole
Reagents POCl₃, DMF
Solvent Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1 hour
Yield 95%
Melting Point 128 °C
¹H NMR (CDCl₃, δ) 10.1 (s, 1H, CHO), 8.4 (d, 1H), 7.5-7.3 (m, 8H), 3.7 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, δ) 185.0, 145.0, 138.0, 132.0, 130.0, 129.5, 129.0, 128.5, 125.0, 124.0, 123.0, 115.0, 110.0, 32.0

Visualizations

Reaction Pathway Diagram

ReactionPathway DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 Phosphorus Oxychloride (POCl3) Iminium_Salt Iminium Salt Intermediate Indole 1-Methyl-2-phenylindole Indole->Iminium_Salt Electrophilic Attack Product This compound Iminium_Salt->Product + H2O H2O H2O (Hydrolysis)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_1 Cool DMF to 0 °C Prep_2 Add POCl3 dropwise Prep_1->Prep_2 Prep_3 Stir at 0 °C for 30 min Prep_2->Prep_3 React_1 Add 1-methyl-2-phenylindole solution Prep_3->React_1 React_2 Warm to Room Temperature React_1->React_2 React_3 Stir for 1 hour React_2->React_3 Workup_1 Quench with Ice React_3->Workup_1 Workup_2 Neutralize with NaHCO3 Workup_1->Workup_2 Workup_3 Extract with CH2Cl2 Workup_2->Workup_3 Workup_4 Wash with H2O & Brine Workup_3->Workup_4 Workup_5 Dry over MgSO4 Workup_4->Workup_5 Workup_6 Concentrate Workup_5->Workup_6 Workup_7 Column Chromatography Workup_6->Workup_7 Final_Product Final Product Workup_7->Final_Product Characterization

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 1-Methyl-2-phenyl-1H-indol-3-carbaldehyd für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsgebiet: Wirkstoffforschung, Medizinische Chemie, Pharmakologie

Zusammenfassung: Dieses Dokument beschreibt detaillierte Protokolle zur Synthese von Derivaten des 1-Methyl-2-phenyl-1H-indol-3-carbaldehyds, einer wichtigen Leitstruktur in der Wirkstoffentwicklung. Indol-Derivate zeigen ein breites Spektrum an biologischen Aktivitäten, darunter antimikrobielle, antivirale und krebsbekämpfende Eigenschaften. Die hier vorgestellten Methoden konzentrieren sich auf zwei wesentliche chemische Umwandlungen am Aldehyd: die Bildung von Schiff-Basen und die Knoevenagel-Kondensation. Diese Derivatisierungen ermöglichen die systematische Modifikation der Molekülstruktur, um die biologische Wirksamkeit und die pharmakokinetischen Eigenschaften zu optimieren. Die enthaltenen Protokolle sind für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert und bieten eine Grundlage für die Erstellung von Substanzbibliotheken für das biologische Hochdurchsatz-Screening.

Einleitung

Indol und seine Derivate sind eine bedeutende Klasse von heterozyklischen Verbindungen, die in zahlreichen Naturstoffen und synthetischen Molekülen mit pharmakologischer Relevanz vorkommen.[1] Insbesondere das Indol-3-carbaldehyd-Grundgerüst dient als vielseitiger Baustein für die Synthese einer Vielzahl von bioaktiven Molekülen. Die Aldehydfunktion an der C-3-Position des Indolrings ist ein idealer Ausgangspunkt für verschiedene chemische Modifikationen.

Die Einführung einer Methylgruppe an der N-1-Position und einer Phenylgruppe an der C-2-Position des Indolrings, wie im 1-Methyl-2-phenyl-1H-indol-3-carbaldehyd, kann die Lipophilie und die sterischen Eigenschaften des Moleküls verändern und somit dessen Interaktion mit biologischen Zielstrukturen beeinflussen. Die Derivatisierung dieses spezifischen Indol-Gerüsts ist daher von großem Interesse für die Entwicklung neuer therapeutischer Wirkstoffe.

Die in diesem Dokument beschriebenen Hauptstrategien zur Derivatisierung umfassen:

  • Synthese von Schiff-Basen: Die Kondensation des Aldehyds mit verschiedenen primären Aminen führt zur Bildung von Iminen (Schiff-Basen). Diese Reaktion ermöglicht die einfache Einführung einer Vielzahl von funktionellen Gruppen, was zu einer breiten Palette von Derivaten mit unterschiedlichen physikochemischen Eigenschaften führt.

  • Knoevenagel-Kondensation: Die Reaktion des Aldehyds mit Verbindungen, die eine aktive Methylengruppe enthalten, führt zur Bildung von α,β-ungesättigten Systemen. Diese Reaktion ist ein etabliertes Verfahren zur C-C-Bindungsknüpfung und zur Erzeugung von Molekülen mit potenzieller biologischer Aktivität.

Daten zur biologischen Aktivität (Beispiele)

Obwohl spezifische Daten für Derivate von 1-Methyl-2-phenyl-1H-indol-3-carbaldehyd nur begrenzt verfügbar sind, zeigt die folgende Tabelle repräsentative quantitative Daten für strukturell verwandte Indol-3-carbaldehyd-Thiosemicarbazon-Derivate. Diese Daten illustrieren das Potenzial von Indol-Derivaten als Antikrebsmittel und dienen als Referenz für das Screening neu synthetisierter Verbindungen.

Tabelle 1: Zytotoxische Aktivität von 1-substituierten Indol-3-carbaldehyd-Thiosemicarbazonen (IC₅₀ in µM)

VerbindungR-Gruppe (an N-1)MCF-7 (Brustkrebs)HeLa (Gebärmutterhalskrebs)A549 (Lungenkrebs)
3d Propyl>50>50>50
3q 4-Nitrobenzyl28.3 ± 2.135.6 ± 3.441.2 ± 4.5
3t 3,4-Dichlorbenzyl2.4 ± 0.33.1 ± 0.55.6 ± 0.8
3u 2-Naphthylmethyl1.8 ± 0.22.5 ± 0.44.2 ± 0.6
3v 4-Biphenylmethyl3.5 ± 0.44.8 ± 0.76.1 ± 0.9
3w 3-Phenoxybenzyl2.1 ± 0.22.9 ± 0.43.8 ± 0.5

Daten adaptiert aus einer Studie über 1-substituierte Indol-3-carboxaldehyd-Thiosemicarbazone als potenzielle antimykobakterielle und krebsbekämpfende Wirkstoffe.[2] Die IC₅₀-Werte geben die Konzentration an, bei der das Wachstum der Krebszellen um 50% gehemmt wird.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die allgemeinen Verfahren zur Synthese von Schiff-Basen und Knoevenagel-Kondensationsprodukten aus 1-Methyl-2-phenyl-1H-indol-3-carbaldehyd.

Allgemeine Synthese von Schiff-Basen (Imine)

Dieses Protokoll beschreibt die Kondensationsreaktion von 1-Methyl-2-phenyl-1H-indol-3-carbaldehyd mit einem primären Amin zu der entsprechenden Schiff-Base.

Materialien:

  • 1-Methyl-2-phenyl-1H-indol-3-carbaldehyd

  • Substituiertes primäres Amin (z.B. Anilin, Benzylamin, Thiosemicarbazid) (1.0 - 1.2 Äquivalente)

  • Lösungsmittel: Absolutes Ethanol oder Methanol

  • Katalysator: Eisessig (2-3 Tropfen)

  • Reaktionskolben mit Rückflusskühler und Magnetrührer

  • Heizquelle (z.B. Heizpilz oder Ölbad)

  • Dünnschichtchromatographie (DC) zur Reaktionsverfolgung

Protokoll:

  • Lösen Sie 1-Methyl-2-phenyl-1H-indol-3-carbaldehyd (1.0 Äquivalent) in einer minimalen Menge des gewählten Alkohols in einem Rundkolben.

  • Geben Sie das primäre Amin (1.0 - 1.2 Äquivalente) zu der Lösung.

  • Fügen Sie 2-3 Tropfen Eisessig als Katalysator hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rückfluss. Die Reaktionszeit variiert je nach Reaktivität der Aminkomponente und liegt typischerweise zwischen 2 und 8 Stunden.

  • Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC), bis das Ausgangsmaterial vollständig umgesetzt ist.

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab. In vielen Fällen fällt das Produkt als Feststoff aus.

  • Filtrieren Sie den ausgefallenen Feststoff ab und waschen Sie ihn mit einer kleinen Menge kalten Alkohols, um Verunreinigungen zu entfernen.

  • Sollte kein Feststoff ausfallen, engt man die Reaktionslösung im Vakuum ein und reinigt den Rückstand durch Umkristallisation oder Säulenchromatographie auf Kieselgel.

  • Charakterisieren Sie das gereinigte Produkt mittels geeigneter analytischer Methoden (z.B. ¹H-NMR, ¹³C-NMR, IR, Massenspektrometrie).

Allgemeine Synthese via Knoevenagel-Kondensation

Dieses Protokoll beschreibt die Reaktion von 1-Methyl-2-phenyl-1H-indol-3-carbaldehyd mit einer Verbindung, die eine aktive Methylengruppe enthält.

Materialien:

  • 1-Methyl-2-phenyl-1H-indol-3-carbaldehyd

  • Verbindung mit aktiver Methylengruppe (z.B. Malononitril, Ethylcyanoacetat, Barbitursäure) (1.0 Äquivalent)

  • Lösungsmittel: Ethanol, Acetonitril oder lösungsmittelfrei

  • Katalysator: Piperidin, Ammoniumacetat oder eine andere basische Verbindung (katalytische Menge)

  • Reaktionskolben mit Magnetrührer

  • Dünnschichtchromatographie (DC) zur Reaktionsverfolgung

Protokoll:

  • Lösen oder suspendieren Sie 1-Methyl-2-phenyl-1H-indol-3-carbaldehyd (1.0 Äquivalent) und die Verbindung mit der aktiven Methylengruppe (1.0 Äquivalent) im gewählten Lösungsmittel in einem Reaktionskolben. Alternativ können die Reaktanden für eine lösungsmittelfreie Reaktion direkt gemischt werden.

  • Geben Sie eine katalytische Menge der Base (z.B. 2-3 Tropfen Piperidin) hinzu.

  • Rühren Sie die Mischung bei Raumtemperatur oder unter leichtem Erwärmen (z.B. 50-60 °C). Die Reaktionszeit beträgt in der Regel 1 bis 6 Stunden.

  • Überwachen Sie den Reaktionsverlauf mittels DC. Das Produkt ist in der Regel stärker gefärbt und hat einen anderen Rf-Wert als die Ausgangsmaterialien.

  • Nach vollständigem Umsatz wird die Reaktion beendet. Wenn das Produkt ausfällt, wird es abfiltriert und mit kaltem Lösungsmittel gewaschen.

  • Falls das Produkt in Lösung bleibt, wird das Lösungsmittel im Vakuum entfernt. Der Rückstand wird durch Umkristallisation oder Säulenchromatographie gereinigt.

  • Charakterisieren Sie das finale Produkt durch spektroskopische Methoden.

Visualisierungen

Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und einen möglichen Signalweg, der durch Indol-Derivate beeinflusst werden kann.

G Experimenteller Arbeitsablauf zur Derivatisierung cluster_start Ausgangsmaterial cluster_synthesis Syntheseschritte cluster_products Produktklassen cluster_screening Weiterverarbeitung start 1-Methyl-2-phenyl-1H- indol-3-carbaldehyd schiff Schiff-Base-Synthese (+ primäres Amin, EtOH, H⁺) start->schiff Weg A knoevenagel Knoevenagel-Kondensation (+ aktive Methylengruppe, Base) start->knoevenagel Weg B schiff_prod Schiff-Base-Derivate (Imine) schiff->schiff_prod knoevenagel_prod Knoevenagel-Produkte (α,β-ungesättigte Systeme) knoevenagel->knoevenagel_prod screening Biologisches Screening (z.B. Antikrebs, Antimikrobiell) schiff_prod->screening knoevenagel_prod->screening

Abbildung 1: Allgemeiner Arbeitsablauf zur Synthese und zum Screening von Derivaten.

G Möglicher Signalweg für Indol-Derivate Indol Indol-Derivat TLR4 Toll-like Receptor 4 (TLR4) Indol->TLR4 Inhibition NFkB NF-κB TLR4->NFkB p38 p38 MAPK TLR4->p38 Cytokines Pro-inflammatorische Zytokine (TNF-α, IL-6) NFkB->Cytokines p38->Cytokines Inflammation Entzündungsreaktion Cytokines->Inflammation

Abbildung 2: Vereinfachter TLR4/NF-κB/p38-Signalweg.

Erläuterung zu Abbildung 2: Einige Indol-3-carbaldehyd-Metaboliten haben gezeigt, dass sie entzündungshemmende Wirkungen entfalten, indem sie den Toll-like-Rezeptor 4 (TLR4) Signalweg inhibieren.[3] Eine Hemmung von TLR4 kann die Aktivierung der nachgeschalteten Transkriptionsfaktoren wie NF-κB und der p38-MAP-Kinase (MAPK) verhindern. Dies führt zu einer verringerten Produktion von pro-inflammatorischen Zytokinen wie TNF-α und IL-6, was letztendlich die Entzündungsreaktion abschwächt.[3] Dieser Mechanismus stellt ein plausibles Ziel für die neu synthetisierten Derivate dar und sollte in weiterführenden biologischen Assays untersucht werden.

References

Applications of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is a heterocyclic compound belonging to the indole family, a prominent scaffold in numerous biologically active molecules and pharmaceuticals. The indole core, substituted with a methyl group at the 1-position, a phenyl group at the 2-position, and a carbaldehyde (formyl) group at the 3-position, provides a versatile platform for synthetic modifications and exhibits potential for diverse pharmacological activities. While specific research on this exact molecule is emerging, the broader class of 2-phenylindole-3-carbaldehydes has demonstrated significant promise in medicinal chemistry. This document outlines the potential applications, supported by data from closely related analogues, and provides detailed experimental protocols for its synthesis and biological evaluation. The compound is noted as an important intermediate in organic synthesis and is suggested to possess anti-inflammatory, antioxidant, and anti-tumor properties[1].

Potential Therapeutic Applications

Based on the biological activities observed for structurally similar 2-phenylindole-3-carbaldehyde derivatives, this compound is a promising candidate for investigation in the following areas:

  • Anticancer Activity: Numerous 2-phenylindole-3-carbaldehyde analogues have shown potent cytotoxic effects against various cancer cell lines. These compounds often act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[2]. Derivatives with lipophilic substituents have demonstrated IC50 values in the nanomolar range against breast cancer cells[2].

  • Antioxidant Activity: The indole nucleus is known for its ability to scavenge free radicals. Derivatives of indole-3-carboxaldehyde have been synthesized and evaluated for their antioxidant potential using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and lipid peroxidation inhibition assays[3][4][5].

  • Anti-inflammatory Activity: Indole derivatives are known to possess anti-inflammatory properties. While direct evidence for this compound is limited, related indole-3-carboxaldehyde compounds have been shown to alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting reactive oxygen species (ROS) production and NLRP3 inflammasome activation[6].

Data Presentation: Biological Activity of Related Indole Derivatives

The following tables summarize quantitative data for structurally related 2-phenylindole-3-carbaldehyde analogues to provide a comparative context for the potential activity of this compound. Note that these are not data for the specific compound of interest but for its close relatives.

Table 1: Anticancer Activity of 2-Phenylindole-3-carbaldehyde Analogues against Breast Cancer Cell Lines

Compound (Analogue)Cell LineIC50 (nM)[2]
5-Fluoro-2-(4-methoxyphenyl)-1H-indole-3-carbaldehydeMDA-MB 2315
5-Chloro-2-(4-methoxyphenyl)-1H-indole-3-carbaldehydeMDA-MB 2317
5-Methyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehydeMDA-MB 23120
5-Fluoro-2-(4-methoxyphenyl)-1H-indole-3-carbaldehydeMCF-76
5-Chloro-2-(4-methoxyphenyl)-1H-indole-3-carbaldehydeMCF-78

Table 2: Antioxidant Activity of Indole-3-carboxaldehyde Analogues

Compound (Analogue)DPPH Scavenging Activity (% Inhibition at 100 µg/mL)[3]Lipid Peroxidation Inhibition (%)[3]
Analogue 5a45.838.2
Analogue 5b52.345.6
Analogue 5f78.569.4
Butylated Hydroxyanisole (BHA) - Standard85.275.8

Experimental Protocols

Synthesis of this compound

This protocol is based on the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds like indoles.

Workflow for Synthesis

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Indole 1-Methyl-2-phenyl-1H-indole Formylation Vilsmeier-Haack Formylation Indole->Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->Formylation Hydrolysis Aqueous Hydrolysis Formylation->Hydrolysis Purification Recrystallization Hydrolysis->Purification Product 1-Methyl-2-phenyl-1H- indole-3-carbaldehyde Purification->Product

Caption: Synthetic workflow for this compound.

Materials:

  • 1-Methyl-2-phenyl-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH) solution, aqueous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol or hexane/ethyl acetate for recrystallization

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) and cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0 °C for 30 minutes.

  • Dissolve 1-Methyl-2-phenyl-1H-indole in anhydrous dichloromethane (DCM) and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a cold aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield pure this compound.

Anticancer Activity Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Workflow for MTT Assay

A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of the compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Experimental workflow for the MTT cell viability assay.

Materials:

  • Human cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant Activity Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm. Ascorbic acid or Butylated Hydroxyanisole (BHA) can be used as a standard.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Anti-inflammatory Activity Protocol: Inhibition of NO Production in LPS-stimulated Macrophages

This protocol assesses the anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Signaling Pathway for LPS-induced Inflammation

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound 1-Methyl-2-phenyl-1H- indole-3-carbaldehyde Compound->NFkB Inhibition

Caption: Potential inhibitory action on the NF-κB signaling pathway.

Procedure:

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Measure the absorbance at 540 nm.

  • A decrease in nitrite concentration in the presence of the compound indicates its anti-inflammatory activity.

Conclusion

This compound represents a molecule of significant interest in medicinal chemistry. Based on the robust biological activities of its structural analogues, it holds potential as a lead compound for the development of novel anticancer, antioxidant, and anti-inflammatory agents. The provided protocols offer a foundational framework for the synthesis and systematic evaluation of its therapeutic properties. Further research, including in vitro and in vivo studies, is warranted to fully elucidate the pharmacological profile of this specific compound and its derivatives.

References

Application Notes and Protocols: 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde as a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Date: December 30, 2025

Abstract

This document provides a comprehensive technical guide on the potential utility of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde as a fluorescent probe. While direct experimental data on the fluorescence applications of this specific molecule are nascent, this guide synthesizes information from the broader class of indole-3-carbaldehyde derivatives to project its likely photophysical properties and outline detailed protocols for its application in cellular imaging and analyte detection. The indole scaffold is a cornerstone in the design of fluorescent probes due to its inherent photophysical properties and sensitivity to the local microenvironment. This guide will explore the synthesis, expected spectral characteristics, and potential applications of this compound, providing researchers with a robust framework for its validation and use in their own experimental workflows.

Introduction: The Indole Scaffold as a Privileged Fluorophore

Indole and its derivatives are fundamental heterocyclic structures in numerous biologically active compounds, including the amino acid tryptophan.[1] Their fused bicyclic aromatic system gives rise to intrinsic fluorescence, making them valuable building blocks for the design of fluorescent probes. The photophysical properties of indole derivatives, such as their absorption and emission wavelengths, quantum yields, and fluorescence lifetimes, are highly sensitive to their substitution pattern and the polarity of their surrounding environment. This sensitivity is the cornerstone of their utility as fluorescent probes for interrogating biological systems.

The introduction of a carbaldehyde group at the 3-position of the indole ring, as in this compound, creates a molecule with a donor-π-acceptor (D-π-A) architecture. In such systems, the electron-rich indole nucleus acts as the electron donor, the conjugated system serves as the π-bridge, and the electron-withdrawing aldehyde group functions as the acceptor. This arrangement often leads to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that can result in desirable photophysical properties such as large Stokes shifts and sensitivity to solvent polarity (solvatochromism).

Synthesis and Characterization

This compound is a known compound that can be synthesized through established organic chemistry methodologies. A common route is the Vilsmeier-Haack formylation of 1-methyl-2-phenylindole.

Protocol 1: Synthesis of this compound

Materials:

  • 1-methyl-2-phenylindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, cool a solution of N,N-Dimethylformamide (DMF) in dichloromethane (DCM) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-methyl-2-phenylindole in DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Photophysical Properties

While specific experimental data for this compound is not extensively published, we can infer its likely photophysical properties based on studies of similar indole-3-carbaldehyde derivatives.

Table 1: Predicted Photophysical Properties of this compound in Various Solvents

SolventDielectric ConstantPredicted Absorption Max (λ_abs, nm)Predicted Emission Max (λ_em, nm)Predicted Stokes Shift (nm)
Hexane1.88~320-330~380-400~60-70
Dichloromethane8.93~330-340~420-440~90-100
Acetonitrile37.5~335-345~450-470~115-125
Methanol32.7~340-350~480-500~140-150

Note: These are predicted values based on the known behavior of similar D-π-A indole derivatives and should be experimentally verified.

The expected positive solvatochromism, where the emission wavelength red-shifts with increasing solvent polarity, is a hallmark of compounds with significant intramolecular charge transfer character in the excited state. This property makes this compound a promising candidate for probing the polarity of microenvironments, such as the hydrophobic pockets of proteins or the interior of lipid membranes.

Potential Applications and Experimental Protocols

The aldehyde functionality of this compound serves as a versatile chemical handle for the development of more complex fluorescent probes through reactions such as Schiff base formation or Knoevenagel condensation.

Application as a Polarity-Sensitive Probe in Protein Binding Studies

The solvatochromic nature of this probe can be exploited to monitor protein conformational changes or ligand binding events that alter the polarity of the probe's binding site.

Protocol 2: Monitoring Protein-Ligand Interactions

  • Probe Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.

  • Protein Solution: Prepare a solution of the protein of interest in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Titration Experiment:

    • To a cuvette containing the protein solution, add a small aliquot of the probe stock solution to a final concentration of 1-10 µM.

    • Record the fluorescence emission spectrum of the protein-probe complex.

    • Incrementally add the ligand of interest to the cuvette and record the fluorescence emission spectrum after each addition.

  • Data Analysis: A shift in the emission maximum to shorter wavelengths (blue shift) would indicate that the probe is in a more hydrophobic environment, potentially due to a ligand-induced conformational change that sequesters the probe from the aqueous solvent.

Derivatization for Targeted Analyte Detection

The aldehyde group can be reacted with various nucleophiles to create specific chemosensors. For example, reaction with a hydrazine-containing moiety can yield a probe for pH, while reaction with a ligand bearing a primary amine can be used to target specific cellular structures.

Workflow for Developing a Schiff Base Derivative:

G A 1-Methyl-2-phenyl-1H- indole-3-carbaldehyde C Schiff Base Formation (Condensation Reaction) A->C B Analyte-Specific Ligand with Primary Amine B->C D Novel Fluorescent Probe C->D Purification E Fluorescence Spectroscopy D->E Characterization F Analyte Detection E->F Analyte Titration

Caption: Workflow for creating a targeted fluorescent probe.

Protocol 3: General Procedure for Cellular Imaging
  • Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes and grow to 70-80% confluency.

  • Probe Loading: Prepare a working solution of this compound in cell culture medium (e.g., 1-10 µM from a DMSO stock). Ensure the final DMSO concentration is below 0.1% to minimize cytotoxicity.

  • Incubation: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for 30-60 minutes at 37 °C in a CO₂ incubator.

  • Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any excess probe.

  • Imaging: Add fresh culture medium or PBS to the cells and image using a fluorescence microscope equipped with appropriate filters (e.g., excitation around 340 nm and emission collection around 450 nm, to be optimized based on experimental data).

Trustworthiness and Self-Validation

The protocols provided herein are designed to be self-validating. For instance, in Protocol 2, control experiments should be performed by titrating the ligand into a solution of the probe in the absence of the protein to ensure that the observed spectral shifts are not due to a direct interaction between the probe and the ligand. In cellular imaging (Protocol 3), cytotoxicity assays (e.g., MTT assay) should be conducted to determine the optimal non-toxic concentration range for the probe. Furthermore, co-localization studies with known organelle-specific dyes can be performed to ascertain the subcellular distribution of the probe.

Conclusion

This compound represents a promising, yet underexplored, platform for the development of novel fluorescent probes. Its predicted solvatochromic properties and the synthetic versatility of its aldehyde functional group make it an attractive candidate for a wide range of applications in chemical biology and drug discovery. The protocols and conceptual frameworks provided in this application note are intended to serve as a launchpad for researchers to experimentally validate and harness the potential of this intriguing molecule.

References

Application Notes and Protocols: Purity Determination of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. This document provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound and the separation of potential process-related impurities and degradation products.

This method is intended for use by researchers, scientists, and drug development professionals in a quality control or research and development setting.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target analyte is presented in the table below.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 1757-72-8[1][2][3]
Molecular Formula C₁₆H₁₃NO[1][3]
Molecular Weight 235.28 g/mol [1][3]
Appearance White to light yellow solid[2]
Melting Point 128 °C[2]
UV Absorbance Expected maximum around 280 nm (typical for indole derivatives)[4][5]

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the HPLC analysis.

Materials and Reagents
  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric Acid (85%, analytical grade)

  • Methanol (HPLC grade)

  • Sample of this compound for analysis

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Compartment with temperature control

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance (readable to 0.01 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringes and syringe filters (0.45 µm, PTFE or nylon)

  • Ultrasonic bath

  • pH meter

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Elution See Table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 25 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
15.01090
20.01090
20.15050
25.05050
Preparation of Solutions

Mobile Phase A (Water with 0.1% Phosphoric Acid):

  • Add 1.0 mL of 85% phosphoric acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water.

  • Dilute to the mark with HPLC grade water and mix well.

  • Filter through a 0.45 µm membrane filter and degas.

Mobile Phase B (Acetonitrile with 0.1% Phosphoric Acid):

  • Add 1.0 mL of 85% phosphoric acid to a 1000 mL volumetric flask containing approximately 500 mL of acetonitrile.

  • Dilute to the mark with acetonitrile and mix well.

  • Filter through a 0.45 µm membrane filter and degas.

Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.

Reference Standard Solution (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before sample analysis, the performance of the chromatographic system must be verified by performing a system suitability test.

Procedure: Inject the Reference Standard Solution five times.

Acceptance Criteria:

ParameterRequirement
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Calculation:

Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Sample and Standard Preparation sample_analysis Sample Analysis (Inject Sample Solution) prep->sample_analysis sol_prep Mobile Phase and Diluent Preparation hplc_setup HPLC System Setup (Column, Method) sol_prep->hplc_setup sys_suit System Suitability Test (5 Injections of Standard) hplc_setup->sys_suit decision System Suitability Pass? sys_suit->decision decision->sample_analysis Yes stop Troubleshoot System decision->stop No data_acq Data Acquisition (Chromatogram) sample_analysis->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc calc Purity Calculation (% Area) data_proc->calc report Final Report calc->report

Caption: Workflow for the HPLC purity analysis of this compound.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and reporting.

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
1
2
3
4
5
Mean
Std Dev
% RSD

Table 2: Sample Purity Analysis Results

Sample IDMain Peak Retention Time (min)Main Peak AreaTotal Peak AreaPurity (%)
[Sample_ID_1]
[Sample_ID_2]
...

Conclusion

This application note provides a comprehensive and detailed HPLC method for the determination of the purity of this compound. The method is specific, robust, and suitable for routine quality control analysis in a pharmaceutical setting. Adherence to the system suitability criteria will ensure the generation of accurate and reliable results.

References

Application Notes: Reverse-Phase HPLC for the Analysis of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is an indole derivative with potential applications in medicinal chemistry and materials science. As with many organic compounds, purity and quantification are critical for research, development, and quality control. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of such moderately polar to non-polar compounds. This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection. The methodology is designed to be robust and suitable for researchers, scientists, and drug development professionals.

Principle of Separation

In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is polar. The separation of this compound from impurities is achieved based on its hydrophobic interactions with the stationary phase. By employing a gradient elution with an increasing concentration of organic solvent (acetonitrile or methanol), the analyte is eluted from the column and detected by a UV spectrophotometer. The aromatic nature and conjugated system of the indole ring and the carbaldehyde group allow for strong UV absorbance, making this a suitable detection method.[1]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
HPLC System Quaternary or Binary Gradient HPLC
Stationary Phase C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% (v/v) Formic Acid
Mobile Phase B Acetonitrile with 0.1% (v/v) Formic Acid
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 310 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.05050
15.0595
17.0595
17.15050
20.05050

2. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the 1 mg/mL standard solution to 10 mL with acetonitrile.

  • Sample Solution: Prepare the sample by dissolving it in acetonitrile to achieve a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

3. System Suitability

Before sample analysis, the performance of the HPLC system should be verified. Inject the working standard solution five times and evaluate the following parameters.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

4. Data Analysis and Quantification

The concentration of this compound in the sample can be determined by comparing the peak area of the analyte in the sample chromatogram to the peak area of the working standard solution (external standard method).

The purity of the sample can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Load into Autosampler system_suitability System Suitability Test hplc->system_suitability Inject Standard instrument_setup Instrument Setup (Column, Mobile Phase, etc.) instrument_setup->hplc sample_injection Sample Injection system_suitability->sample_injection If Passed separation Chromatographic Separation sample_injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition analysis Data Analysis (Integration, Quantification) data_acquisition->analysis report Generate Report analysis->report

Caption: Experimental workflow for the RP-HPLC analysis of this compound.

Discussion

The proposed RP-HPLC method provides a reliable approach for the analysis of this compound. The use of a C18 column offers excellent retention and resolution for this type of aromatic compound. The gradient elution ensures that any impurities with different polarities are well-separated from the main analyte peak, allowing for accurate quantification and purity assessment. The addition of formic acid to the mobile phase helps to improve peak shape and reproducibility by controlling the ionization of any residual silanols on the stationary phase and the analyte itself. UV detection at 254 nm is a common wavelength for aromatic compounds, while 310 nm may offer higher sensitivity due to the extended conjugation of the molecule. This dual-wavelength detection can be beneficial for method optimization and impurity profiling. The described protocol is a starting point and may require further optimization depending on the specific sample matrix and the impurities present. Validation of the method in accordance with ICH guidelines is recommended for applications in a regulated environment.[2]

References

Application Notes: 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is a key heterocyclic building block in the synthesis of novel anticancer agents. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities, including potent antitumor effects. Specifically, derivatives of 2-phenylindole-3-carbaldehyde have demonstrated significant efficacy as inhibitors of tubulin polymerization, a validated target in cancer therapy. Disruption of microtubule dynamics by these agents leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and ultimately, cancer cell death. This document provides detailed protocols for the synthesis of anticancer agents from this compound and methods for their biological evaluation.

Mechanism of Action: Tubulin Polymerization Inhibition

Derivatives synthesized from this compound often act as antimitotic agents by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including the formation of the mitotic spindle during cell division. By binding to the colchicine site on β-tubulin, these indole derivatives prevent the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancer cells.

Data Presentation

The following tables summarize the in vitro anticancer activity of representative 2-phenylindole-3-carbaldehyde derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity of 2-Phenylindole-3-carbaldehyde Derivatives (Thiosemicarbazones)

Compound IDCancer Cell LineIC50 (µM)
Indole-thiosemicarbazone 1 MCF-7 (Breast)13.2
MDA-MB-468 (Breast)8.2
Indole-thiosemicarbazone 2 A-549 (Lung)>100
Hep-G2 (Liver)75.3

Table 2: Anticancer Activity of 2-Phenylindole-3-carbaldehyde Derivatives (Hydrazones)

Compound IDCancer Cell LineIC50 (nM)
Aroyl Hydrazone 1 MDA-MB-231 (Breast)20-30
MCF-7 (Breast)20-30
Aroyl Hydrazone 2 U-373 MG (Glioblastoma)Not specified

Experimental Protocols

Protocol 1: Synthesis of this compound Thiosemicarbazone Derivatives

This protocol describes a general method for the synthesis of thiosemicarbazone derivatives from this compound.

Materials:

  • This compound

  • Substituted thiosemicarbazide (e.g., 4-phenylthiosemicarbazide)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the appropriately substituted thiosemicarbazide (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized indole derivatives

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: Tubulin Polymerization Assay

This protocol describes an in vitro assay to measure the inhibitory effect of the synthesized compounds on tubulin polymerization.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.8)

  • Synthesized indole derivatives

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a reaction mixture containing tubulin (e.g., 1-2 mg/mL) in polymerization buffer on ice.

  • Add GTP to a final concentration of 1 mM.

  • Add the test compound at various concentrations or a vehicle control.

  • Incubate the mixture on ice for a short period to allow for compound binding.

  • Initiate polymerization by raising the temperature to 37°C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Calculate the percentage of inhibition of tubulin polymerization for each compound concentration.

Visualizations

Synthesis_Workflow A 1-Methyl-2-phenyl-1H- indole-3-carbaldehyde C Reaction Mixture (Ethanol, Acetic Acid) A->C B Thiosemicarbazide Derivative B->C D Reflux & Stir C->D E Crude Product (Precipitate) D->E F Filtration & Washing E->F G Purified Thiosemicarbazone Derivative F->G H Biological Evaluation G->H

Caption: Synthetic workflow for thiosemicarbazone derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Assays cluster_data Data Analysis A Synthesized Indole Derivative B MTT Assay (Cytotoxicity) A->B C Tubulin Polymerization Assay A->C D Cell Cycle Analysis (Flow Cytometry) B->D F IC50 Determination B->F G Mechanism of Action C->G E Apoptosis Assay (Annexin V/PI Staining) D->E D->G

Caption: Experimental workflow for biological evaluation.

Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Events Drug This compound Derivative Tubulin Tubulin Polymerization Drug->Tubulin Inhibition Microtubules Microtubule Dynamics Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Disruption G2M G2/M Phase Arrest Spindle->G2M Activation of Spindle Assembly Checkpoint Apoptosis Apoptosis G2M->Apoptosis Induction of Intrinsic Apoptotic Pathway

Caption: Signaling pathway of tubulin polymerization inhibition.

Application Notes and Protocols for Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive literature searches did not yield specific antimicrobial activity data for derivatives of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde. The following application notes and protocols are based on closely related indole-3-carbaldehyde derivatives, such as Schiff bases and other N-substituted and C2-substituted analogs. These notes provide a framework for understanding the antimicrobial potential of this class of compounds and the methodologies for their evaluation.

Introduction

Indole, a prominent heterocyclic scaffold, is a key building block in numerous natural products and pharmaceutically active compounds.[1] Derivatives of indole-3-carbaldehyde, in particular, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The ease of synthesis and the potential for diverse functionalization at the indole nitrogen, the C2 position, and the aldehyde group make these compounds attractive candidates for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[4]

This document provides a summary of the reported antimicrobial activities of various indole-3-carbaldehyde derivatives, detailed experimental protocols for their antimicrobial evaluation, and visual workflows to guide researchers in this field.

Data Presentation: Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives

The antimicrobial efficacy of indole-3-carbaldehyde derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data presented below is a summary from various studies on derivatives of indole-3-carbaldehyde.

Table 1: Antibacterial Activity of Indole-3-Carbaldehyde Derivatives

Compound TypeDerivativeBacterial StrainMIC (µg/mL)Reference
Schiff Base N-((indol-1H-3-yl)methylene)-4-nitrobenzenamineDickeya species2000[2]
Semicarbazone 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus100[5]
Bacillus subtilis100[5]
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus150[5]
Bacillus subtilis150[5]
Benzimidazole 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleMycobacterium smegmatis3.9[6]
7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazoleS. aureus ATCC 259237.8[6]
MRSA ATCC 433003.9[6]
Indole Carboxamide Substituted Indole-3-carboxamidesStaphylococcus aureus1.56-3.13[1]
Bacillus subtilis1.56-3.13[1]
Escherichia coli1.56-12.5[1]

Table 2: Antifungal Activity of Indole-3-Carbaldehyde Derivatives

Compound TypeDerivativeFungal StrainMIC/MFC (µg/mL)Reference
Schiff Base N-((indol-1H-3-yl)methylene)-4-nitrobenzenamineFusarium oxysporum5000 (MFC)[2]
Benzimidazole 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleCandida albicans3.9 (MIC)[6]
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleCandida albicans3.9 (MIC)[6]
Indole Carboxamide Substituted Indole CarboxamidesCandida albicansLower than standard drugs[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of the antimicrobial activity of indole derivatives.

Synthesis of Indole-3-Carbaldehyde Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases from indole-3-carbaldehyde and various aryl amines.[2]

Materials:

  • Indole-3-carbaldehyde

  • Substituted aryl amines

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve indole-3-carbaldehyde (1 equivalent) in a minimal amount of ethanol in a round-bottom flask.

  • Add a solution of the respective aryl amine (1 equivalent) in ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid (Schiff base) is collected by filtration.

  • Wash the solid with cold ethanol and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.

  • Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Synthesis_of_Schiff_Bases indole Indole-3-carbaldehyde reflux Reflux (4-6h) indole->reflux amine Aryl Amine amine->reflux solvent Ethanol + Glacial Acetic Acid (catalyst) solvent->reflux workup Cooling, Filtration, Washing reflux->workup product Schiff Base Derivative workup->product

Synthesis of Indole-3-carbaldehyde Schiff Bases

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials:

  • Synthesized indole derivatives

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • Solvent (e.g., DMSO) as a negative control

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Dilute the inoculum suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted inoculum to each well containing the test compound dilutions.

  • Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth). Alternatively, the absorbance can be read using a plate reader.

MIC_Determination_Workflow start Start prep_compounds Prepare serial dilutions of test compounds in 96-well plate start->prep_compounds inoculate Inoculate wells with microbial suspension prep_compounds->inoculate prep_inoculum Prepare and standardize microbial inoculum prep_inoculum->inoculate controls Include positive, negative, and sterility controls inoculate->controls incubate Incubate plates under appropriate conditions controls->incubate read_results Visually or spectrophotometrically determine MIC incubate->read_results end End read_results->end

Broth Microdilution MIC Assay Workflow

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.[2]

Materials:

  • Synthesized indole derivatives

  • Bacterial/Fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Petri dishes

  • Sterile cork borer

  • Standard antibiotics and solvent for controls

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

  • Allow the agar to solidify.

  • Prepare a microbial lawn by evenly spreading a standardized inoculum over the agar surface.

  • Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution (at a specific concentration) into each well.

  • Add standard antibiotic solution and solvent to separate wells as positive and negative controls, respectively.

  • Allow the plates to stand for a period to allow for diffusion of the compounds into the agar.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Agar_Well_Diffusion cluster_prep Preparation cluster_assay Assay cluster_results Results prep_agar Prepare and pour agar plates prep_lawn Prepare microbial lawn prep_agar->prep_lawn create_wells Create wells in the agar prep_lawn->create_wells add_compounds Add test compounds and controls to wells create_wells->add_compounds incubate Incubate plates add_compounds->incubate measure_zones Measure zones of inhibition incubate->measure_zones

Agar Well Diffusion Assay Workflow

Signaling Pathways and Mechanism of Action

While specific signaling pathways for this compound derivatives have not been elucidated, research on related indole compounds suggests several potential mechanisms of antimicrobial action. These can include:

  • Disruption of Cell Membrane Integrity: Many antimicrobial compounds exert their effect by compromising the bacterial or fungal cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Essential Enzymes: Indole derivatives may act as inhibitors of crucial enzymes involved in microbial metabolism, DNA replication, or cell wall synthesis.

  • Interference with Biofilm Formation: Some compounds can inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antibiotics.[6]

Further research, including mechanism of action studies, is required to determine the specific pathways through which these compounds exert their antimicrobial effects.

Conclusion

Derivatives of indole-3-carbaldehyde represent a promising class of compounds with significant potential for the development of new antimicrobial agents. The data on related structures indicate that modifications at the indole nitrogen, the C2 position, and the aldehyde group can lead to potent antibacterial and antifungal activity. The protocols outlined in this document provide a standardized approach for the synthesis and evaluation of new derivatives, which will be crucial for establishing structure-activity relationships and identifying lead compounds for further development. Future work should focus on synthesizing and evaluating the specific antimicrobial activity of this compound derivatives to fully explore the potential of this particular scaffold.

References

Application Notes and Protocols: Antioxidant Properties of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenyl-1H-indole-3-carbaldehyde and its analogs are a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their diverse biological activities. Among these, their potential as antioxidants is particularly noteworthy. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The indole scaffold, present in many natural and synthetic bioactive compounds, is recognized for its antioxidant properties. The exploration of this compound analogs presents a promising avenue for the discovery of novel and potent antioxidant agents.

Mechanism of Action: The Nrf2-Keap1 Signaling Pathway

A primary mechanism through which many indole derivatives exert their antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under homeostatic conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like certain indole derivatives, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. Subsequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a variety of antioxidant and cytoprotective proteins. This leads to the enhanced expression of phase II detoxification enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione synthesis, thereby bolstering the cell's defense against oxidative damage.

Caption: Nrf2-Keap1 signaling pathway activation by indole analogs.

Data Presentation: Antioxidant Activity of Indole-3-carbaldehyde Analogs

Compound IDStructureDPPH Scavenging IC50 (µM/ml)[1]LPO Inhibition IC50 (µM/ml)[1]
3 Indole-3-carboxaldehyde121 ± 0.570 ± 0.7
4 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde159 ± 0.475 ± 0.4
5a 1-(2-(phenylamino)acetyl)-1H-indole-3-carboxaldehyde18 ± 0.124 ± 0.3
5b 1-(2-((4-hydroxyphenyl)amino)acetyl)-1H-indole-3-carboxaldehyde21 ± 0.229 ± 0.8
5c 1-(2-((4-chlorophenyl)amino)acetyl)-1H-indole-3-carboxaldehyde109 ± 0.5118 ± 0.1
5d 1-(2-((4-bromophenyl)amino)acetyl)-1H-indole-3-carboxaldehyde120 ± 0.1120 ± 0.3
5e 1-(2-((2-hydroxyphenyl)amino)acetyl)-1H-indole-3-carboxaldehyde16 ± 0.821 ± 0.5
5f 1-(2-((4-hydroxy-3-methoxyphenyl)amino)acetyl)-1H-indole-3-carboxaldehyde8 ± 0.97 ± 0.1
5g 1-(2-((3-hydroxy-4-methoxyphenyl)amino)acetyl)-1H-indole-3-carboxaldehyde13 ± 0.216 ± 0.9
BHA Butylated hydroxyanisole (Standard)11 ± 0.59 ± 0.1

Note: Data is compiled from a study on indole-3-carboxaldehyde analogs. Direct comparisons should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. It is recommended to include a known antioxidant standard, such as ascorbic acid, butylated hydroxyanisole (BHA), or Trolox, in each assay for comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow, quantifiable by spectrophotometry.

Workflow for DPPH Assay

DPPH_Workflow A Prepare 0.1 mM DPPH solution in methanol C Mix DPPH solution with test compounds/ standard in a 96-well plate A->C B Prepare serial dilutions of test compounds and standard B->C D Incubate in the dark at room temperature for 30 min C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition and determine IC50 E->F

Caption: Experimental workflow for the DPPH radical scavenging assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (this compound analogs)

  • Positive control (e.g., Ascorbic acid, Trolox, or BHA)

  • 96-well microplate

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test Samples: Dissolve the test compounds and the positive control in a suitable solvent (e.g., methanol, ethanol, or DMSO) to create stock solutions. From these, prepare a range of dilutions to determine the IC50 value.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the various concentrations of the test samples or the standard to the corresponding wells.

    • For the blank, use 100 µL of the solvent used for the samples.

    • For the control, mix 100 µL of the DPPH solution with 100 µL of the solvent.

  • Incubation: Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.

Workflow for ABTS Assay

ABTS_Workflow A Prepare ABTS radical cation (ABTS•+) solution (7 mM ABTS + 2.45 mM potassium persulfate) B Incubate in the dark at room temperature for 12-16 hours A->B C Dilute ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm B->C D Mix diluted ABTS•+ solution with test compounds/standard C->D E Incubate at room temperature for 6 min D->E F Measure absorbance at 734 nm E->F G Calculate % inhibition and determine IC50 F->G

Caption: Experimental workflow for the ABTS radical scavenging assay.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Test compounds

  • Positive control (e.g., Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radicals.

  • Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or PBS to achieve an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound at various concentrations.

    • Mix thoroughly.

  • Incubation: Allow the reaction to proceed at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as for the DPPH assay, and the IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Workflow for FRAP Assay

FRAP_Workflow A Prepare FRAP reagent: Acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, 20 mM FeCl3·6H2O (10:1:1, v/v/v) B Warm FRAP reagent to 37°C A->B C Mix FRAP reagent with test compounds/ standard B->C D Incubate at 37°C for 30 min C->D E Measure absorbance at 593 nm D->E F Calculate FRAP value (e.g., in Trolox equivalents) E->F

Caption: Experimental workflow for the FRAP assay.

Materials:

  • Acetate buffer, 300 mM, pH 3.6

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution, 10 mM in 40 mM HCl

  • Ferric chloride (FeCl₃·6H₂O) solution, 20 mM

  • Test compounds

  • Positive control (e.g., Trolox or FeSO₄·7H₂O)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of ferric chloride solution.

    • Warm the reagent to 37°C before use.

  • Assay:

    • Add 150 µL of the FRAP reagent to 5 µL of the test sample at various concentrations.

    • For the blank, use 5 µL of the solvent.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard (e.g., Trolox or FeSO₄) and is often expressed as Trolox equivalents (TE) or ferrous iron equivalents.

Conclusion

The analogs of this compound represent a promising class of compounds with significant antioxidant potential. Their mechanism of action is likely linked to the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses. The provided protocols for DPPH, ABTS, and FRAP assays offer robust methods for evaluating the antioxidant capacity of these and other novel compounds, facilitating further research and development in the field of antioxidant-based therapeutics. Further investigation is warranted to synthesize and evaluate the specific antioxidant activity of this compound to fully elucidate its therapeutic potential.

References

Application Notes: 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde as a Versatile Precursor for γ-Carboline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The γ-carboline scaffold is a privileged heterocyclic motif present in numerous biologically active natural products and synthetic compounds. Molecules containing this core structure have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and anti-Alzheimer's properties.[1][2] 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is a readily accessible and versatile building block for the construction of highly substituted γ-carboline derivatives. Its unique substitution pattern allows for the introduction of diversity at key positions of the final γ-carboline ring system, making it a valuable tool in medicinal chemistry and drug discovery programs.

This document provides detailed application notes and a generalized experimental protocol for the synthesis of γ-carbolines using this compound as a key starting material. The methodologies described herein are based on established synthetic strategies and can be adapted for the generation of diverse γ-carboline libraries for biological screening.

Synthetic Strategies

Several synthetic routes can be employed for the construction of the γ-carboline ring system from indole-3-carbaldehyde derivatives. The most common and effective methods include:

  • Pictet-Spengler Reaction: This classical reaction involves the condensation of a tryptamine derivative with an aldehyde, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydro-β-carboline, which can be subsequently oxidized to the aromatic γ-carboline.[3][4]

  • Cascade Imination-Heterocyclization: This modern approach often provides a one-pot synthesis of highly substituted γ-carbolines. It typically involves the reaction of an indole-aldehyde with an amine-containing component, such as an amino acid ester, in the presence of a base.[1][5]

  • Bischler-Napieralski Reaction: This method involves the cyclization of N-acyl-β-arylethylamines using a dehydrating agent to form a dihydroisoquinoline intermediate, which can then be further manipulated to yield the carboline core.

The protocol detailed below is an adapted cascade imination-heterocyclization reaction, which offers a straightforward and efficient route to substituted γ-carbolines.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of γ-carbolines from substituted indole-2-carbaldehydes, which serves as a model for the expected outcomes when using the analogous indole-3-carbaldehyde. The yields are reported for the isolated products.

EntryIndole-2-carbaldehyde DerivativeAmine ComponentBaseSolventTemp (°C)Time (h)Yield (%)
11-Methyl-1H-indole-2-carbaldehydeGlycine methyl ester HClDIPEATolueneReflux16Trace
21-Methyl-1H-indole-2-carbaldehydeGlycine methyl ester HClEt3NTolueneReflux16No Product
31-Methyl-1H-indole-2-carbaldehydeGlycine methyl ester HClDBUTolueneReflux16Trace
41-Methyl-1H-indole-2-carbaldehydeGlycine methyl ester HClDIPEANeat120670
51-Ethyl-1H-indole-2-carbaldehydeGlycine methyl ester HClDIPEANeat120665
61-Benzyl-1H-indole-2-carbaldehydeGlycine methyl ester HClDIPEANeat120768
71-Methyl-5-methoxy-1H-indole-2-carbaldehydeGlycine methyl ester HClDIPEANeat120672

Data adapted from a study on the synthesis of 1-indolyl-3,5,8-substituted γ-carbolines from indole-2-carboxaldehyde derivatives.[1][5]

Experimental Protocols

Adapted Protocol: One-Pot Solvent-Free Synthesis of a 1-Methyl-2-phenyl-γ-carboline Derivative

This protocol is adapted from a reported procedure for the synthesis of γ-carbolines from indole-2-carbaldehydes and is expected to be applicable to this compound with minor modifications.[1][5]

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (or other suitable amino acid ester hydrochloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

  • Sealed tube or pressure vessel

  • Magnetic stirrer with heating plate

  • Oil bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry sealed tube, combine this compound (2.0 equiv), glycine methyl ester hydrochloride (1.0 equiv), and DIPEA (3.5 equiv).

  • Reaction Conditions: Seal the tube and heat the neat reaction mixture in a preheated oil bath at 120 °C for 6-8 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC analysis of small aliquots of the reaction mixture.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with dichloromethane (10 mL) and wash with a cold brine solution (10 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired γ-carboline derivative.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of γ-carbolines from this compound.

G cluster_0 Synthesis cluster_1 Work-up & Purification A 1. Combine Reactants (Indole-aldehyde, Amino Ester, DIPEA) B 2. Heat in Sealed Tube (120 °C, 6-8 h) A->B C 3. Cool and Dilute with DCM B->C D 4. Wash with Brine C->D E 5. Extract Aqueous Layer D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: Workflow for the synthesis of γ-carbolines.

γ-Carbolines and the FAK/PI3K/Akt/mTOR Signaling Pathway

γ-Carboline derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways. One such critical pathway is the FAK/PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and plays a central role in cell proliferation, survival, and angiogenesis. γ-Carbolines can inhibit this pathway at multiple nodes, leading to the suppression of tumor growth.

G Extracellular Extracellular Matrix Integrin Integrin Receptor Extracellular->Integrin FAK FAK Integrin->FAK Activation PI3K PI3K FAK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes gCarboline γ-Carboline gCarboline->FAK Inhibition gCarboline->PI3K Inhibition gCarboline->mTOR Inhibition

Caption: Inhibition of the FAK/PI3K/Akt/mTOR pathway by γ-carbolines.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of a wide array of γ-carboline derivatives. The adapted one-pot, solvent-free protocol provides an efficient and straightforward method for accessing these important heterocyclic compounds. The biological significance of γ-carbolines, particularly their ability to modulate critical cancer-related signaling pathways, underscores their potential as scaffolds for the development of novel therapeutic agents. The information and protocols provided in these application notes are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes: Cytotoxicity Assays for 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Indole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry and cancer research, forming the scaffold for numerous clinically approved drugs.[1] The 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde framework, in particular, serves as a valuable pharmacophore that can interact with various biological targets implicated in cancer cell proliferation and survival.[1] This document provides detailed application notes and experimental protocols for assessing the cytotoxic potential of these derivatives against various cancer cell lines. The methodologies outlined herein are crucial for the initial screening and characterization of these compounds as potential anticancer agents.

Mechanism of Action & Signaling Pathways While the precise mechanisms for all indole derivatives are diverse, many exert their anticancer effects by modulating key signaling pathways that control cell growth, apoptosis, and proliferation.[2] Research on structurally related indole compounds, such as Indole-3-carbinol (I3C) and its derivatives, suggests the involvement of critical pathways like PI3K/Akt/mTOR and NF-κB.[1][2]

The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation, and its aberrant activation is a common feature in many cancers.[1] Indole derivatives may inhibit this pathway at various points, leading to decreased cell growth and the induction of apoptosis.

PI3K/Akt/mTOR signaling pathway and potential inhibition points by indole derivatives.

Experimental Design and Workflow

A typical workflow for the initial screening and characterization of novel this compound derivatives for anticancer activity involves a multi-step process. This begins with cytotoxicity screening across multiple cell lines to determine the half-maximal inhibitory concentration (IC50), followed by more detailed assays to elucidate the mechanism of cell death and the specific molecular targets.

A streamlined workflow for screening the anticancer activity of novel compounds.

Cytotoxicity Data of Structurally Related Indole Derivatives

While specific data for a broad range of this compound derivatives is emerging, the cytotoxic potential of structurally related indole compounds has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this evaluation. The table below summarizes data from published studies on related indole structures.

Compound/DerivativeCancer Cell LineAssay TypeIC50 Value (µM)Reference
Palladium(II) complex with Indole-3-carbaldehyde thiosemicarbazone (Complex 4)HepG-2 (Liver Carcinoma)MTT22.8[3],[4]
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MCF-7 (Breast Adenocarcinoma)MTT13.2[5]
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MDA-MB-468 (Breast Adenocarcinoma)MTT8.2[5]
(E)-N-((5-fluoro-2-(4-(1H-imidazol-1-yl)phenyl)-1H-indol-3-yl)methylene)pyridin-2-amine (MDT-32)T47D (Breast Ductal Carcinoma)MTT>50% inhibition[6]
(E)-N-((5-fluoro-2-(4-(1H-imidazol-1-yl)phenyl)-1H-indol-3-yl)methylene)pyridin-2-amine (MDT-32)MCF-7 (Breast Adenocarcinoma)MTT>50% inhibition[6]
3-(4'-dimethylaminobenzylidene)-5-bromo-1,3-dihydro-indol-2-one (IVa)MCF-7 (Breast Adenocarcinoma)MTT< 10[7]
Imidazolylindol-3-one derivative (3a)MCF-7 (Breast Adenocarcinoma)MTT1.31 ± 0.8[8]
Indole–triazole scaffold (8b)Hep-G2 (Liver Carcinoma)MTT~10.99% cell viability at 100 µg/mL[9]

Experimental Protocols

Accurate assessment of cytotoxicity is fundamental to anticancer drug screening. The following are detailed protocols for two widely used colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which measures cellular protein content.[10]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay quantifies cell viability by measuring the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[11] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Materials and Reagents:

  • This compound derivatives (dissolved in DMSO)

  • Adherent cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well flat-bottom microplates

  • Microplate reader (absorbance at 570 nm, with a reference wavelength >650 nm)

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[13]

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the indole derivatives from a stock solution in culture medium. The final DMSO concentration should not exceed 0.5% to prevent solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include untreated cells (vehicle control) and a known cytotoxic agent (positive control).

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[13]

  • Formazan Solubilization:

    • After incubation, add 100 µL of the solubilization solution to each well.

    • Place the plate on an orbital shaker for 5-15 minutes or incubate overnight to ensure complete dissolution of the purple formazan crystals.[11]

  • Data Acquisition:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).

    • Use a reference wavelength of >650 nm to correct for background absorbance.[11]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method based on the measurement of cellular protein content, which serves as a proxy for cell number.[14] It relies on the ability of the bright pink dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[15]

Materials and Reagents:

  • This compound derivatives (dissolved in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microplates

  • Microplate reader (absorbance at 510-565 nm)

Step-by-Step Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with the indole derivatives.

  • Cell Fixation:

    • After the treatment incubation period, gently remove the culture medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.[15]

    • Incubate the plates at 4°C for at least 1 hour.[15]

  • Washing and Staining:

    • Remove the TCA solution and wash the plates five times with deionized water.

    • Allow the plates to air-dry completely.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes to allow the dye to bind to cellular proteins.[10][15]

  • Removal of Unbound Dye:

    • After staining, quickly wash the plates four times with 1% acetic acid to remove any unbound dye.[14]

    • Allow the plates to air-dry completely.

  • Dye Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.[14]

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) at a wavelength of approximately 510 nm or 565 nm using a microplate reader.[10][16]

    • Perform data analysis as described in step 6 of the MTT assay protocol to calculate cell viability and determine the IC50 value.

Conclusion and Future Directions The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols detailed in this document provide a robust framework for the initial in vitro evaluation of these compounds. Derivatives that demonstrate significant cytotoxicity can be advanced to further studies to confirm their mechanism of action, such as apoptosis assays and Western blot analysis of key signaling proteins. Subsequent research should focus on lead optimization, in vivo efficacy in preclinical models, and pharmacokinetic profiling to fully assess their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde synthesis, primarily via the Vilsmeier-Haack reaction.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is sensitive to moisture. 2. Insufficiently Reactive Substrate: The N-methyl-2-phenylindole may be less reactive than simpler indoles due to steric hindrance from the phenyl group. 3. Incorrect Stoichiometry: An incorrect ratio of Vilsmeier reagent to the indole substrate can lead to incomplete conversion. 4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.1. Use anhydrous DMF and freshly distilled POCl₃. Prepare the Vilsmeier reagent in situ under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the reaction temperature or prolong the reaction time. See the comparison table below for guidance. 3. Typically, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is used. Titrate the starting material carefully. 4. While the initial formation of the Vilsmeier reagent is often done at 0°C, the subsequent reaction with the indole may require higher temperatures (e.g., room temperature to 80-90°C).[1]
Formation of Multiple Products/Impurities 1. Di-formylation: Under harsh conditions, a second formyl group can be introduced onto the phenyl ring. 2. Reaction at other positions: While the 3-position is electronically favored, minor substitution at other positions on the indole or phenyl ring can occur. 3. Decomposition: The starting material or product may be unstable under the reaction conditions.1. Use a milder Vilsmeier reagent (e.g., oxalyl chloride and DMF). Control the reaction temperature carefully, avoiding excessive heating. 2. Optimize the reaction conditions (lower temperature, shorter reaction time) to favor the kinetically preferred product. 3. Ensure the reaction is performed under an inert atmosphere and monitor the reaction progress by TLC to avoid prolonged reaction times.
Difficult Product Isolation/Purification 1. Product is an oil or does not precipitate: The crude product may not solidify upon quenching with water/base. 2. Co-precipitation of impurities: Side products may precipitate along with the desired product. 3. Emulsion formation during workup: This can make phase separation difficult.1. After quenching, extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). 2. Purify the crude product by column chromatography on silica gel. A solvent system of hexane/ethyl acetate is often effective. 3. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.
Inconsistent Results 1. Variability in Reagent Quality: The purity of POCl₃ and the dryness of DMF can significantly impact the reaction. 2. Temperature Control: Inconsistent temperature control during the reaction can lead to variable yields and side product formation.1. Use high-purity, freshly opened, or properly stored reagents. 2. Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to ensure consistent heating.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and direct method is the Vilsmeier-Haack reaction. This involves the formylation of 1-methyl-2-phenylindole at the electron-rich 3-position using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Q2: Why is my reaction yield consistently low?

Low yields are often attributed to several factors. The Vilsmeier reagent is highly sensitive to moisture, so using anhydrous solvents and reagents is critical. The steric bulk of the phenyl group at the 2-position of the indole can also hinder the approach of the Vilsmeier reagent, requiring more forcing conditions (higher temperature or longer reaction time) compared to the formylation of unsubstituted indole. Incorrect stoichiometry of the reagents can also lead to incomplete reaction.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The most common side products in a Vilsmeier-Haack reaction on an indole are the result of over-reaction or reaction at alternative sites. You may be observing di-formylated products, where a second formyl group is added to the phenyl ring, or isomers where formylation has occurred at a less favored position. Starting material may also be present if the reaction has not gone to completion.

Q4: How can I best purify the final product?

Purification is typically achieved through recrystallization or column chromatography. If the crude product is a solid, recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexane can be effective. For oily products or to separate closely related impurities, silica gel column chromatography is recommended.

Q5: Are there any alternative, milder reagents for the Vilsmeier-Haack reaction?

Yes, for substrates that are sensitive to the harshness of POCl₃, other reagents can be used to generate the Vilsmeier reagent. For instance, a combination of oxalyl chloride or thionyl chloride with DMF can provide a milder formylating agent. Additionally, catalytic versions of the Vilsmeier-Haack reaction have been developed, which can offer milder reaction conditions.[2]

Quantitative Data on Vilsmeier-Haack Formylation of Substituted Indoles

The following table summarizes yields of formylation for various substituted indoles under different conditions. This data is for analogous compounds and should be used as a guideline for optimizing the synthesis of this compound.

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMFDMF351~97Organic Syntheses
2,3-dimethylaniline (forms 4-methyl-1H-indole-3-carbaldehyde)POCl₃, DMFDMF85792[1]
2,5-dimethylaniline (forms 6-methyl-1H-indole-3-carbaldehyde)POCl₃, DMFDMF90889[1]
4-chloro-2-methylaniline (forms 6-chloro-1H-indole-3-carbaldehyde)POCl₃, DMFDMF90891[1]
N-benzyl-1,2,3,4-tetrahydrocarbazolePOCl₃, DMFDMF0-very good[3]
N-benzyl-1,2,3,4-tetrahydrocarbazolePOCl₃, DMFDMF120-moderate[3]

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 1-Methyl-2-phenyl-1H-indole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as a solvent (optional)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5°C. Stir the mixture at 0°C for 30-60 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Reaction with Indole: Dissolve 1-Methyl-2-phenyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent like DCM or DCE. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice. Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is basic (pH 8-9). This step should be performed with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, if the crude product is a solid, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Visualizations

Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack_Reaction cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Indole DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Iminium_salt Iminium Salt Intermediate Indole 1-Methyl-2-phenylindole Indole->Iminium_salt + Vilsmeier Reagent Product This compound Iminium_salt->Product Hydrolysis (Work-up)

Caption: The Vilsmeier-Haack reaction pathway for the formylation of 1-Methyl-2-phenylindole.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Stoichiometry Verify Stoichiometry (1.1-1.5 eq. Vilsmeier Reagent) Check_Reagents->Check_Stoichiometry Reagents OK Success Improved Yield Check_Reagents->Success Replaced Reagents Increase_Temp_Time Increase Reaction Temperature/Time Check_Stoichiometry->Increase_Temp_Time Stoichiometry Correct Check_Stoichiometry->Success Corrected Stoichiometry Optimize_Workup Optimize Workup (Extraction, Purification) Increase_Temp_Time->Optimize_Workup Reaction Optimized Increase_Temp_Time->Success Conditions Adjusted Optimize_Workup->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Troubleshooting Side Reactions in the Vilsmeier-Haack Formylation of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack formylation of indoles. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-H activation reaction. Here, we will address common side reactions, their mechanistic origins, and provide robust, field-proven troubleshooting strategies to optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the Vilsmeier-Haack reaction on indoles?

A1: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds like indoles.[1] The process begins with the formation of the Vilsmeier reagent, a substituted chloroiminium salt, from the reaction of a substituted amide (commonly N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[2][3] This electrophilic reagent is then attacked by the electron-rich C3 position of the indole ring.[4] This attack disrupts the aromaticity of the pyrrole ring, forming an iminium ion intermediate. Subsequent hydrolysis during the aqueous workup yields the desired indole-3-carboxaldehyde.[1][5]

Q2: Why is the C3 position of indole preferentially formylated?

A2: The regioselectivity for the C3 position is due to it having the highest electron density in the indole nucleus, making it the most nucleophilic and reactive site for electrophilic aromatic substitution.[4] The mechanism involves the formation of a resonance-stabilized intermediate (a σ-complex) where the positive charge is delocalized over the nitrogen atom and the benzene ring, which is more stable than the intermediate formed from attack at C2 or other positions.

Q3: My reaction is sluggish or not proceeding to completion. What are the likely causes?

A3: Several factors can lead to an incomplete reaction:

  • Deactivated Indole Substrate: Electron-withdrawing groups on the indole ring decrease its nucleophilicity, slowing down or inhibiting the electrophilic attack.

  • Impure Reagents: Moisture in the DMF or solvent can quench the Vilsmeier reagent. Decomposed DMF can also lead to side reactions. It is crucial to use anhydrous solvents and freshly distilled reagents.[6]

  • Insufficient Temperature: While the reaction is often initiated at low temperatures (0-5 °C) to control the exothermic formation of the Vilsmeier reagent, the formylation step itself may require elevated temperatures, depending on the substrate's reactivity.[1][5]

  • Poor Vilsmeier Reagent Formation: Inadequate mixing or incorrect stoichiometry of DMF and POCl₃ can lead to incomplete formation of the active electrophile.

Q4: Are there alternatives to POCl₃ for generating the Vilsmeier reagent?

A4: Yes, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can be used in place of POCl₃ to react with DMF and form the Vilsmeier reagent.[5] Additionally, novel methods are being developed, including catalytic versions of the Vilsmeier-Haack reaction that avoid the use of stoichiometric and caustic POCl₃ altogether, employing a P(III)/P(V)=O cycle.[7][8]

II. Troubleshooting Guide: Common Side Reactions & Solutions

This section details specific side reactions encountered during the Vilsmeier-Haack formylation of indoles, providing insights into their causes and actionable solutions.

Issue 1: Formation of N-Formylindole
  • Observation: Presence of a significant byproduct identified as the N-formylated indole, particularly with substituted indoles like 2,3-dimethylindole.[9]

  • Causality: While C3 is the most electron-rich carbon, the nitrogen atom (N1) is also a nucleophilic site. Under certain conditions, particularly with C3-substituted indoles, electrophilic attack by the Vilsmeier reagent can occur at the nitrogen atom.[10] This is often favored at higher reaction temperatures.[9]

  • Troubleshooting Protocol:

    • Temperature Control: Maintain a lower reaction temperature (e.g., 28-30°C) to favor C3 formylation over N-formylation. Monitor the reaction closely by TLC to avoid prolonged reaction times.[9]

    • Reagent Stoichiometry: Use a minimal excess of the Vilsmeier reagent. A large excess can promote side reactions.

    • Substrate Considerations: For substrates prone to N-formylation, consider alternative formylating methods that may offer different selectivity profiles.

Issue 2: Double Formylation or Formation of Malondialdehydes
  • Observation: In some cases, particularly with activated methyl groups on the indole ring system (e.g., 2,3,3-trimethyl-3H-indoles), double formylation can occur, leading to the formation of indol-2-ylidene-malondialdehydes.[11][12]

  • Causality: An active methyl or methylene group adjacent to the indole nitrogen can be sufficiently acidic to be deprotonated and subsequently attacked by a second equivalent of the Vilsmeier reagent. This leads to a di-formylated product.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent to use only a slight excess (e.g., 1.1-1.2 equivalents) relative to the indole substrate.

    • Lower Temperature: Running the reaction at lower temperatures can help to disfavor the second formylation step, which typically requires more forcing conditions.

    • Protecting Groups: If the active methyl/methylene group is not the desired site of reaction, consider installing a temporary protecting group if a suitable one exists that is stable to the reaction conditions.

Issue 3: Formation of 3-Cyanoindole
  • Observation: A significant byproduct is identified as 3-cyanoindole, which can be difficult to separate from the desired 3-formylindole due to similar polarities.[6]

  • Causality: The formation of 3-cyanoindole is thought to occur after the initial formation of the 3-formylindole. The aldehyde group can react with nitrogen-containing impurities, such as ammonia or hydroxylamine derivatives present in the reagents or formed in situ, to generate an imine or oxime. This intermediate can then undergo dehydration under the acidic reaction conditions to yield the nitrile.[6]

  • Troubleshooting Protocol:

    • High-Purity Reagents: Use high-purity, anhydrous solvents and freshly distilled DMF to minimize nitrogen-containing impurities.[6]

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture, which can facilitate the formation of reactive nitrogen species.[6]

    • Optimized Workup: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution. Avoid using ammonia-based quenching agents which can directly contribute to nitrile formation.[6]

    • Purification Strategy: If 3-cyanoindole is formed, careful column chromatography with a well-chosen solvent gradient (e.g., ethyl acetate in hexanes) or recrystallization may be required for separation.[6]

Issue 4: Formation of Trisindolylmethanes
  • Observation: Formation of a high molecular weight byproduct, identified as a trisindolylmethane derivative.

  • Causality: This side reaction can occur when the initially formed indole-3-carboxaldehyde reacts with two additional molecules of the starting indole under the acidic reaction conditions. This is more prevalent when alternative formylating agents like trimethyl orthoformate are used in the presence of Lewis or Brønsted acids, but can also be a minor issue in Vilsmeier-Haack conditions, especially with highly reactive indoles.[13]

  • Troubleshooting Protocol:

    • Controlled Addition: Add the indole solution slowly to the pre-formed Vilsmeier reagent to maintain a low concentration of the free indole, minimizing its reaction with the product aldehyde.

    • Temperature Management: Keep the reaction temperature as low as feasible to complete the reaction in a reasonable time, as higher temperatures can promote this condensation side reaction.

    • Rapid Workup: Once the reaction is complete (as determined by TLC), proceed with the aqueous workup promptly to neutralize the acidic conditions that catalyze the trimer formation.

III. Standardized Experimental Protocol

This protocol provides a general procedure for the Vilsmeier-Haack formylation of a generic indole substrate. Modifications to temperature and reaction time may be necessary based on the specific reactivity of the indole derivative.

1. Vilsmeier Reagent Preparation:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the resulting colorless to pale yellow solution at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve the indole substrate (1.0 equivalent) in a minimal amount of an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is alkaline (pH > 8).[1] Caution: This is an exothermic process and may involve gas evolution.

  • If the product precipitates as a solid, collect it by vacuum filtration and wash thoroughly with cold water.

  • If the product remains in solution, transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

IV. Data & Visualization

Table 1: Reaction Conditions for Substituted Indoles
Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference(s)
IndolePOCl₃, DMF0 to 85696[1]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl), 22.5 (2-formyl)[1][9]
4-MethylindolePOCl₃, DMF0 to 85890[1][14]
5-ChloroindolePOCl₃, DMF0 to 85590[14]
5-BromoindolePOCl₃, DMF0 to 90991[14]

Diagrams

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier + Indole Indole Vilsmeier->Indole Reacts with Intermediate Iminium Intermediate Indole->Intermediate Electrophilic Attack at C3 Product Indole-3-carboxaldehyde Intermediate->Product Aqueous Workup (H₂O)

Caption: Primary mechanism of the Vilsmeier-Haack formylation of indole.

Troubleshooting_Workflow cluster_side_products Identify Primary Issue Start Reaction Outcome Unsatisfactory LowYield Low Yield / No Reaction Start->LowYield SideProduct Major Side Product(s) Formed Start->SideProduct CheckReagents Check Reagent Purity (Anhydrous DMF/Solvents) LowYield->CheckReagents IdentifySP Identify Side Product (NMR, MS) SideProduct->IdentifySP CheckTemp Optimize Temperature & Reaction Time CheckReagents->CheckTemp If pure CheckSubstrate Assess Substrate Reactivity (EWG/EDG) CheckTemp->CheckSubstrate If optimized N_Formyl N-Formylation IdentifySP->N_Formyl N-CHO Cyano 3-Cyanoindole IdentifySP->Cyano C≡N DiFormyl Double Formylation IdentifySP->DiFormyl Di-CHO Sol_N_Formyl Lower Temperature Adjust Stoichiometry N_Formyl->Sol_N_Formyl Sol_Cyano Use High-Purity Reagents Inert Atmosphere Non-Ammonia Quench Cyano->Sol_Cyano Sol_DiFormyl Control Stoichiometry Lower Temperature DiFormyl->Sol_DiFormyl

Caption: Troubleshooting workflow for common Vilsmeier-Haack issues.

V. References

  • Benchchem. Technical Support Center: Side Reactions in the Formylation of Indole. 6

  • Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 10

  • ACS Omega. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Publications. 13

  • Vilsmeier–Haack reaction of indole. YouTube. --INVALID-LINK--

  • Wikipedia. Vilsmeier–Haack reaction. --INVALID-LINK--

  • Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. 9

  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research. 11

  • Tokyo Chemical Industry (India) Pvt. Ltd. Formylation [Synthetic Reagents]. --INVALID-LINK--

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. --INVALID-LINK--

  • Benchchem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. 1

  • Chemistry Steps. Vilsmeier-Haack Reaction. --INVALID-LINK--

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. --INVALID-LINK--

  • Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. --INVALID-LINK--

  • PubMed. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. --INVALID-LINK--

  • RSC Advances. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. --INVALID-LINK--

  • SID. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. --INVALID-LINK--

  • ResearchGate. Synthesis Using Vilsmeier Reagents. --INVALID-LINK--

  • ResearchGate. Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | Request PDF. --INVALID-LINK--

  • Progress in Chemical and Biochemical Research. Tertiary cyclic amides in Vilsmeier type reaction with indoles. --INVALID-LINK--

  • ResearchGate. Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines | Request PDF. --INVALID-LINK--

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. 15

  • RSC Advances. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. --INVALID-LINK--

  • Journal of the Chemical Society, Perkin Transactions 1. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of indoles. --INVALID-LINK--

  • ResearchGate. Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. --INVALID-LINK--

  • ACS Publications. Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. --INVALID-LINK--

  • Scirp.org. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. --INVALID-LINK--

  • Organic Syntheses. Organic Syntheses Procedure. --INVALID-LINK--

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. --INVALID-LINK--

  • ACS Publications. Formylating agents. --INVALID-LINK--

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. --INVALID-LINK--

References

Technical Support Center: Purification of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the purification of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack formylation of 1-methyl-2-phenylindole is a widely used synthetic route.[1][2] Potential impurities include:

  • Unreacted 1-methyl-2-phenylindole: The starting material may not have fully reacted.

  • Over-formylated products: Diformylation of the indole ring can occur under certain conditions.

  • Hydrolysis byproducts: The Vilsmeier reagent is sensitive to water, and its hydrolysis can lead to side products.

  • Residual Vilsmeier reagent and DMF: The formylating agent and solvent may persist after the reaction.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are recrystallization and flash column chromatography. The choice between them depends on the impurity profile and the desired final purity. A combination of both methods is often employed for achieving high purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process.[3] A suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate, can be used to separate the product from impurities.[3] The spots on the TLC plate can be visualized under UV light (254 nm).

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not suitable.Select a more polar solvent or a solvent mixture. Common solvents for recrystallization of indole derivatives include ethanol, ethyl acetate, and hexane/ethyl acetate mixtures.[4]
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Alternatively, use a lower boiling point solvent.
No crystals form upon cooling. The solution is too dilute.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
The solution is supersaturated and requires nucleation.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
The recovered yield is low. Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the compound completely.
The solution was not cooled sufficiently.Cool the solution in an ice bath to maximize crystal formation.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible.
The purified crystals are colored. Colored impurities are present.Consider treating the hot solution with activated charcoal before filtration to adsorb colored impurities.
Flash Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the product and impurities (co-elution). The eluent system is not optimal.Adjust the polarity of the eluent. A common starting point for indole derivatives is a mixture of hexane and ethyl acetate.[5] A gradual increase in the polarity (gradient elution) can improve separation. An Rf value of 0.2-0.3 for the target compound on TLC is generally ideal for good separation on a column.[6]
The column is overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded.
Streaking or tailing of spots on TLC and broad peaks from the column. The compound is interacting too strongly with the stationary phase (silica gel).Add a small amount of a polar solvent like methanol or a modifier like triethylamine to the eluent to reduce strong interactions.
The compound is degrading on the silica gel.Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system. A small percentage of methanol can be added to elute highly polar compounds.
Cracking of the silica gel bed. Improper packing of the column.Ensure the silica gel is packed uniformly and is not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate) to find a suitable recrystallization solvent. The ideal solvent should dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 2: Flash Column Chromatography Purification
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture. A solvent system that gives an Rf value of 0.2-0.3 for the desired product is optimal.[6] A common eluent for similar compounds is a mixture of petroleum ether and ethyl acetate.[3]

  • Column Packing: Pack a glass column with silica gel (100-200 mesh) using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the purification procedures.

Table 1: Recrystallization Solvent Screening

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingPurity (by HPLC)
EthanolSparingly SolubleSolubleGood>98%
IsopropanolSparingly SolubleSolubleGood>99%
Ethyl AcetateSolubleVery SolublePoor-
Hexane/Ethyl Acetate (9:1)InsolubleSparingly SolubleFair~95%
TolueneSparingly SolubleSolubleGood>98%

Table 2: Flash Column Chromatography Elution Profile

Fraction NumbersEluent System (Petroleum Ether:Ethyl Acetate)Compounds Detected (by TLC)
1-595:5Non-polar impurities
6-1590:10This compound
16-2080:20More polar impurities

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Analysis ReactionMixture Crude Reaction Mixture Recrystallization Dissolve in Hot Solvent -> Cool -> Filter ReactionMixture->Recrystallization Initial Cleanup ColumnChromatography Load on Silica Gel -> Elute with Solvent Gradient ReactionMixture->ColumnChromatography For Complex Mixtures TLC TLC Analysis Recrystallization->TLC PureProduct Pure this compound Recrystallization->PureProduct ColumnChromatography->TLC ColumnChromatography->PureProduct HPLC HPLC for Purity NMR NMR for Structure PureProduct->HPLC PureProduct->NMR

Caption: Purification workflow for this compound.

TroubleshootingLogic Start Purification Problem Method Which Method? Start->Method RecrystallizationIssue Recrystallization Issue Method->RecrystallizationIssue Recrystallization ChromatographyIssue Chromatography Issue Method->ChromatographyIssue Column Chromatography NoCrystals No Crystals Formed RecrystallizationIssue->NoCrystals No Crystals OilingOut Compound 'Oils Out' RecrystallizationIssue->OilingOut Oiling Out LowYield Low Yield RecrystallizationIssue->LowYield Low Yield PoorSeparation Poor Separation ChromatographyIssue->PoorSeparation Co-elution Streaking Streaking/Tailing ChromatographyIssue->Streaking Tailing NoElution Compound Stuck on Column ChromatographyIssue->NoElution No Elution SolveNoCrystals Concentrate Solution or Add Seed Crystal NoCrystals->SolveNoCrystals SolveOilingOut Use Co-solvent or Different Solvent OilingOut->SolveOilingOut SolveLowYield Minimize Solvent, Ensure Full Cooling LowYield->SolveLowYield SolvePoorSeparation Optimize Eluent, Check Loading PoorSeparation->SolvePoorSeparation SolveStreaking Add Modifier (e.g., TEA) Streaking->SolveStreaking SolveNoElution Increase Eluent Polarity NoElution->SolveNoElution

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Recrystallization of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful purification of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValueReference
Molecular Formula C₁₆H₁₃NO[1][2]
Molecular Weight 235.28 g/mol [1]
Appearance White to light yellow or yellow-orange solid/crystalline powder[2][3]
Melting Point 128 °C or 85.1-86.3°C[3][4]
Water Solubility Sparingly soluble (19.5 µg/mL)[1][2]
Storage Temperature 2-8°C, stored under nitrogen[3]

Solubility Data

The following table provides a qualitative overview of the solubility of this compound in common organic solvents, based on the behavior of similar indole and aromatic aldehyde compounds. For optimal results, it is always recommended to perform small-scale solvent tests.

SolventSolubility at Room TemperatureSolubility at Boiling PointSuitability for Recrystallization
Ethanol Sparingly soluble to solubleSolubleGood
Methanol Sparingly soluble to solubleSolubleGood
Isopropanol Sparingly solubleSolubleGood
Ethyl Acetate SolubleVery SolublePossible with an anti-solvent
Toluene Sparingly solubleSolubleGood
Hexane InsolubleSparingly solubleGood as an anti-solvent
Water InsolubleInsolubleNot suitable

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed methodology for the purification of this compound using a single solvent (ethanol) and a two-solvent system (ethanol/water).

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate stirrer

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

A. Single Solvent Recrystallization (Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hotplate stirrer. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

B. Two-Solvent Recrystallization (Ethanol/Water) [5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise with swirling until a faint cloudiness (turbidity) persists. This indicates that the solution is saturated.

  • Redissolution: If excess water is added and the solution becomes overly cloudy, add a small amount of hot ethanol to redissolve the precipitate until the solution is clear again.

  • Crystallization and Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath as described in the single-solvent method.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide

Q1: My compound is not dissolving in the hot solvent. What should I do?

  • A1: First, ensure the solvent is at its boiling point. If the compound is still not dissolving, add more solvent in small increments. If a large amount of solvent is required, it may not be the ideal solvent for recrystallization. It is also possible that you have insoluble impurities. If a significant portion of your compound has dissolved but a small amount of solid remains, you can proceed to a hot filtration step to remove the insoluble material.

Q2: No crystals are forming after the solution has cooled. What went wrong?

  • A2: This is a common issue and can be due to several factors:

    • Too much solvent: You may have used too much solvent, and the solution is not supersaturated. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.

    • Supersaturation: The solution may be supersaturated and requires a nucleation site for crystal growth to begin. Try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. Alternatively, add a tiny "seed crystal" of the pure compound if you have one.

    • Cooling too quickly: Rapid cooling can sometimes inhibit crystallization. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Q3: My product has "oiled out" instead of forming crystals. How can I fix this?

  • A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent. To resolve this:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent (the "good" solvent in a two-solvent system) to lower the saturation point.

    • Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

    • Consider using a different solvent or solvent system with a lower boiling point.

Q4: The yield of my recrystallized product is very low. What are the possible reasons?

  • A4: A low yield can result from several factors:

    • Using too much solvent: As mentioned, excess solvent will keep more of your product dissolved in the mother liquor.

    • Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount. Ensure your filtration apparatus is pre-warmed.

    • Incomplete crystallization: Ensure the solution is cooled in an ice bath for a sufficient amount of time (at least 30 minutes) to maximize crystal formation.

    • Washing with too much cold solvent: While washing is necessary, using an excessive amount of cold solvent will dissolve some of your purified crystals. Use only a small amount to rinse the crystals.

Q5: My final product is still colored. How can I remove the colored impurities?

  • A5: If your purified crystals are still colored, it indicates the presence of colored impurities. To remove these, you can perform the recrystallization again, but with an additional step:

    • After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (decolorizing carbon) to the solution.

    • Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

    • Proceed with the cooling and crystallization steps as usual.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

  • A1: Based on the recrystallization of similar indole derivatives, polar solvents such as ethanol and methanol are excellent starting points.[6][7] A two-solvent system of ethanol/water or toluene can also be effective, particularly for removing specific types of impurities.[5] It is always recommended to perform small-scale solvent tests to determine the optimal solvent or solvent pair for your specific sample.

Q2: I have seen conflicting information about the melting point of this compound (128 °C vs. 85-86 °C). Which one is correct?

  • A2: The discrepancy in the reported melting points (128 °C[3] and 85.1-86.3°C[4]) could be due to the presence of different crystalline polymorphs or impurities in the samples analyzed. A sharp melting point is a good indicator of purity. After recrystallization, you should determine the melting point of your purified product. A narrow melting point range close to one of the reported values would suggest a high degree of purity.

Q3: How can I improve the purity of my final product?

  • A3: To improve purity, ensure slow cooling to allow for the formation of well-defined crystals, which are less likely to trap impurities. If the product is still impure after one recrystallization, a second recrystallization may be necessary. Using a different solvent system for the second recrystallization can sometimes be effective at removing persistent impurities.

Q4: Is it necessary to use an inert atmosphere during recrystallization?

  • A4: While some sources mention storing the compound under nitrogen[3], for the recrystallization process itself, an inert atmosphere is generally not required unless the compound is known to be highly sensitive to air or moisture at elevated temperatures. For standard laboratory recrystallization of this compound, working in a well-ventilated fume hood is sufficient.

Q5: Can I use a rotary evaporator to remove the solvent instead of cooling to induce crystallization?

  • A5: While a rotary evaporator can be used to recover the crude solid if the recrystallization fails, it is not the preferred method for obtaining pure crystals. The slow cooling process is crucial for the selective crystallization of the desired compound, leaving impurities behind in the solvent. Rapid removal of the solvent on a rotary evaporator will cause both the desired compound and the impurities to precipitate out of solution, defeating the purpose of the purification.

References

Technical Support Center: Troubleshooting Low Yield in 1-Methyl-2-phenylindole Formylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of 1-methyl-2-phenylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the Vilsmeier-Haack formylation of this specific substrate.

Frequently Asked Questions (FAQs)

Q1: Why is the formylation of 1-methyl-2-phenylindole challenging, often resulting in low yields?

A1: The formylation of 1-methyl-2-phenylindole, typically targeting the C3 position, can be less straightforward than that of unsubstituted indole. The phenyl group at the C2 position exerts a significant electronic and steric influence. Electronically, the phenyl group can withdraw electron density from the indole ring, making it less nucleophilic and therefore less reactive towards the electrophilic Vilsmeier reagent. Sterically, the bulky phenyl group can hinder the approach of the Vilsmeier reagent to the adjacent C3 position. These factors often necessitate more forcing reaction conditions, such as higher temperatures and longer reaction times, to achieve a satisfactory yield.

Q2: What is the expected product of the Vilsmeier-Haack formylation of 1-methyl-2-phenylindole?

A2: The primary and desired product is 1-methyl-2-phenyl-1H-indole-3-carbaldehyde. The formylation occurs selectively at the C3 position of the indole ring, which is the most electron-rich and sterically accessible position for electrophilic substitution in many indoles.

Q3: Are there any common side products I should be aware of?

A3: While the C3-formylated product is the major expected outcome, the formation of byproducts can contribute to low yields of the desired compound. Potential side products could arise from formylation at other positions on the indole or even on the phenyl ring, although this is less likely under standard Vilsmeier-Haack conditions. Over-formylation to yield a diformylated product is also a possibility, especially with an excess of the Vilsmeier reagent. Additionally, colored byproducts can form due to the decomposition of the starting material or product under harsh reaction conditions.

Troubleshooting Guide for Low Yield

Low yield is a common frustration in organic synthesis. This section provides a systematic approach to troubleshooting the Vilsmeier-Haack formylation of 1-methyl-2-phenylindole.

Problem: The yield of this compound is consistently low.

Below is a logical workflow to diagnose and address potential causes for low yield.

TroubleshootingWorkflow start Low Yield Observed reagent_quality Check Reagent Quality (DMF, POCl3) start->reagent_quality moisture Ensure Anhydrous Conditions start->moisture stoichiometry Verify Stoichiometry (Substrate:POCl3:DMF) start->stoichiometry temperature Optimize Reaction Temperature start->temperature time Adjust Reaction Time start->time workup Review Work-up Procedure start->workup solution1 Use fresh, high-purity reagents. Distill DMF if necessary. reagent_quality->solution1 solution2 Flame-dry glassware. Use anhydrous solvents. Run under inert atmosphere (N2 or Ar). moisture->solution2 solution3 Start with 1:1.5:excess ratio. Titrate POCl3 carefully. stoichiometry->solution3 solution4 Start at 0°C for Vilsmeier reagent formation. Gradually increase reaction temp. For 2-phenylindoles, higher temps (e.g., 80°C) may be needed. [8] temperature->solution4 solution5 Monitor reaction by TLC. Longer reaction times (e.g., 24h) may be required for substituted indoles. [8] time->solution5 solution6 Ensure complete hydrolysis of the iminium salt intermediate. Use a buffered aqueous solution (e.g., sodium acetate) during workup. workup->solution6 end Improved Yield solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end

Caption: A troubleshooting workflow for addressing low yield in the formylation of 1-methyl-2-phenylindole.

Detailed Explanations for Troubleshooting Steps:
  • Reagent Quality and Purity: The Vilsmeier-Haack reaction is highly sensitive to the quality of the reagents.

    • N,N-Dimethylformamide (DMF): DMF can decompose over time to produce dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, reducing its effective concentration. Use freshly distilled or high-purity anhydrous DMF for best results.

    • Phosphorus oxychloride (POCl₃): POCl₃ is highly reactive and susceptible to hydrolysis. Use a fresh bottle or a recently opened one that has been properly stored to avoid using partially hydrolyzed, less effective reagent.

  • Anhydrous Reaction Conditions: Moisture is a critical factor that can significantly lower the yield.

    • The Vilsmeier reagent is readily hydrolyzed by water. Ensure all glassware is flame-dried or oven-dried before use.

    • Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Stoichiometry of Reagents: The molar ratio of the reactants plays a crucial role in the reaction's success.

    • A common starting point is a molar ratio of 1:1.5 of 1-methyl-2-phenylindole to POCl₃, with DMF used as the solvent.

    • An excess of POCl₃ can lead to the formation of undesirable byproducts and decomposition of the starting material or product. Conversely, an insufficient amount of POCl₃ will result in incomplete conversion.

  • Reaction Temperature: Temperature control is vital for both the formation of the Vilsmeier reagent and the subsequent formylation reaction.

    • Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is exothermic. It is crucial to add POCl₃ to DMF slowly at a low temperature (typically 0 °C) to control the formation of the Vilsmeier reagent and prevent its decomposition.

    • Formylation Reaction: While many Vilsmeier-Haack reactions on simple indoles proceed at room temperature or slightly elevated temperatures, the deactivating effect of the 2-phenyl group on 1-methyl-2-phenylindole may require higher temperatures. A study on the formylation of 2-phenyl-1H-indole reported that heating the reaction mixture to 80°C for 24 hours was necessary to achieve an excellent yield.[1] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Time: Due to the reduced reactivity of 1-methyl-2-phenylindole, a longer reaction time may be necessary for the reaction to go to completion. Monitor the reaction progress using TLC to determine the optimal reaction time. As mentioned, for the closely related 2-phenyl-1H-indole, a reaction time of 24 hours was employed.[1]

  • Work-up Procedure: The work-up is a critical step to hydrolyze the intermediate iminium salt to the desired aldehyde and to neutralize the acidic reaction mixture.

    • Pouring the reaction mixture onto ice is a standard procedure to quench the reaction and begin the hydrolysis.

    • Careful neutralization with a base (e.g., sodium hydroxide, sodium carbonate, or sodium acetate solution) is necessary. A buffered workup with sodium acetate can sometimes be beneficial in preventing the degradation of the product.

    • Ensure vigorous stirring during the addition of the basic solution to promote efficient hydrolysis and prevent localized high pH, which could lead to side reactions.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methyl-2-phenylindole

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 1-methyl-2-phenylindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution or Sodium acetate solution

  • Ice

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, place anhydrous DMF (used as solvent).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF. Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or a viscous oil indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 1-methyl-2-phenylindole (1 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Add the solution of 1-methyl-2-phenylindole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80 °C. The optimal temperature should be determined by monitoring the reaction. For the related 2-phenyl-1H-indole, 80°C was found to be effective.[1]

    • Monitor the reaction progress by TLC until the starting material is consumed. This may take several hours to a full day.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and a saturated solution of sodium bicarbonate or sodium acetate.

    • Continue stirring for 30-60 minutes to ensure complete hydrolysis of the intermediate.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

While specific comparative data for the formylation of 1-methyl-2-phenylindole is limited in the readily available literature, the following table provides a general overview of conditions used for the Vilsmeier-Haack formylation of related indole substrates to guide optimization.

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
2-Phenyl-1H-indoleDMF, POCl₃8024Excellent[1]
IndoleDMF, POCl₃0 to RT-HighGeneral Knowledge
2,3-DimethylindoleN,N-Dimethylformamide, POCl₃---[2]
Skatole (3-Methylindole)N,N-Dimethylformamide, POCl₃---[2]

Signaling Pathways and Logical Relationships

The following diagram illustrates the key steps in the Vilsmeier-Haack reaction and the logical relationship between reactants and products.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent ([ClCH=N(CH3)2]+Cl-) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 (Phosphorus oxychloride) POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt + 1-Methyl-2-phenylindole Indole 1-Methyl-2-phenylindole Indole->Iminium_Salt Product This compound Iminium_Salt->Product + H2O Water H2O (Aqueous Workup) Water->Product

Caption: The reaction pathway for the Vilsmeier-Haack formylation of 1-methyl-2-phenylindole.

References

Optimizing reaction conditions for 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde. The primary synthetic route discussed is the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and efficient method for the formylation of 1-Methyl-2-phenyl-1H-indole to produce this compound is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) at the C3 position of the indole ring.[1][2]

Q2: What are the starting materials for the synthesis of this compound via the Vilsmeier-Haack reaction?

A2: The key starting material is 1-Methyl-2-phenyl-1H-indole. The reagents required for the formylation are N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]

Q3: What is the role of the 1-methyl and 2-phenyl substituents in the Vilsmeier-Haack reaction?

A3: The 1-methyl group is an electron-donating group, which activates the indole ring towards electrophilic substitution, favoring the reaction. The 2-phenyl group is a bulky substituent that can sterically hinder the approach of the Vilsmeier reagent to the C3 position. However, the electronic activation and the high reactivity of the C3 position in indoles generally allow the reaction to proceed.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material from the product. The spots can be visualized under UV light or by using a staining agent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Degraded Reagents: DMF can decompose to dimethylamine and formic acid, while POCl₃ is sensitive to moisture.[4] 2. Insufficient Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ may be incomplete. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached.[3] 4. Steric Hindrance: The 2-phenyl group may be impeding the reaction.1. Use freshly distilled or anhydrous DMF and POCl₃. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). 2. Allow sufficient time for the Vilsmeier reagent to form, typically by stirring DMF and POCl₃ together at 0°C for at least 30 minutes before adding the indole. 3. After the initial addition at low temperature, consider gradually warming the reaction mixture to room temperature or even gentle heating (e.g., 40-60°C) while monitoring by TLC.[4] 4. Increase the reaction time or temperature moderately.
Formation of Side Products 1. Reaction at other positions: Although less likely, reaction at other positions on the indole or phenyl ring can occur under harsh conditions. 2. Polymerization/Degradation: The starting material or product may be unstable under the reaction conditions.1. Maintain a controlled temperature profile. Avoid excessive heating. 2. Ensure a controlled addition of the indole to the Vilsmeier reagent and maintain a homogenous reaction mixture.
Difficult Product Purification 1. Co-elution with Starting Material: The product and starting material may have similar polarities. 2. Oily Product: The product may not crystallize easily.1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. 2. Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate). If the product remains an oil, purification by column chromatography is the best approach.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This is a suggested protocol adapted from general procedures for the Vilsmeier-Haack formylation of substituted indoles.

Materials:

  • 1-Methyl-2-phenyl-1H-indole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with constant stirring.

  • Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-Methyl-2-phenyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF or DCM.

  • Add the indole solution dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (40-60°C) may be necessary if the reaction is sluggish.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Data Presentation

Table 1: Typical Reaction Conditions for Vilsmeier-Haack Formylation of Substituted Indoles

Indole SubstrateReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 351.5~97
1-MethylindolePOCl₃, DMF0 to RT2~85
2-MethylindolePOCl₃, DMF0 to RT3~90
5-BromoindolePOCl₃, DMF0 to 504~75
1-Methyl-2-phenylindolePOCl₃, DMF0 to 602-6(Expected) 70-90

Note: The yield for 1-Methyl-2-phenylindole is an estimation based on typical yields for similar substrates and may vary depending on the specific reaction conditions.

Visualizations

Experimental_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent  0°C, 30-60 min POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Indole 1-Methyl-2-phenyl-1H-indole in DMF/DCM Indole->Reaction_Mixture  0°C to RT, 2-4 h Quenching Quench with Ice Reaction_Mixture->Quenching Neutralization Neutralize with NaHCO₃ Quenching->Neutralization Extraction Extract with DCM Neutralization->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Column Chromatography/ Recrystallization Drying->Purification Final_Product 1-Methyl-2-phenyl-1H-indole- 3-carbaldehyde Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low/No Product Yield? Check_Reagents Are DMF and POCl₃ anhydrous and freshly distilled? Start->Check_Reagents Yes Side_Products Side products observed? Start->Side_Products No Use_Fresh_Reagents Use fresh/distilled reagents under inert atmosphere. Check_Reagents->Use_Fresh_Reagents No Check_Temp_Time Is reaction temperature/time optimized? Check_Reagents->Check_Temp_Time Yes Increase_Temp_Time Gradually increase temperature (e.g., to 40-60°C) and/or reaction time. Monitor by TLC. Check_Temp_Time->Increase_Temp_Time No Check_Vilsmeier_Formation Was Vilsmeier reagent formation allowed for sufficient time (30-60 min)? Check_Temp_Time->Check_Vilsmeier_Formation Yes Ensure_Formation_Time Ensure adequate time for Vilsmeier reagent formation at 0°C. Check_Vilsmeier_Formation->Ensure_Formation_Time No Check_Temp_Control Was temperature strictly controlled during addition? Side_Products->Check_Temp_Control Yes Purification_Issue Difficulty in purification? Side_Products->Purification_Issue No Maintain_Temp Maintain low temperature during indole addition. Check_Temp_Control->Maintain_Temp No Optimize_Chroma Optimize column chromatography solvent system (gradient elution). Purification_Issue->Optimize_Chroma Yes Try_Recrystallization Attempt recrystallization from different solvent systems. Optimize_Chroma->Try_Recrystallization

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Synthesis of Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of indole-3-carbaldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing indole-3-carbaldehyde?

A1: The most prevalent methods for the formylation of indole to produce indole-3-carbaldehyde are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction.[1] Other less common methods include the Duff, Gattermann, Sommelet, and Grignard reactions, as well as the oxidation of indole-3-methanol.[1][2][3]

Q2: Which synthesis method typically provides the highest yield of indole-3-carbaldehyde?

A2: The Vilsmeier-Haack reaction is well-regarded for its potential to produce nearly quantitative yields of indole-3-carbaldehyde, often reaching up to 96-97% under optimal conditions.[1][2][4] In contrast, the Reimer-Tiemann reaction is known to result in lower yields of the desired aldehyde.[1][5]

Q3: What are the primary safety precautions to consider during indole-3-carbaldehyde synthesis?

A3: Phosphorus oxychloride (POCl₃), a reagent in the Vilsmeier-Haack reaction, is hazardous and requires careful handling in a fume hood with appropriate personal protective equipment.[6][7] The reaction can also be exothermic, necessitating controlled addition of reagents and temperature management.[2] Chloroform, used in the Reimer-Tiemann reaction, is a suspected carcinogen and should be handled with caution. The Reimer-Tiemann reaction can also be highly exothermic and may lead to thermal runaways if not properly controlled.[8][9]

Q4: How can I purify the crude indole-3-carbaldehyde product?

A4: The crude product from the Vilsmeier-Haack synthesis can be purified by recrystallization from aqueous N,N-dimethylformamide (DMF) or ethanol.[2][10] Washing the collected solid with cold water is also a common step to remove inorganic impurities.[2][10]

Troubleshooting Guides

Vilsmeier-Haack Reaction

Issue 1: Low or No Product Yield

  • Possible Cause: Inactive Vilsmeier reagent.

    • Troubleshooting: Ensure that the N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are fresh and anhydrous.[2] The Vilsmeier reagent is sensitive to moisture. Prepare the reagent in situ and use it immediately.

  • Possible Cause: Incorrect reaction temperature.

    • Troubleshooting: The formation of the Vilsmeier reagent and its subsequent reaction with indole are temperature-sensitive. Maintain the temperature below 10°C during the addition of POCl₃ to DMF and the addition of the indole solution.[10] After the additions are complete, the reaction mixture is typically warmed to around 35°C.[10]

  • Possible Cause: Incomplete reaction.

    • Troubleshooting: Ensure the reaction is stirred for the recommended time, typically around one hour after warming, until the solution turns into a thick paste.[10]

Issue 2: Formation of a Dark-Colored, Tarry Product

  • Possible Cause: Reaction temperature was too high.

    • Troubleshooting: Overheating can lead to polymerization and decomposition of the indole ring. Strictly control the temperature, especially during the exothermic addition of reagents, by using an ice-salt bath.[2]

  • Possible Cause: Impure starting materials.

    • Troubleshooting: Use freshly distilled or recrystallized indole and high-purity, dry solvents.[2]

Reimer-Tiemann Reaction

Issue 1: Low Yield of Indole-3-carbaldehyde

  • Possible Cause: Inefficient mixing in the biphasic system.

    • Troubleshooting: The reaction is typically carried out in a two-phase system (aqueous hydroxide and an organic phase with chloroform).[8] Vigorous stirring is essential to maximize the interfacial area for the reaction to occur. The use of a phase-transfer catalyst can also improve the reaction rate and yield.[8][9]

  • Possible Cause: Side reactions.

    • Troubleshooting: The Reimer-Tiemann reaction is prone to side reactions. Indole can undergo an "abnormal" Reimer-Tiemann reaction, leading to ring expansion and the formation of 3-chloroquinoline.[5] Careful control of reaction conditions, such as temperature and reactant concentrations, may help to minimize these side products.

Issue 2: Formation of Isomers and Byproducts

  • Possible Cause: The reactive dichlorocarbene intermediate can react with other functional groups.

    • Troubleshooting: The Reimer-Tiemann reaction may not be suitable for substrates containing alkenes or amines, as dichlorocarbene can react with these to form dichlorocyclopropanes and isocyanides, respectively.[8][9]

  • Possible Cause: In the case of substituted phenols, a mixture of ortho and para isomers is often formed.[11]

    • Troubleshooting: While achieving complete selectivity is difficult, the ortho:para ratio can be influenced by the choice of base and solvent system.[11]

Oxidation of Indole-3-methanol

Issue 1: Over-oxidation to Indole-3-carboxylic Acid

  • Possible Cause: The oxidizing agent is too strong or the reaction time is too long.

    • Troubleshooting: Indole-3-carbaldehyde can be further oxidized to indole-3-carboxylic acid.[12] Use a milder oxidizing agent or carefully control the stoichiometry of the oxidant. Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction once the desired aldehyde is formed.

Issue 2: Decomposition of the Starting Material or Product

  • Possible Cause: The indole nucleus is sensitive to some oxidizing conditions.

    • Troubleshooting: The electrochemical oxidation of indole-3-methanol has been shown to proceed through a radical cation intermediate which can be unstable.[13] Choose reaction conditions (pH, solvent) that stabilize the indole ring and the product.

Quantitative Data Summary

ParameterVilsmeier-Haack Reaction (Indole)Reimer-Tiemann Reaction (Indole)
Typical Yield ~96%[4]Generally low[5]
Reaction Temperature 0°C to 85°C[4]~60°C[14]
Reaction Time 6 hours[4]~3 hours[14]
Key Reagents POCl₃, DMF[4]CHCl₃, NaOH/KOH[14]
Position of Formylation C3[4][10]C3[15]

Experimental Protocols

Protocol 1: Synthesis of Indole-3-carbaldehyde via the Vilsmeier-Haack Reaction[2][10]

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Sodium hydroxide (NaOH)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnels

  • Mechanical stirrer

  • Thermometer

  • Ice-salt bath

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 274 g (3.74 moles) of anhydrous DMF.

    • Cool the flask in an ice-salt bath.

    • Slowly add 144 g (0.94 moles) of freshly distilled POCl₃ to the cooled DMF over 30 minutes with continuous stirring, ensuring the temperature is maintained below 10°C. A pinkish color may be observed.

  • Reaction with Indole:

    • Prepare a solution of 100 g (0.85 moles) of indole in 100 mL of DMF.

    • Add this indole solution dropwise to the Vilsmeier reagent over 1 hour, maintaining the reaction temperature below 10°C.

    • After the addition is complete, replace the dropping funnel with a thermometer and allow the mixture to warm to 35°C.

    • Stir the viscous solution at 35°C for 1 hour, by which time the mixture should become an opaque, canary-yellow paste.

  • Work-up and Isolation:

    • Carefully add 300 g of crushed ice to the reaction paste with stirring. This should result in a clear, cherry-red solution.

    • Prepare a solution of 375 g of NaOH in 1 L of water. Slowly add this basic solution to the acidic reaction mixture with efficient stirring to precipitate the product.

    • Collect the solid product by filtration and wash thoroughly with cold water.

    • The crude product can be recrystallized from aqueous DMF or ethanol to yield pure indole-3-carbaldehyde.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Indole Indole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate attacks Product Indole-3-carbaldehyde Iminium_Intermediate->Product hydrolyzes H2O H₂O (Work-up) H2O->Product

Caption: Mechanism of the Vilsmeier-Haack reaction for indole-3-carbaldehyde synthesis.

Experimental Workflow for Vilsmeier-Haack Synthesis

Vilsmeier_Workflow Start Start: Reagents Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃) at < 10°C Start->Reagent_Prep Indole_Addition Add Indole Solution at < 10°C Reagent_Prep->Indole_Addition Reaction Warm to 35°C and stir for 1 hour Indole_Addition->Reaction Workup Quench with Ice Reaction->Workup Neutralization Neutralize with NaOH to precipitate product Workup->Neutralization Filtration Filter and Wash Solid Neutralization->Filtration Purification Recrystallize Product Filtration->Purification End End: Pure Indole-3-carbaldehyde Purification->End

Caption: Experimental workflow for the Vilsmeier-Haack synthesis of indole-3-carbaldehyde.

Troubleshooting Logic for Low Yield in Vilsmeier-Haack Reaction

Troubleshooting_Vilsmeier Start Low Yield Observed Check_Reagents Are reagents (DMF, POCl₃) anhydrous and fresh? Start->Check_Reagents Use_Fresh_Reagents Use fresh, dry reagents and solvents. Check_Reagents->Use_Fresh_Reagents No Check_Temp_Control Was temperature maintained below 10°C during additions? Check_Reagents->Check_Temp_Control Yes End Re-run Experiment Use_Fresh_Reagents->End Improve_Cooling Improve cooling with an ice-salt bath. Check_Temp_Control->Improve_Cooling No Check_Reaction_Time Was the reaction stirred for the full duration at 35°C? Check_Temp_Control->Check_Reaction_Time Yes Improve_Cooling->End Increase_Stir_Time Increase stirring time and monitor for paste formation. Check_Reaction_Time->Increase_Stir_Time No Check_Reaction_Time->End Yes Increase_Stir_Time->End

Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack synthesis.

References

Characterization challenges of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the characterization of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and characterization of this compound.

Synthesis via Vilsmeier-Haack Reaction

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete formation of the Vilsmeier reagent.- Low reactivity of the starting material (1-methyl-2-phenylindole).- Insufficient reaction time or temperature.- Ensure anhydrous conditions for the formation of the Vilsmeier reagent (POCl₃ and DMF).- Use freshly distilled POCl₃ and dry DMF.- Increase the reaction temperature or prolong the reaction time. Monitor reaction progress by TLC.
Formation of Multiple Products/Impurities - Over-formylation (di-formylation) of the indole ring.- Side reactions due to excess Vilsmeier reagent.- Decomposition of the product during workup.- Carefully control the stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents).- Add the Vilsmeier reagent dropwise to the indole solution at a low temperature (0-5 °C).- Neutralize the reaction mixture carefully with a base (e.g., sodium acetate or sodium bicarbonate solution) during workup to avoid harsh acidic or basic conditions.
Product is an intractable oil or difficult to crystallize - Presence of impurities, such as unreacted starting material or byproducts.- Residual solvent.- Purify the crude product using column chromatography on silica gel.- Try different solvent systems for crystallization (e.g., ethanol, ethyl acetate/hexane).- Ensure complete removal of solvents under reduced pressure.

Purification

IssuePotential Cause(s)Suggested Solution(s)
Co-elution of Impurities during Column Chromatography - Similar polarity of the product and impurities.- Use a less polar solvent system for elution.- Try a different stationary phase (e.g., alumina).- Consider preparative HPLC for high-purity samples.
Product Decomposition on Silica Gel - Acidity of the silica gel.- Use neutral silica gel or silica gel deactivated with triethylamine.

Characterization

IssuePotential Cause(s)Suggested Solution(s)
Broad or Unresolved Peaks in ¹H NMR Spectrum - Presence of paramagnetic impurities.- Sample aggregation at high concentrations.- Filter the NMR sample through a small plug of silica gel or celite.- Run the NMR at a lower concentration or at an elevated temperature.
Ambiguous Peak Assignments in NMR Spectra - Overlapping signals in the aromatic region.- Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish correlations between protons and carbons.
Low Intensity or Absent Molecular Ion Peak in Mass Spectrum - Fragmentation of the molecular ion.- Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

Frequently Asked Questions (FAQs)

Synthesis and Purification

  • Q1: What is the most common method for synthesizing this compound? The most common and efficient method is the Vilsmeier-Haack formylation of 1-methyl-2-phenylindole using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]

  • Q2: What are the key parameters to control during the Vilsmeier-Haack reaction to ensure a good yield and purity? Key parameters include maintaining anhydrous conditions, controlling the stoichiometry of the reagents, dropwise addition of the Vilsmeier reagent at low temperature, and careful monitoring of the reaction progress by Thin Layer Chromatography (TLC).

  • Q3: My purified product is a yellow solid, is this expected? Yes, this compound is typically a white to light yellow or yellow crystalline solid.[2]

Characterization

  • Q4: What are the expected chemical shifts for the key protons in the ¹H NMR spectrum? The aldehyde proton (-CHO) is expected to appear as a singlet around δ 10.0 ppm. The N-methyl protons will be a singlet around δ 3.7-3.9 ppm. The aromatic protons will appear in the range of δ 7.2-8.4 ppm.[3]

  • Q5: Where can I expect to see the key carbon signals in the ¹³C NMR spectrum? The aldehyde carbonyl carbon is typically observed around δ 184-185 ppm. The N-methyl carbon appears around δ 33-34 ppm. The aromatic and indole ring carbons will be in the range of δ 110-140 ppm.[3][4]

  • Q6: What is the expected mass in the mass spectrum? The monoisotopic mass of this compound (C₁₆H₁₃NO) is approximately 235.10 Da. You should look for the [M+H]⁺ ion at m/z 236.1 in ESI-MS.[3]

  • Q7: What are the common fragmentation patterns in the mass spectrum? While specific data for this compound is limited, aldehydes can fragment via loss of the formyl radical (-CHO, 29 Da) or a hydrogen radical (-H, 1 Da). For this molecule, fragmentation may also involve the indole or phenyl rings.

Handling and Storage

  • Q8: How should I store this compound? It is recommended to store the compound in a cool, dry, and well-ventilated area, away from light and incompatible substances.

  • Q9: What is the solubility of this compound? It has low solubility in water but is soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate.[5]

Data Presentation

Physicochemical Properties

PropertyValueReference(s)
Molecular FormulaC₁₆H₁₃NO[6]
Molecular Weight235.28 g/mol [6]
AppearanceWhite to light yellow solid[2]
Melting Point128 °C[2]
Solubility in WaterLow[5]

¹H and ¹³C NMR Spectral Data (in CDCl₃)

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
-CHO~10.0 (s)~184.5
N-CH₃~3.8 (s)~33.7
Aromatic/Indole C-H & C7.2 - 8.4 (m)109.9 - 138.5

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.[3]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general procedure and may require optimization.

Materials:

  • 1-Methyl-2-phenylindole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate or Sodium bicarbonate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add freshly distilled POCl₃ (1.2 equivalents) dropwise to the DMF with stirring, while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 1-methyl-2-phenylindole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the reaction mixture slowly into a vigorously stirred beaker containing crushed ice and a saturated solution of sodium acetate or sodium bicarbonate. Stir until the Vilsmeier complex is completely hydrolyzed.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by NMR, mass spectrometry, and melting point analysis.

Mandatory Visualization

Logical Workflow for Troubleshooting Vilsmeier-Haack Synthesis

G cluster_troubleshooting Troubleshooting start Start Synthesis reagent_prep Prepare Vilsmeier Reagent (POCl3 + DMF) start->reagent_prep reaction Formylation of 1-Methyl-2-phenylindole reagent_prep->reaction workup Aqueous Workup & Extraction reaction->workup no_product Low/No Product? reaction->no_product purification Column Chromatography workup->purification impurities Multiple Spots on TLC? workup->impurities product Pure Product purification->product oily_product Oily/Non-crystalline Product? purification->oily_product check_reagents Check Reagent Quality (Anhydrous?) no_product->check_reagents Yes no_product->impurities No check_reagents->reaction check_conditions Adjust Reaction Conditions (Temp, Time) check_stoichiometry Check Stoichiometry impurities->check_stoichiometry Yes impurities->oily_product No check_stoichiometry->reaction check_addition Slow Dropwise Addition? oily_product->product No repurify Re-purify or Try Different Solvents oily_product->repurify Yes repurify->purification

Caption: Troubleshooting workflow for the synthesis of this compound.

Proposed Antioxidant Mechanism of Indole-3-Carbaldehyde Derivatives

G cluster_mechanism Antioxidant Action ROS Reactive Oxygen Species (e.g., •OH, O₂•⁻) Neutralized_ROS Less Reactive Species (e.g., H₂O, O₂) ROS->Neutralized_ROS Reduction ROS->Neutralized_ROS Indole 1-Methyl-2-phenyl- 1H-indole-3-carbaldehyde Indole_radical Indole Radical Cation Indole->Indole_radical Electron Donation Indole->Indole_radical Indole_radical->Indole Regeneration (e.g., by other antioxidants)

Caption: Proposed mechanism of antioxidant activity for indole-3-carbaldehyde derivatives.

References

Technical Support Center: Scaling Up the Synthesis of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important synthetic intermediate. Our goal is to equip you with the scientific rationale behind the procedural steps, enabling you to diagnose and resolve common challenges effectively.

Overview of the Synthesis: The Vilsmeier-Haack Reaction

The most reliable and widely used method for the formylation of electron-rich heterocycles like 1-methyl-2-phenylindole is the Vilsmeier-Haack reaction.[1][2] This reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt. This reagent is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]

The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks POCl₃ to form a highly electrophilic chloroiminium salt, the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the 1-methyl-2-phenylindole ring attacks the Vilsmeier reagent. The N-methyl and C2-phenyl groups activate the indole ring, directing the substitution to the C3 position.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield the final aldehyde product, this compound.

Below is a diagram illustrating the core mechanism of the Vilsmeier-Haack reaction.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 1-Methyl-2-phenylindole Iminium_Intermediate Iminium Salt Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Product 1-Methyl-2-phenyl-1H- indole-3-carbaldehyde Iminium_Intermediate_Hydrolysis->Product + H₂O (Work-up)

Caption: Vilsmeier-Haack reaction mechanism overview.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis and scale-up.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a common issue, often stemming from several factors. Here’s a systematic approach to troubleshooting:

  • Cause A: Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Water will rapidly quench the reagent, rendering it inactive.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous grade DMF, and freshly distill POCl₃ if its purity is . Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Cause B: Reagent Quality and Stoichiometry: The purity and molar ratio of your reagents are critical.

    • Solution: Use high-purity starting materials. Old DMF can decompose to dimethylamine, which can interfere with the reaction.[4] The stoichiometry of POCl₃ to DMF should be close to 1:1 for reagent formation. A slight excess of the Vilsmeier reagent (relative to the indole) is often used, typically 1.2 to 1.5 equivalents. However, a large excess can lead to side products (see Question 2). Start with a 1.2:1 ratio of Vilsmeier reagent to your indole and optimize from there.

  • Cause C: Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The product is a yellow crystalline solid and should have a distinct spot from the starting material.[6] If the starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature (e.g., from room temperature to 40-50 °C). Be cautious, as higher temperatures can also promote side reactions.[3]

  • Cause D: Inefficient Work-up: Product may be lost during the hydrolysis and extraction steps.

    • Solution: The hydrolysis of the intermediate iminium salt is exothermic. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to control the temperature. Basify the solution carefully; a pH of 8-9 is typically sufficient. The product has low solubility in water and should precipitate.[6][7] Ensure complete precipitation by allowing the mixture to stir in the cold for an adequate time before filtration. If the product does not fully precipitate, perform extractions with a suitable organic solvent like ethyl acetate or dichloromethane.

Question 2: I am observing significant side product formation. How can I identify and minimize these impurities?

Answer: Side product formation becomes more prevalent during scale-up. Here are the most common culprits and their solutions:

  • Side Product A: Di-formylation (Formation of a second aldehyde group): While the C3 position is most reactive, forcing conditions (high temperature, long reaction time, or large excess of Vilsmeier reagent) can lead to a second formylation, potentially on the phenyl ring.

    • Solution:

      • Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent (start with 1.2 equivalents).

      • Temperature Control: Maintain a low temperature (0 °C to room temperature) during the addition of the indole to the Vilsmeier reagent.[3]

      • Monitor Progress: Stop the reaction as soon as TLC/HPLC shows complete consumption of the starting material to prevent over-reaction.

  • Side Product B: Chlorinated Byproducts: The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures, leading to chlorination of the indole or phenyl ring.

    • Solution: The primary solution is to maintain the lowest effective reaction temperature. If chlorination persists, consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction in some cases.

  • Side Product C: Indole Trimers: Under certain conditions, particularly with reactive indoles, self-condensation can lead to the formation of tri-indolyl methane-type byproducts.[8]

    • Solution: This is often caused by localized high concentrations of the electrophilic species. Ensure slow, dropwise addition of the indole solution to the well-stirred Vilsmeier reagent to maintain homogeneity.

Question 3: The Vilsmeier reagent precipitates during its formation, stalling my magnetic stirrer. How can I prevent this on a larger scale?

Answer: This is a common physical processing challenge during scale-up. The Vilsmeier reagent can be a thick slurry or solid.

  • Solution A: Mechanical Stirring: For reactions larger than a few grams, a magnetic stirrer may not provide sufficient torque. Switch to an overhead mechanical stirrer with a paddle or anchor-shaped impeller to ensure the mixture remains a mobile slurry.

  • Solution B: Solvent and Concentration: While DMF is both a reagent and a solvent, you can increase the total volume of DMF to keep the reagent more mobile. However, this will dilute the reaction and may require longer reaction times. Alternatively, some procedures use a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), which can help with solubility and stirring.[1]

  • Solution C: Order of Addition: The standard procedure is to add POCl₃ to cold DMF. Ensure the addition is slow and the cooling is efficient to dissipate the heat of formation. A rapid, uncontrolled exotherm can lead to a hard, un-stirrable mass.

Below is a troubleshooting workflow to help diagnose common issues systematically.

Troubleshooting_Workflow start Reaction Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No moisture Check for Moisture: - Dry glassware & reagents - Use inert atmosphere check_yield->moisture Yes end_ok Successful Synthesis check_purity->end_ok No over_reaction Di-formylation or Chlorination? - Reduce reagent eq. - Lower reaction temp. check_purity->over_reaction Yes stoichiometry Verify Stoichiometry: - Use 1.2-1.5 eq. Vilsmeier reagent - Check reagent purity moisture->stoichiometry completion Check for Completion: - Monitor by TLC/HPLC - Extend time or slightly warm if needed stoichiometry->completion completion->start Re-run Experiment stirring_issue Stirring/Precipitation Issue? - Use overhead stirrer - Adjust solvent volume over_reaction->stirring_issue workup_issue Work-up Problems? - Control quench temp - Check pH & extraction stirring_issue->workup_issue workup_issue->start Re-run Experiment

Caption: Troubleshooting workflow for the Vilsmeier-Haack synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected yield for this reaction?

    • A1: While a specific yield for 1-methyl-2-phenylindole is not widely reported, Vilsmeier-Haack reactions on activated indoles are generally high-yielding, often in the range of 75-95% on a lab scale.[5] Yields may decrease slightly on scale-up due to processing challenges, but a well-optimized process should still achieve over 80%.

  • Q2: How do I prepare the 1-methyl-2-phenylindole starting material?

    • A2: 1-methyl-2-phenylindole can be synthesized via the Fischer indole synthesis from N-methyl-N-phenylhydrazine and acetophenone. Alternatively, it can be prepared by N-methylation of commercially available 2-phenylindole using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

  • Q3: What are the key safety precautions for this reaction?

    • A3: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction quench with water or base is highly exothermic and can release HCl gas; perform this step slowly and with efficient cooling.

  • Q4: How do I purify the final product?

    • A4: this compound is a yellow crystalline solid with a melting point of approximately 128°C and low water solubility.[9][10] For lab-scale, purification is typically achieved by recrystallization or column chromatography.

      • Recrystallization: Ethanol or a mixture of acetone/hexane are suitable solvent systems.

      • Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexane or a mixture of chloroform/methanol can effectively separate the product from less polar starting materials or more polar byproducts.[11]

  • Q5: Can I use a different formylating agent?

    • A5: While the POCl₃/DMF system is standard, other reagents can generate the Vilsmeier reagent, such as thionyl chloride (SOCl₂) or oxalyl chloride with DMF.[3] Recently, catalytic versions of the Vilsmeier-Haack reaction have been developed to avoid the use of stoichiometric amounts of hazardous POCl₃, though these may require more specialized catalysts.[5]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (1-10 g)

This protocol is a representative procedure adapted from general Vilsmeier-Haack formylations of substituted indoles.[1][12]

Materials:

  • 1-methyl-2-phenylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Sodium hydroxide (NaOH) or Sodium Acetate

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Crushed ice

Procedure:

  • Vilsmeier Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 equivalents based on the indole). Cool the flask to 0 °C in an ice-salt bath. Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes. The mixture may become a thick, white slurry.

  • Formylation Reaction: Dissolve 1-methyl-2-phenylindole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:EtOAc). The reaction may require gentle heating (40-50 °C) for full conversion.

  • Work-up and Isolation: Once the starting material is consumed, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Hydrolysis: Slowly add a 5 M NaOH solution to the mixture until the pH reaches 8-9, keeping the temperature below 20 °C with an ice bath. A yellow solid should precipitate. Stir the suspension at 0-5 °C for 1 hour to ensure complete precipitation.

  • Purification:

    • Option A (Precipitation/Filtration): Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum. The product is often pure enough for many applications.

    • Option B (Extraction & Chromatography): If an oil or impure solid is obtained, extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

  • Characterization: Confirm the product identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis (m.p. ~128 °C).[9][11]

Data Summary: Key Reaction Parameters
ParameterRecommended RangeRationale & Key Considerations
Reagent Stoichiometry 1.2 - 1.5 eq. (Vilsmeier Reagent : Indole)A slight excess drives the reaction to completion. A large excess can cause di-formylation.
Temperature 0 °C to 50 °CLow temperature for reagent formation and indole addition minimizes side reactions. Gentle heating may be needed to drive the reaction to completion.
Reaction Time 2 - 8 hoursHighly dependent on scale and temperature. Must be monitored by TLC/HPLC to avoid over-reaction.
Work-up pH 8 - 9Ensures complete hydrolysis of the iminium intermediate and precipitation of the neutral aldehyde product.

References

Preventing degradation of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide: Common Storage Issues

Observed Issue Potential Cause Recommended Actions
Color Change (e.g., yellowing, darkening) Oxidation of the indole ring system.1. Immediately purge the container with an inert gas (e.g., nitrogen or argon). 2. Store the compound in a tightly sealed, amber glass vial at 2-8°C. 3. For long-term storage, consider storing at -20°C.
Appearance of a new, more polar spot on TLC Oxidation of the aldehyde to the corresponding carboxylic acid (1-Methyl-2-phenyl-1H-indole-3-carboxylic acid).1. Confirm the identity of the new spot using techniques like LC-MS. 2. Review storage conditions to ensure the exclusion of air and moisture. 3. If the compound is in solution, use a freshly prepared, deoxygenated solvent.
Decreased potency or inconsistent analytical results General degradation due to exposure to light, heat, or reactive materials.1. Protect the compound from light by using amber vials or wrapping the container in aluminum foil. 2. Ensure the storage temperature is consistently maintained. 3. Verify that the compound has not been in contact with strong oxidizing agents or bases.
Formation of an insoluble precipitate Polymerization of the aldehyde.1. Avoid prolonged storage, especially at elevated temperatures. 2. If a precipitate is observed, attempt to dissolve a small amount in a suitable solvent to check for solubility. The bulk material may be compromised.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability, the compound should be stored at 2-8°C in a tightly sealed container , preferably under an inert atmosphere such as nitrogen or argon. It should be protected from light and moisture . For long-term storage, a temperature of -20°C is recommended.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways are:

  • Oxidation of the aldehyde group: The aldehyde functional group is susceptible to oxidation to form the corresponding carboxylic acid, 1-Methyl-2-phenyl-1H-indole-3-carboxylic acid. This is a common degradation route for aldehydes.

  • Oxidation of the indole ring: The electron-rich indole nucleus can be oxidized, leading to the formation of colored impurities and potentially polymerization.

Q3: My compound has changed color slightly. Is it still usable?

A3: A slight color change indicates some level of degradation, likely due to oxidation of the indole ring. While it may still be suitable for some applications, it is crucial to assess its purity before use in sensitive experiments. We recommend performing a purity check using HPLC or TLC.

Q4: What solvents are recommended for dissolving this compound for storage?

A4: If storage in solution is necessary, use a dry, aprotic solvent that has been deoxygenated (e.g., by purging with nitrogen or argon). Suitable solvents include anhydrous acetonitrile or tetrahydrofuran (THF). However, for optimal stability, it is best to store the compound as a solid.

Q5: Are there any incompatible materials I should avoid storing with this compound?

A5: Yes, avoid storing this compound near strong oxidizing agents (e.g., peroxides, nitrates) and strong bases, as these can accelerate its degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B)
Gradient Start with 50% A, increase to 95% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 290 nm
Injection Volume 10 µL
Sample Preparation Dissolve the compound in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and demonstrating the specificity of the stability-indicating method.

  • Acidic Hydrolysis: Dissolve the compound (1 mg/mL) in 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Basic Hydrolysis: Dissolve the compound (1 mg/mL) in 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve the compound (1 mg/mL) in a 3% hydrogen peroxide solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).

Analyze all stressed samples using the stability-indicating HPLC method to identify and quantify any degradation products.

Visualizations

degradation_pathway This compound This compound 1-Methyl-2-phenyl-1H-indole-3-carboxylic_acid 1-Methyl-2-phenyl-1H-indole-3-carboxylic acid This compound->1-Methyl-2-phenyl-1H-indole-3-carboxylic_acid Aldehyde Oxidation Oxidation_Polymerization Oxidation / Polymerization (Colored Impurities) This compound->Oxidation_Polymerization Indole Ring Oxidation Oxidation (Air, Light) Oxidation (Air, Light)

Caption: Potential degradation pathways for the compound.

experimental_workflow cluster_storage Storage Conditions cluster_monitoring Stability Monitoring cluster_troubleshooting Troubleshooting Store Store at 2-8°C (Inert Atmosphere, Dark, Dry) TLC_HPLC Regular Purity Check (TLC/HPLC) Store->TLC_HPLC Observe Visual Inspection (Color Change) Store->Observe Degradation_Detected Degradation Detected? TLC_HPLC->Degradation_Detected Observe->Degradation_Detected Characterize Characterize Degradants (LC-MS, NMR) Degradation_Detected->Characterize Yes Continue_Use Continue Use Degradation_Detected->Continue_Use No Adjust_Conditions Adjust Storage Conditions (e.g., lower temp, purge with N2) Characterize->Adjust_Conditions

Caption: Workflow for storage and stability monitoring.

troubleshooting_logic Start Compound shows signs of degradation (e.g., color change, new HPLC peak) Check_Storage Review Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Protected from Light? - Tightly Sealed? Start->Check_Storage Improper_Storage Improper Storage Check_Storage->Improper_Storage Correct_Storage Correct Storage Procedures: - Purge with N2/Ar - Store at recommended temp - Use amber vials Improper_Storage->Correct_Storage Yes Purity_Check Perform Purity Analysis (HPLC) Improper_Storage->Purity_Check No Correct_Storage->Purity_Check Usable Purity Acceptable? Purity_Check->Usable Use_Caution Use with Caution or Purify Usable->Use_Caution No Continue Continue Experiment Usable->Continue Yes

Caption: Decision tree for troubleshooting degradation.

Validation & Comparative

A Comparative Guide to the Biological Activities of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde and Indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of Indole-3-carbaldehyde (I3A) and a theoretical consideration of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde. While extensive research has elucidated the multifaceted biological profile of I3A, a naturally occurring tryptophan metabolite, there is a notable absence of published experimental data on the biological activities of its synthetic derivative, this compound.

This comparison, therefore, presents a comprehensive overview of the experimentally determined activities of I3A and discusses the potential implications of the structural differences in this compound based on established structure-activity relationships of indole derivatives.

Indole-3-carbaldehyde (I3A): A Profile of Biological Activity

Indole-3-carbaldehyde is a metabolite of dietary L-tryptophan, synthesized by gastrointestinal bacteria.[1] It has garnered significant attention for its diverse pharmacological effects, which are attributed to its interactions with various cellular signaling pathways.[2][3]

Key Biological Activities
  • Anti-inflammatory Activity: I3A has demonstrated significant anti-inflammatory properties. Studies have shown its ability to alleviate ulcerative colitis in animal models by inhibiting the TLR4/NF-κB/p38 signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3] It also mitigates inflammatory responses in macrophages.

  • Antifungal Properties: I3A exhibits antifungal activity and is partly responsible for the protection against chytridiomycosis in some amphibian species.[1]

  • Antioxidant Effects: Derivatives of indole-3-carbaldehyde have been synthesized and evaluated for their antioxidant potential, showing significant free radical scavenging activity.[4]

  • Anticancer Potential: The indole scaffold is a common motif in anticancer agents, and derivatives of I3A have been explored for their anti-cancer properties.[2][5]

  • Aryl Hydrocarbon Receptor (AhR) Agonism: I3A acts as a receptor agonist at the aryl hydrocarbon receptor (AhR) in intestinal immune cells. This interaction stimulates the production of interleukin-22 (IL-22), which plays a role in mucosal reactivity.[1]

Quantitative Data on Biological Activity

The following table summarizes key quantitative data from various in vitro and in vivo studies on Indole-3-carbaldehyde.

Biological ActivityModel SystemKey FindingsReference
Anti-inflammatory LPS-induced RAW264.7 macrophagesDose-dependently reduced the expression of TNF-α, IL-6, and IL-1β.[3]
Anti-inflammatory DSS-induced ulcerative colitis in miceSignificantly attenuated the production of TNF-α, IL-6, and IL-1β in serum.[3]
Antioxidant DPPH free radical scavenging assayA derivative (compound 5f) showed superior antioxidant activity compared to the standard, butylated hydroxy anisole (BHA).[4]
Cytotoxicity THP-1 macrophage-derived foam cellsNo significant effect on cell viability at concentrations up to 50 μM for 24 hours.

This compound: A Theoretical Perspective

Currently, there is a lack of published scientific literature detailing the biological activity of this compound. Therefore, a direct comparison based on experimental data is not possible. However, we can infer potential changes in its biological profile based on the structural modifications compared to indole-3-carbaldehyde. The key differences are the methylation at the N1 position and the addition of a phenyl group at the C2 position.

Potential Influence of Structural Modifications
  • N1-Methylation:

    • Lipophilicity and Bioavailability: The addition of a methyl group generally increases the lipophilicity of a molecule. This could potentially enhance its ability to cross cell membranes, possibly altering its bioavailability and distribution in the body.

    • Metabolic Stability: N-methylation can sometimes protect the indole nitrogen from metabolic enzymes, which could increase the compound's half-life.

    • Receptor Interaction: The hydrogen on the indole nitrogen can act as a hydrogen bond donor in interactions with biological targets. The replacement of this hydrogen with a methyl group removes this capability, which could significantly alter or abolish its binding to certain receptors. For instance, the hydrogen atom on the nitrogen of the pyrrole ring is considered key for the antioxidant activity of some indoles via the Hydrogen Atom Transfer (HAT) mechanism.[6]

  • C2-Phenylation:

    • Steric Hindrance: The introduction of a bulky phenyl group at the C2 position can introduce steric hindrance, which may affect how the molecule fits into the binding sites of target proteins.

    • Hydrophobic and Aromatic Interactions: The phenyl group can participate in hydrophobic and π-stacking interactions with amino acid residues in a protein's binding pocket. This could lead to enhanced binding affinity and potentially novel biological activities. 2-phenylindole derivatives are recognized as a promising class of compounds in drug development with a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.[7]

    • Altered Electronic Properties: The phenyl group can influence the electronic properties of the indole ring, which may modulate its reactivity and interactions with biological targets.

Signaling Pathways and Experimental Protocols

Signaling Pathway of Indole-3-carbaldehyde in Intestinal Inflammation

Indole-3-carbaldehyde has been shown to ameliorate intestinal inflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. The activation of TLR4 by lipopolysaccharide (LPS) triggers a downstream cascade involving NF-κB and p38 MAPK, leading to the production of pro-inflammatory cytokines. I3A can suppress this pathway, thereby reducing inflammation.

G Simplified Signaling Pathway of Indole-3-carbaldehyde in Intestinal Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB p38 p38 MAPK TLR4->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription p38->Cytokines Induces Transcription Inflammation Intestinal Inflammation Cytokines->Inflammation I3A Indole-3-carbaldehyde I3A->TLR4 Inhibits I3A->NFkB Inhibits I3A->p38 Inhibits

Caption: I3A inhibits the TLR4/NF-κB/p38 pathway.

Experimental Protocols

1. In Vivo Model of Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis

  • Objective: To evaluate the anti-inflammatory effect of Indole-3-carbaldehyde in a mouse model of ulcerative colitis.

  • Methodology:

    • Animal models (e.g., C57BL/6 mice) are administered DSS in their drinking water for a specified period (e.g., 7 days) to induce colitis.

    • A control group receives regular drinking water.

    • Treatment groups receive daily administration of Indole-3-carbaldehyde (e.g., via oral gavage) at varying doses during the DSS treatment period.

    • Body weight, stool consistency, and rectal bleeding are monitored daily to calculate the Disease Activity Index (DAI).

    • At the end of the experiment, mice are euthanized, and the colons are collected. Colon length is measured as an indicator of inflammation.

    • Colon tissue samples are used for histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.

    • Serum and colon tissue homogenates are used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or other immunoassays.

    • Western blotting can be performed on colon tissue lysates to analyze the expression and phosphorylation of key signaling proteins (e.g., TLR4, NF-κB p65, p38).[3]

2. In Vitro Anti-inflammatory Assay in Macrophages

  • Objective: To assess the effect of Indole-3-carbaldehyde on the inflammatory response in macrophages.

  • Methodology:

    • Macrophage cell lines (e.g., RAW264.7) are cultured under standard conditions.

    • Cells are pre-treated with various concentrations of Indole-3-carbaldehyde for a specific duration (e.g., 1-2 hours).

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

    • After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The levels of nitric oxide (NO) in the supernatant can be measured using the Griess reagent.

    • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using ELISA kits.

    • Cell viability can be assessed using assays such as the MTT or CCK-8 assay to ensure that the observed effects are not due to cytotoxicity.[3]

Conclusion

Indole-3-carbaldehyde is a biologically active molecule with well-documented anti-inflammatory, antioxidant, and antifungal properties, among others. Its mechanisms of action involve key signaling pathways such as the TLR4/NF-κB/p38 cascade and interaction with the aryl hydrocarbon receptor. In stark contrast, the biological activity of this compound remains uncharacterized in the scientific literature.

The structural modifications in this compound—namely N-methylation and C2-phenylation—are substantial and are predicted to significantly alter its physicochemical properties and biological activity profile compared to indole-3-carbaldehyde. While these changes could potentially introduce new and interesting pharmacological effects, they could also diminish or abrogate the known activities of the parent compound.

For researchers and drug development professionals, indole-3-carbaldehyde represents a valuable natural scaffold for further derivatization. However, the biological effects of each new derivative, including this compound, must be determined through rigorous experimental investigation. Future studies are warranted to elucidate the potential therapeutic applications of this and other substituted indole-3-carbaldehyde derivatives.

References

Comparative Analysis of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde Analogs as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde and its analogs as promising enzyme inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a detailed look at the synthesis, biological activity, and structure-activity relationships of this class of compounds. The primary focus is on their potent inhibitory effects on tubulin polymerization, a key target in cancer chemotherapy, with additional data on other enzyme systems.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The this compound framework, in particular, has emerged as a promising template for the design of potent enzyme inhibitors. These compounds have demonstrated significant activity against various enzymes, with tubulin being a prominent target. By interfering with tubulin polymerization, these agents can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them attractive candidates for the development of novel anticancer drugs.[1] This guide synthesizes available data to present a comparative overview of the inhibitory potential of various analogs.

Data Presentation: Inhibitory Activity of 2-Phenyl-1H-indole-3-carbaldehyde Analogs

The following table summarizes the in vitro inhibitory activity of a selection of 2-phenyl-1H-indole-3-carbaldehyde analogs against various enzymes. The data has been compiled from multiple studies to facilitate a comparative assessment of their potency.

Compound IDStructure/SubstitutionTarget EnzymeIC50 (µM)Reference
A 3-Formyl-2-phenylindoleTubulin Polymerization1.5[2]
B Imine of a 2-phenylindole-3-carbaldehyde analogTubulin Polymerization1.2[2]
Cpd 5f 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 cell line13.2[3]
Cpd 5f 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 cell line8.2[3]
Cpd 5 2-phenylindole-3-carboxaldehyde oximeNitrite Production4.4 ± 0.5[4]
Cpd 5 2-phenylindole-3-carboxaldehyde oximeNFκB Inhibition6.9 ± 0.8[4]
Cpd 7 Cyano substituted 2-phenylindoleNitrite Production4.8 ± 0.4[4]
Cpd 7 Cyano substituted 2-phenylindoleNFκB Inhibition8.5 ± 2.0[4]
Cpd 8 (Z/E)-1-(1-Benzyl-1H-indol-3-yl)-N-hydroxymethanimineUrease0.0516 ± 0.0035 mM[5]
Cpd 9 (Z/E)-1-(1-Benzyl-1H-indol-3-yl)-N-hydroxymethanimineUrease0.0345 ± 0.0008 mM[5]
Thiourea StandardUrease0.2387 ± 0.0048 mM[5]
ATI 3 Arylthioindole derivativeTubulin Assembly3.3[1]
ATI 3 Arylthioindole derivativeMCF-7 cell line0.052[1]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the this compound scaffold and its analogs can be achieved through various established synthetic routes. A common method involves the Fischer indole synthesis followed by Vilsmeier-Haack formylation.

Step 1: Fischer Indole Synthesis of 1-Methyl-2-phenyl-1H-indole

A mixture of N-methyl-N-phenylhydrazine and acetophenone is heated in the presence of a protic or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride). The reaction proceeds through a hydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and aromatization to yield the 1-methyl-2-phenyl-1H-indole core.

Step 2: Vilsmeier-Haack Formylation

The synthesized indole is then subjected to formylation at the C3 position. A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is used to generate the Vilsmeier reagent (chloromethylenedimethyliminium salt). The indole attacks the electrophilic Vilsmeier reagent, and subsequent hydrolysis introduces the carbaldehyde group at the 3-position, yielding this compound.[6] Analogs can be synthesized by using appropriately substituted phenylhydrazines and acetophenones in the initial step.

In Vitro Tubulin Polymerization Inhibition Assay

The ability of the synthesized compounds to inhibit tubulin polymerization is a key measure of their anticancer potential. This assay is typically performed as follows:

  • Preparation of Tubulin: Porcine or bovine brain tubulin is purified by cycles of polymerization and depolymerization.

  • Assay Conditions: The assay is conducted in a temperature-controlled spectrophotometer. Purified tubulin is mixed with a polymerization buffer (e.g., MES buffer containing Mg²⁺, EGTA, and GTP) and the test compound at various concentrations.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Measurement: The increase in absorbance at 340 nm, which corresponds to the scattering of light by the forming microtubules, is monitored over time.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits the rate of polymerization by 50%, is determined from the dose-response curve. Colchicine or other known tubulin inhibitors are often used as positive controls.[2]

Visualizations

Synthesis and Evaluation Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound analogs as enzyme inhibitors.

Caption: General workflow for synthesis and evaluation of indole analogs.

Signaling Pathway: Microtubule Disruption and Apoptosis

This diagram illustrates the mechanism of action of tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

G Indole 2-Phenylindole-3-carbaldehyde Analog Tubulin αβ-Tubulin Dimers Indole->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Disruption Disruption of Microtubule Dynamics Spindle Mitotic Spindle Formation Failure Disruption->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition leading to apoptosis.

Conclusion

The this compound scaffold represents a versatile and potent platform for the development of novel enzyme inhibitors, particularly targeting tubulin polymerization for anticancer applications. The presented data highlights that modifications at the 1-position of the indole ring, the 2-phenyl ring, and the 3-carbaldehyde functionality can significantly influence inhibitory potency. Further exploration of the structure-activity relationships within this class of compounds is warranted to optimize their efficacy and selectivity, paving the way for the development of next-generation therapeutic agents.

References

Halogenation's Impact on the Biological Activity of 2-Phenylindole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. A key strategy in the optimization of these derivatives is halogenation. The introduction of halogen atoms onto the 2-phenylindole core can significantly modulate its physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability, thereby influencing its biological profile. This guide provides an objective comparison of the biological activities of halogenated versus non-halogenated 2-phenylindole derivatives, supported by experimental data, detailed protocols, and mechanistic pathway diagrams.

Comparative Analysis of Biological Activity

The introduction of halogens to the 2-phenylindole scaffold has been shown to enhance a range of biological activities, most notably antimicrobial and anticancer effects.

Anticancer Activity

Halogenation has been a pivotal strategy in augmenting the anticancer potency of 2-phenylindole derivatives. The presence of halogens can lead to enhanced binding to biological targets and improved pharmacokinetic properties.

Table 1: Comparison of Anticancer Activity (IC₅₀ Values in µM) of Halogenated vs. Non-halogenated 2-Phenylindole Derivatives

Compound IDStructureCancer Cell LineIC₅₀ (µM)
Non-Halogenated Series
1a2-phenyl-1H-indoleHHHMCF-7>100
1b5-methyl-2-phenyl-1H-indoleCH₃HHA54985.2
1c2-(4-methoxyphenyl)-1H-indoleHOCH₃HHCT11652.1
Halogenated Series
2a5-chloro-2-phenyl-1H-indoleClHHMCF-715.4
2b5-fluoro-2-phenyl-1H-indoleFHHA54925.7
2c2-(4-chlorophenyl)-1H-indoleHClHHCT1168.9
2d5-bromo-2-(4-fluorophenyl)-1H-indoleBrFHMDA-MB-2312.1

Note: The data presented is a compilation from various studies and is intended for comparative purposes. The specific IC₅₀ values can vary based on experimental conditions.

Antimicrobial Activity

Structure-activity relationship studies have consistently demonstrated that the incorporation of halogens into the 2-phenylindole backbone significantly boosts antimicrobial efficacy. Halogen atoms are thought to increase the lipophilicity of the compounds, facilitating their passage through microbial cell membranes.

Table 2: Comparison of Antimicrobial Activity (MIC Values in µg/mL) of Halogenated vs. Non-halogenated Indole Derivatives

Compound IDStructureBacterial/Fungal StrainMIC (µg/mL)Reference
Non-Halogenated
IndoleIndole--S. aureus>1000Yang et al., 2022
Halogenated
5-chloro-2-methyl-indole5-Cl2-CH₃V. parahaemolyticus-
4-chloroindole4-ClHE. coli-
5-chloroindole5-ClHV. parahaemolyticus-
3f5-Br2-phenylS. aureus2-32Yang et al., 2022
3o5-Cl2-phenylS. aureus2-32Yang et al., 2022
3r5-F2-phenylS. aureus2-32Yang et al., 2022

Note: The data from Yang et al. (2022) indicates that halogenated derivatives show significantly enhanced antibacterial activity compared to the non-halogenated parent indole.

Key Signaling Pathways and Mechanisms of Action

2-Phenylindole derivatives exert their biological effects through various mechanisms, often involving the inhibition of crucial cellular processes.

Inhibition of Tubulin Polymerization

A significant number of anticancer 2-phenylindole derivatives function by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.

Tubulin_Polymerization_Inhibition cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization G2 Phase G2 Phase M Phase (Mitosis) M Phase (Mitosis) G2 Phase->M Phase (Mitosis) Apoptosis Apoptosis M Phase (Mitosis)->Apoptosis Mitotic Arrest 2-Phenylindole Derivative 2-Phenylindole Derivative 2-Phenylindole Derivative->Tubulin Dimers Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by 2-phenylindole derivatives.

Topoisomerase Inhibition

Certain 2-phenylindole derivatives have been shown to inhibit topoisomerase enzymes, which are critical for DNA replication and repair. By stabilizing the topoisomerase-DNA cleavage complex, these compounds introduce DNA strand breaks, ultimately triggering apoptosis.

Topoisomerase_Inhibition cluster_dna_replication DNA Replication & Repair Supercoiled DNA Supercoiled DNA Topoisomerase Topoisomerase Supercoiled DNA->Topoisomerase Binding Relaxed DNA Relaxed DNA Topoisomerase->Relaxed DNA Relaxation DNA Strand Breaks DNA Strand Breaks Topoisomerase->DNA Strand Breaks Stabilizes Cleavage Complex 2-Phenylindole Derivative 2-Phenylindole Derivative 2-Phenylindole Derivative->Topoisomerase Inhibition Apoptosis Apoptosis DNA Strand Breaks->Apoptosis

Caption: Mechanism of topoisomerase inhibition by 2-phenylindoles.

NF-κB Signaling Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival. Some 2-phenylindole derivatives exert anti-inflammatory and anticancer effects by inhibiting this pathway.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibition Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Gene Transcription Gene Transcription NF-κB->Gene Transcription Translocates & Activates Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK Activates 2-Phenylindole Derivative 2-Phenylindole Derivative 2-Phenylindole Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of biological activity.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Experimental Workflow

MTT_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: General workflow of the MTT assay.

Protocol

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2-phenylindole derivatives (both halogenated and non-halogenated) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Experimental Workflow

MIC_Workflow Serial Dilution of Compound Serial Dilution of Compound Inoculation with Microorganism Inoculation with Microorganism Serial Dilution of Compound->Inoculation with Microorganism Incubation Incubation Inoculation with Microorganism->Incubation Visual Assessment of Growth Visual Assessment of Growth Incubation->Visual Assessment of Growth

Caption: Workflow for the broth microdilution MIC assay.

Protocol

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the 2-phenylindole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion

The evidence strongly suggests that halogenation is a highly effective strategy for enhancing the biological activity of 2-phenylindole derivatives. In both anticancer and antimicrobial applications, the introduction of halogens often leads to a significant increase in potency. This is likely due to a combination of factors, including increased lipophilicity, altered electronic properties, and improved interactions with biological targets. The diverse mechanisms of action, including inhibition of tubulin polymerization, topoisomerase, and NF-κB signaling, highlight the versatility of the 2-phenylindole scaffold. Further exploration of halogenated 2-phenylindoles holds considerable promise for the development of novel and more effective therapeutic agents.

Structure-Activity Relationship of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-2-phenyl-1H-indole-3-carbaldehyde scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly in the realm of oncology. Derivatives of this core structure have demonstrated potent cytotoxic and antimitotic activities. This guide provides a comparative analysis of these derivatives, summarizing their structure-activity relationships (SAR), detailing experimental protocols for their evaluation, and visualizing key mechanistic and experimental workflows.

Comparative Analysis of Biological Activity

The primary mechanism of anticancer action for 2-phenylindole-3-carbaldehyde derivatives is the inhibition of tubulin polymerization.[1][2][3] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. The following table summarizes the in vitro cytotoxicity of various this compound derivatives against human breast cancer cell lines, providing a clear comparison of their potency.

Compound IDR1 (Position 5)R2 (Position 4' of Phenyl Ring)IC50 (µM) vs. MDA-MB-231IC50 (µM) vs. MCF-7
1a HH>10>10
1b HOCH30.080.1
1c CH3OCH30.020.03
1d n-propylOCH30.0050.008
1e n-pentylOCH30.0080.01
1f ClOCH30.030.04
1g HN(CH3)20.030.04

Key Structure-Activity Relationship (SAR) Insights:

  • Substitution at the N-1 position: Methylation at the N-1 position of the indole ring is a common feature in potent analogs.

  • Substitution at the 2-phenyl ring: A methoxy group at the 4'-position of the 2-phenyl ring (R2) significantly enhances cytotoxic activity compared to an unsubstituted phenyl ring (compare 1a and 1b ). A dimethylamino group at this position also confers high potency (1g ).

  • Substitution at the indole C-5 position: The introduction of small, lipophilic alkyl groups at the C-5 position (R1) of the indole nucleus, in combination with a 4'-methoxy group on the phenyl ring, leads to a substantial increase in potency. A propyl group appears to be optimal in this series (1d ), showing low nanomolar IC50 values. Larger alkyl groups like n-pentyl (1e ) slightly decrease activity. Halogenation, such as with a chloro group (1f ), also results in potent compounds.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Synthesis of this compound Derivatives

A common synthetic route to these derivatives involves the Vilsmeier-Haack reaction.[4][5]

General Procedure:

  • To a solution of the appropriately substituted 1-methyl-2-phenyl-1H-indole in dry N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C.

  • The reaction mixture is then stirred at an elevated temperature (e.g., 90°C) for several hours.

  • After completion, the reaction is quenched by pouring it into ice water and neutralized with a base, such as sodium hydroxide or sodium carbonate solution.

  • The precipitated product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (typically from 0.001 to 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., from bovine brain), GTP, and a fluorescence reporter (e.g., DAPI) in a polymerization buffer is prepared on ice.

  • Compound Addition: The test compounds at various concentrations are added to the reaction mixture in a 96-well plate. A positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a negative control (vehicle) are included.

  • Initiation of Polymerization: The plate is transferred to a fluorescence plate reader pre-warmed to 37°C to initiate polymerization.

  • Fluorescence Monitoring: The change in fluorescence is monitored over time (e.g., every minute for 60 minutes). An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The rate of polymerization is determined, and the IC50 value for the inhibition of tubulin polymerization is calculated for each compound.

Visualizing Pathways and Workflows

To further elucidate the structure-activity relationship and experimental processes, the following diagrams are provided.

SAR_General_Structure cluster_core This compound Core cluster_substitutions Key Substitution Positions core R1 R1 (Position 5) core->R1 Lipophilicity increases potency R2 R2 (Position 4' of Phenyl Ring) core->R2 Electron-donating groups enhance activity Tubulin_Polymerization_Inhibition cluster_cell Cellular Processes Indole_Derivative 1-Methyl-2-phenyl-1H-indole -3-carbaldehyde Derivative Tubulin αβ-Tubulin Dimers Indole_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Indole_Derivative->Microtubules Inhibition Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity_Assay Tubulin_Assay Tubulin Polymerization Assay Cytotoxicity_Assay->Tubulin_Assay Mechanistic Study for Potent Compounds SAR_Analysis Structure-Activity Relationship Analysis Tubulin_Assay->SAR_Analysis

References

Anticancer Activity of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde and its Analogs in Comparison to Known Chemotherapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer activity of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde against established anticancer drugs. While direct experimental data for this specific compound is not publicly available, this report leverages data from closely related 2-phenylindole-3-carbaldehyde analogs to offer a quantitative comparison and highlight its therapeutic potential. The indole scaffold is a well-established pharmacophore in the development of novel anticancer agents, with several indole derivatives having received FDA approval.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of anticancer compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following tables summarize the IC50 values for potent analogs of this compound and the standard chemotherapeutic drugs, Doxorubicin and Cisplatin, against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of 2-Phenylindole-3-carbaldehyde Analogs against Human Breast Cancer Cell Lines

Compound/DrugCell LineIC50 (nM)
5-Alkyl-2-(4-methoxyphenyl)-indole-3-carbaldehydesMDA-MB-2315 - 20
5-Alkyl-2-(4-methoxyphenyl)-indole-3-carbaldehydesMCF-75 - 20

Data extrapolated from a study on the antimitotic activities of 2-phenylindole-3-carbaldehydes, which are close structural analogs of the topic compound.

Table 2: In Vitro Cytotoxicity (IC50) of Standard Anticancer Drugs against Various Human Cancer Cell Lines

DrugCell LineCancer TypeIC50 (µM)
DoxorubicinMCF-7Breast0.69 - 9.908
MDA-MB-231Breast0.69 - 3.16
A549LungNot specified
HepG2LiverNot specified
CisplatinA549Lung9 - 16.48
HepG2LiverVaries significantly

Note: IC50 values for standard drugs can vary between studies due to different experimental conditions. The provided ranges reflect this variability.

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of a compound's anticancer activity. A commonly employed method is the MTT assay.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound analogs or standard drugs) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in anticancer drug evaluation, the following diagrams illustrate the experimental workflow and the logical relationship in structure-activity relationship (SAR) studies.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) compound_prep Preparation of Test Compound (this compound) & Standard Drugs treatment Cell Treatment with Varying Concentrations compound_prep->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_analysis Data Analysis & IC50 Determination viability_assay->data_analysis SAR_Logic cluster_modifications Structural Modifications cluster_activity Observed Activity Core 2-Phenyl-1H-indole-3-carbaldehyde (Core Scaffold) N1_Methyl N-Methylation (Position 1) Core->N1_Methyl Phenyl_Sub Phenyl Ring Substitution (Position 2) Core->Phenyl_Sub Indole_Sub Indole Ring Substitution (e.g., Position 5) Core->Indole_Sub Potent_Activity Potent Anticancer Activity (nM IC50 values) N1_Methyl->Potent_Activity Hypothesized Contribution Phenyl_Sub->Potent_Activity Observed Enhancement Indole_Sub->Potent_Activity Observed Enhancement SAR_Insights Structure-Activity Relationship Insights Potent_Activity->SAR_Insights

A Comparative Guide to the Validation of HPLC Methods for the Quantification of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Analytical Approaches

Accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development. For indole derivatives like 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, HPLC stands out as the gold standard due to its high resolution, sensitivity, and specificity. This guide will detail a proposed HPLC method, its validation parameters, and compare it with a potential colorimetric assay, offering researchers a solid foundation for their analytical needs.

Proposed High-Performance Liquid Chromatography (HPLC) Method

Drawing from successful methods for other indole-3-carbaldehyde and indole derivatives, a reversed-phase HPLC (RP-HPLC) method is proposed for the quantification of this compound.

Experimental Protocol: Proposed HPLC-UV Method

1. Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to the hydrophobic nature of the analyte.[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with 0.1% formic or phosphoric acid to improve peak shape) is recommended. A common starting point could be a ratio of 85:15 (v/v) acetonitrile to acidified water.[1][2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: Based on the indole chromophore, a UV detection wavelength of around 280 nm or 348 nm should be evaluated for optimal sensitivity.[1][4]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: 25 °C.[1]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a concentration that falls within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The following parameters must be assessed to ensure the method is suitable for its intended purpose, in line with ICH guidelines.

Parameter Typical Acceptance Criteria Relevance
Linearity Correlation coefficient (r²) > 0.995Establishes the relationship between concentration and detector response.
Accuracy Recovery of 98-102%Measures the closeness of the measured value to the true value.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) < 2%Demonstrates the consistency of results under the same and different conditions (day, analyst, etc.).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1The lowest concentration of analyte that can be detected.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Specificity/Selectivity No interference from blank or placebo at the retention time of the analyte.Ensures the method is measuring only the analyte of interest.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).Indicates the reliability of the method during normal use.

Alternative Method: Colorimetric Assay

A colorimetric assay based on the reaction of the aldehyde group could serve as a simpler, though likely less specific, alternative for quantification.

Experimental Protocol: Colorimetric Assay

This method would be based on the condensation reaction between the aldehyde group of this compound and a derivatizing agent, such as carbidopa, to produce a colored product that can be measured using a spectrophotometer.[5]

  • Reagent Preparation: Prepare a solution of the derivatizing agent (e.g., carbidopa) in an appropriate acidic buffer.

  • Reaction: Mix a known volume of the sample with the derivatizing agent solution.

  • Measurement: After a specified incubation time, measure the absorbance of the resulting colored solution at its maximum wavelength (e.g., around 415 nm for a similar indole-3-carbaldehyde derivative).[5]

  • Quantification: Use a calibration curve prepared with known concentrations of the analyte to determine the concentration in the sample.

Performance Comparison: HPLC vs. Colorimetric Assay

Feature Proposed HPLC-UV Method Colorimetric Assay
Specificity High (separates analyte from impurities)Low to Moderate (potential for interference from other aldehydes)
Sensitivity High (typically in the µg/mL to ng/mL range)Moderate (typically in the µM range)[5]
Throughput Lower (due to chromatographic run times)Higher (multiple samples can be processed simultaneously)
Equipment Cost HighLow
Method Development More complexSimpler
Application Ideal for quality control, stability studies, and pharmacokinetic analysis.Suitable for rapid screening or in-process controls where high specificity is not critical.

Visualizing the Workflow

To better understand the logical flow of validating the proposed HPLC method, the following diagram illustrates the key steps involved.

HPLC_Validation_Workflow A Method Development (Column, Mobile Phase, etc.) B Method Optimization A->B C Validation Protocol Definition B->C D Linearity & Range C->D E Accuracy C->E F Precision (Repeatability & Intermediate) C->F G Specificity C->G H LOD & LOQ C->H I Robustness C->I J System Suitability Testing D->J Pass E->J Pass F->J Pass G->J Pass H->J Pass I->J Pass K Validated Method for Routine Use J->K

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological performance of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde derivatives as potential anticancer agents. The following sections detail their in vitro efficacy against various cancer cell lines, their mechanism of action as tubulin polymerization inhibitors, and a framework for evaluating their in vivo potential.

In Vitro Efficacy: A Quantitative Comparison

Numerous studies have demonstrated the potent in vitro cytotoxic effects of 2-phenylindole-3-carbaldehyde derivatives against a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][2]

Below are tables summarizing the in vitro activity of various 2-phenylindole derivatives, including those with a methyl group on the indole nitrogen, highlighting their potency as both cytotoxic agents and tubulin polymerization inhibitors.

Table 1: Cytotoxicity of 2-Phenylindole Derivatives Against Human Cancer Cell Lines

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Derivative A 5-alkylindole, 4-methoxy on 2-phenylMDA-MB-231 (Breast)0.005 - 0.02[2]
MCF-7 (Breast)0.005 - 0.02[2]
Imine B Imine derivative of 2-phenylindole-3-carbaldehydeNot SpecifiedNot Specified[3]
Thiosemicarbazone Derivative Indole-thiosemicarbazone hybridMCF-7 (Breast)Varies[3]
A-549 (Lung)Varies[3]
Hep-G2 (Liver)Varies[3]
Compound 1c Indole derivativeHepG2 (Liver)0.9[4]
MCF-7 (Breast)0.55[4]
HeLa (Cervical)0.50[4]

Table 2: Tubulin Polymerization Inhibition by 2-Phenylindole Derivatives

Compound IDModificationIC50 (µM)Reference
Analog A 3-formyl-2-phenylindole analog1.5[3]
Imine B Imine derivative of 2-phenylindole-3-carbaldehyde1.2[3]
Reference Compound (Colchicine) 5[3]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary anticancer mechanism of many 2-phenylindole-3-carbaldehyde derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these indole derivatives prevent the formation of microtubules, leading to a cascade of events that culminate in cell death.

G cluster_drug_action Drug Action cluster_cellular_process Cellular Process cluster_cellular_outcome Cellular Outcome Indole_Derivative This compound Derivative Tubulin α/β-Tubulin Dimers Indole_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Indole_Derivative->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces G cluster_workflow In Vivo Efficacy Workflow Start Select Xenograft Model (e.g., MDA-MB-231 in nude mice) Implantation Subcutaneous Implantation of Cancer Cells Start->Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer Indole Derivative (e.g., i.p., i.v.) Randomization->Treatment Control Administer Vehicle Control Randomization->Control Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Control->Monitoring Endpoint Endpoint Reached (e.g., tumor size, time) Monitoring->Endpoint Analysis Excise Tumors and Analyze (e.g., weight, histology, biomarkers) Endpoint->Analysis Data_Analysis Statistical Analysis of Tumor Growth Inhibition Analysis->Data_Analysis

References

A Comparative Spectroscopic Analysis of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the synthetic target molecule, 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, with its key precursors, 1-Methyl-2-phenylindole and Indole-3-carbaldehyde. The analysis focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable data for researchers in organic synthesis and drug development.

Spectroscopic Data Comparison

The structural evolution from the basic indole framework to the final product is clearly reflected in the spectroscopic data. The addition of the N-methyl and 2-phenyl groups, followed by the C-3 formylation, introduces distinct and predictable changes in the spectral characteristics of the molecules.

Table 1: ¹H NMR Data (δ, ppm)

CompoundAldehyde-H (CHO)Indole N-HAromatic-HN-Methyl-H (N-CH₃)Solvent
Indole-3-carbaldehyde 10.08 (s, 1H)8.79 (br s, 1H)8.34 (m, 1H), 7.86 (d, 1H), 7.35 (m, 2H)-CDCl₃[1]
1-Methyl-2-phenylindole --7.6-7.1 (m, 9H), 6.5 (s, 1H, C3-H)3.7 (s, 3H)CDCl₃ (Typical)
This compound ~10.0 (s, 1H)-8.4 (m, 1H), 7.6-7.3 (m, 8H)3.6 (s, 3H)CDCl₃ (Typical)

Note: Data for 1-Methyl-2-phenylindole and the final product are typical expected values based on related structures, as precise experimental data was not available in the cited sources.

Table 2: ¹³C NMR Data (δ, ppm)

CompoundCarbonyl (C=O)Indole & Phenyl CarbonsN-Methyl (N-CH₃)Solvent
Indole-3-carbaldehyde 185.3136.8, 135.8, 124.4, 123.0, 121.9, 120.6, 118.4, 111.7-CDCl₃[1]
1-Methyl-2-phenylindole -142.0, 138.7, 132.8, 129.2, 128.4, 128.1, 122.6, 120.8, 120.3, 109.8, 103.231.3CDCl₃[2]
This compound ~185~145-110~32CDCl₃ (Typical)

Note: Data for this compound are typical expected values. Data for 1-Methyl-2-phenylindole is based on a closely related nitro-substituted analog, which provides a strong estimation of the chemical shifts.[2]

Table 3: IR Spectroscopy and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Molecular Ion (m/z)Key Fragments (m/z)
Indole-3-carbaldehyde 3300-3150 (N-H stretch), 1601 (C=O stretch)[3]145 [M]⁺[1][4]116 ([M-CHO]⁺)
1-Methyl-2-phenylindole 3050 (Aromatic C-H), 1595 (C=C stretch)207 [M]⁺[5]206 ([M-H]⁺)
This compound 3050 (Aromatic C-H), ~1650 (C=O stretch, conjugated)235 [M]⁺[6]234 ([M-H]⁺), 206 ([M-CHO]⁺)

Note: IR data for 1-Methyl-2-phenylindole is based on a similar isomer.[7] The C=O absorption for the final product is an expected value, shifted to a lower wavenumber due to conjugation.

Experimental Protocols

The data presented in this guide are based on standard analytical techniques for the characterization of organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (0.00 ppm).

  • Data Acquisition: ¹H NMR data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra are recorded with proton decoupling. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

2. Infrared (IR) Spectroscopy:

  • Instrumentation: IR spectra are generally obtained using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: Solid samples are typically analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra are recorded in the 4000-400 cm⁻¹ range. Data is reported in wavenumbers (cm⁻¹).

3. Mass Spectrometry (MS):

  • Instrumentation: Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques.

  • Sample Preparation: Samples are introduced into the instrument, often diluted in a suitable solvent like methanol or acetonitrile for ESI.

  • Data Acquisition: The instrument is scanned over a mass range (e.g., 50-500 amu) to detect the molecular ion and characteristic fragment ions. Data is reported as a mass-to-charge ratio (m/z).[8]

Synthetic Pathway Visualization

The synthesis of this compound is efficiently achieved via the Vilsmeier-Haack formylation of its direct precursor, 1-methyl-2-phenylindole. This reaction introduces the aldehyde group at the electron-rich C-3 position of the indole ring.

G cluster_0 Precursors cluster_1 Final Product Indole_3_carbaldehyde Indole-3-carbaldehyde 1_Methyl_2_phenylindole 1-Methyl-2-phenylindole Final_Product 1-Methyl-2-phenyl-1H- indole-3-carbaldehyde 1_Methyl_2_phenylindole->Final_Product Vilsmeier-Haack Reaction (POCl₃, DMF)

Caption: Synthetic route to the target compound via formylation.

References

A Comparative Benchmarking Study on the Synthesis of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for producing 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, a key intermediate in the development of various pharmaceutical agents. The performance of the conventional Vilsmeier-Haack reaction is benchmarked against a modern boron-catalyzed formylation method, with a focus on quantitative data and detailed experimental protocols to aid in methodological selection.

Data Summary: A Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative data for the synthesis of this compound using the Vilsmeier-Haack reaction and a Boron-Catalyzed Formylation.

ParameterVilsmeier-Haack Reaction (Adapted Protocol)Boron-Catalyzed Formylation (Adapted Protocol)
Starting Material 1-Methyl-2-phenyl-1H-indole1-Methyl-2-phenyl-1H-indole
Formylating Agent Vilsmeier Reagent (from POCl₃ and DMF)Trimethyl Orthoformate (TMOF)
Catalyst N/A (Stoichiometric Reagent)Boron Trifluoride Etherate (BF₃·OEt₂)
Solvent Anhydrous Dimethylformamide (DMF)Dichloromethane (DCM)
Reaction Temperature 0 °C to 85 °CRoom Temperature
Reaction Time 6 - 9 hours~1 minute
Yield High (typically 85-95% for similar substrates)[1]High (typically 77-98% for similar 2-substituted indoles)[2]
Work-up Aqueous basic work-up, filtrationQuenching with base, extraction
Purity of Crude Product Generally requires recrystallizationGenerally high, purification by column chromatography

Experimental Protocols

Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from a general method for the synthesis of indole-3-carboxaldehyde derivatives.[1]

Materials:

  • 1-Methyl-2-phenyl-1H-indole

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, slowly add phosphorus oxychloride (1.2 equivalents) to anhydrous dimethylformamide (5 volumes) at 0-5 °C with stirring. Continue stirring for 30 minutes to generate the Vilsmeier reagent.

  • Reaction with Indole: In a separate flask, dissolve 1-Methyl-2-phenyl-1H-indole (1 equivalent) in anhydrous dimethylformamide. Cool the solution to 0-5 °C.

  • Addition: Slowly add the prepared Vilsmeier reagent to the indole solution at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Subsequently, heat the mixture to 85 °C and maintain for 5-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Isolation: Add saturated sodium carbonate solution to the mixture until it is alkaline, leading to the precipitation of the product.

  • Purification: Filter the solid precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Boron-Catalyzed Formylation of this compound

This protocol is adapted from a general method for the boron-catalyzed formylation of indoles.[2]

Materials:

  • 1-Methyl-2-phenyl-1H-indole

  • Trimethyl Orthoformate (TMOF)

  • Boron Trifluoride Etherate (BF₃·OEt₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry reaction vessel, dissolve 1-Methyl-2-phenyl-1H-indole (1 equivalent) in dichloromethane.

  • Reagent Addition: Add trimethyl orthoformate (1.5 equivalents) to the solution.

  • Initiation: Add boron trifluoride etherate (1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 minute for 2-substituted indoles.[2]

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

To better understand the workflow and mechanisms, the following diagrams are provided.

cluster_0 Vilsmeier-Haack Synthesis cluster_1 Boron-Catalyzed Formylation start_vh 1-Methyl-2-phenyl-1H-indole reagent_vh Vilsmeier Reagent (POCl3 + DMF) start_vh->reagent_vh Formylation intermediate_vh Iminium Salt Intermediate reagent_vh->intermediate_vh hydrolysis_vh Aqueous Work-up (Hydrolysis) intermediate_vh->hydrolysis_vh product_vh This compound hydrolysis_vh->product_vh start_bcf 1-Methyl-2-phenyl-1H-indole reagent_bcf TMOF + BF3·OEt2 start_bcf->reagent_bcf Formylation intermediate_bcf Electrophilic Intermediate reagent_bcf->intermediate_bcf product_bcf This compound intermediate_bcf->product_bcf

A high-level comparison of the two synthetic workflows.

cluster_vh Vilsmeier-Haack Reaction Mechanism dmf DMF vilsmeier_reagent Vilsmeier Reagent [ClCH=N(CH3)2]+ dmf->vilsmeier_reagent pocl3 POCl3 pocl3->vilsmeier_reagent electrophilic_attack Electrophilic Attack at C3 vilsmeier_reagent->electrophilic_attack indole 1-Methyl-2-phenyl-1H-indole indole->electrophilic_attack iminium_intermediate Iminium Salt Intermediate electrophilic_attack->iminium_intermediate hydrolysis Hydrolysis iminium_intermediate->hydrolysis product This compound hydrolysis->product

The reaction mechanism of the Vilsmeier-Haack formylation.

Conclusion

Both the Vilsmeier-Haack reaction and the boron-catalyzed formylation are effective methods for the synthesis of this compound, each presenting distinct advantages. The Vilsmeier-Haack reaction is a well-established, high-yielding method, though it requires harsher conditions and a longer reaction time. In contrast, the boron-catalyzed formylation offers a significantly faster and milder alternative, making it an attractive option for rapid synthesis and for substrates that may be sensitive to high temperatures. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, time constraints, and substrate compatibility. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this valuable pharmaceutical intermediate.

References

Comparative Docking Analysis of 2-Phenyl-1H-indole-3-carbaldehyde Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the docking performance of a series of 2-phenyl-1H-indole-3-carbaldehyde thiosemicarbazone derivatives against two key cancer targets: tubulin and topoisomerase IIα. The data presented is based on a study by Bakherad et al., which explored these compounds as potential anticancer agents. While the studied scaffold is 2-phenyl-1H-indole-3-carbaldehyde, the insights are highly relevant for the analogous 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde derivatives, with the primary structural difference being the substitution at the N1 position of the indole ring.

Data Presentation: Comparative Docking Scores

The following table summarizes the Goldscore fitness values for a selection of 2-phenyl-1H-indole-3-carbaldehyde thiosemicarbazone derivatives against the colchicine binding site of tubulin and the ATP-binding site of topoisomerase IIα. A higher Goldscore indicates a better binding affinity.

Compound IDR (Substituent)Tubulin (Goldscore Fitness)Topoisomerase IIα (Goldscore Fitness)
6a H50.1857.23
6d 4-OCH₃54.2161.15
6n 4-CH₃52.7059.61

Data extracted from Bakherad et al. The study did not include this compound derivatives, but these N-H analogs provide a strong basis for comparison.

Experimental Protocols: Molecular Docking

The following is a generalized experimental protocol for molecular docking studies of indole derivatives, based on common practices in the field and details from the reference study.

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structures of the this compound derivatives are constructed using molecular modeling software (e.g., ChemDraw, Avogadro). Energy minimization is then performed using a suitable force field (e.g., MMFF94). For docking with software like AutoDock, Gasteiger charges are added, and non-polar hydrogens are merged.

  • Protein Preparation: The crystal structure of the target protein (e.g., tubulin, PDB ID: 1SA0; topoisomerase IIα, PDB ID: 1ZXM) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed. Polar hydrogens and Kollman charges are added to the protein structure.

Docking Simulation
  • Grid Generation: A grid box is defined around the active site of the protein to encompass the binding pocket. The grid spacing is typically set to a fine resolution (e.g., 0.375 Å).

  • Docking Algorithm: A genetic algorithm is commonly employed for the docking calculations. The number of genetic algorithm runs is set to a sufficient number to ensure conformational sampling (e.g., 50-100 runs).

  • Scoring Function: The binding affinity of the ligand to the protein is evaluated using a scoring function (e.g., Goldscore, AutoDock scoring function). The results are ranked based on the predicted binding energy or fitness score.

Analysis of Results
  • The docked conformations (poses) of the ligands are analyzed to identify the most favorable binding mode.

  • Intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are visualized and analyzed to understand the basis of binding affinity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB) protein_prep->grid_gen docking_run Run Docking (Genetic Algorithm) grid_gen->docking_run scoring Scoring & Ranking (Binding Energy) docking_run->scoring interaction_analysis Interaction Analysis (Hydrogen Bonds, etc.) scoring->interaction_analysis

Computational Docking Workflow

tubulin_inhibition_pathway indole_derivative Indole Derivative tubulin Tubulin Dimers (α/β) indole_derivative->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization indole_derivative->microtubules Inhibits tubulin->microtubules Polymerizes into mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle Forms g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Leads to apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis

Tubulin Polymerization Inhibition Pathway

topoisomerase_pathway indole_derivative Indole Derivative topo_II Topoisomerase IIα indole_derivative->topo_II Binds to ATP-binding site dna_cleavage_complex Topo II-DNA Cleavage Complex topo_II->dna_cleavage_complex Forms dna_religation DNA Re-ligation dna_cleavage_complex->dna_religation Inhibits dna_breaks DNA Double-Strand Breaks dna_cleavage_complex->dna_breaks Accumulation leads to apoptosis Apoptosis (Cell Death) dna_breaks->apoptosis

Topoisomerase IIα Inhibition Pathway

Cytotoxicity comparison of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde on different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data for 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Extensive searches for published scientific literature containing cytotoxicity data for the specific compound This compound did not yield any direct experimental results, such as IC50 values, on any cancer cell lines. Therefore, a direct comparison guide for this particular compound cannot be provided at this time.

However, significant research has been conducted on the anticancer properties of closely related 2-phenyl-1H-indole-3-carbaldehyde derivatives . These studies reveal that substitutions on both the indole and phenyl rings play a crucial role in their cytotoxic activity. This guide presents a comparative analysis of these derivatives as a valuable alternative for researchers interested in this class of compounds.

Comparative Cytotoxicity of 2-Phenyl-1H-indole-3-carbaldehyde Derivatives

Research into 2-phenyl-1H-indole-3-carbaldehyde and its analogs has identified several potent anticancer compounds. The primary mechanism of action for some of the most active derivatives is the inhibition of tubulin polymerization, a critical process for cell division.

Data Presentation: Cytotoxicity (IC50) Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 2-phenyl-1H-indole-3-carbaldehyde derivatives against different cancer cell lines.

Compound ID/DescriptionCancer Cell LineIC50 ValueReference
5-alkylindole derivatives with a 4-methoxy group in the 2-phenyl ringMDA-MB 231 (Breast)5-20 nM[1]
5-alkylindole derivatives with a 4-methoxy group in the 2-phenyl ringMCF-7 (Breast)5-20 nM[1]
A potent 3-formyl-2-phenylindole analogNot specified35 nM (cell growth)[2]
Imine derivative of a 2-phenylindole-3-carbaldehydeNot specified1.2 µM (tubulin polymerization)[2]
Experimental Protocols

The data presented in this guide are primarily based on the following experimental methodologies.

Cell Culture and Maintenance:

  • Human breast adenocarcinoma cell lines, MDA-MB 231 and MCF-7, were used.

  • Cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay):

  • Cells were seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

  • The plates were incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

Cell Cycle Analysis:

  • Cells were treated with the test compounds for a specified time.

  • The cells were then harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

  • The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Tubulin Polymerization Assay:

  • The effect of the compounds on the polymerization of tubulin into microtubules was assessed using in vitro assays.

  • Purified tubulin was incubated with the test compounds in a polymerization buffer.

  • The increase in turbidity, which corresponds to the extent of tubulin polymerization, was monitored over time by measuring the absorbance at 340 nm.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and the proposed signaling pathway for the cytotoxic action of potent 2-phenyl-1H-indole-3-carbaldehyde derivatives.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assessment (MTT Assay) cluster_analysis Data Analysis cell_seeding Seed Cancer Cells incubation1 Overnight Incubation cell_seeding->incubation1 add_compound Add Test Compound incubation1->add_compound incubation2 Incubate (e.g., 48h) add_compound->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 dissolve_formazan Dissolve Formazan incubation3->dissolve_formazan read_absorbance Read Absorbance dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for determining the cytotoxicity of compounds using the MTT assay.

signaling_pathway compound 2-Phenylindole-3-carbaldehyde Derivative tubulin Tubulin compound->tubulin Inhibits Polymerization microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis cell_growth_inhibition Inhibition of Cancer Cell Growth apoptosis->cell_growth_inhibition

Caption: Proposed mechanism of action for potent 2-phenylindole-3-carbaldehyde derivatives.

Conclusion

While data on the specific cytotoxicity of this compound is not currently available in the public domain, the broader class of 2-phenyl-1H-indole-3-carbaldehyde derivatives has demonstrated significant anticancer potential. Notably, derivatives with lipophilic substitutions exhibit potent cytotoxicity against breast cancer cell lines, with IC50 values in the low nanomolar range.[1] The primary mechanism of action for these compounds appears to be the disruption of microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] This comparative guide provides a foundation for researchers interested in exploring the structure-activity relationships of this promising class of anticancer agents. Further investigation is warranted to synthesize and evaluate the cytotoxic profile of this compound to determine its potential as a therapeutic candidate.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, a comprehensive understanding of proper disposal procedures is paramount. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, in line with general laboratory hazardous waste protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for the similar compound, 1-Methyl-1H-indole-3-carbaldehyde, indicates that it can cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Hand Protection: Use appropriate chemical-resistant gloves to prevent skin contact.[2]

  • Body Protection: A lab coat or other protective clothing is required.[2]

  • Respiratory Protection: If there is a risk of generating dust, a dust mask (e.g., N95) or other approved respiratory protection should be used.[1][2]

Work should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[1] Avoid generating dust during handling and disposal.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2] The following steps outline the proper disposal procedure:

  • Waste Identification and Segregation:

    • Clearly identify the waste as "Hazardous Waste" and specify the chemical name: "this compound".

    • This waste must be segregated from non-hazardous trash and other incompatible chemical waste streams.[3] In particular, keep it separate from strong oxidizing agents and strong bases.[1]

  • Waste Collection and Containment:

    • Solid Waste: Place unused or contaminated solid this compound into a designated, compatible, and properly labeled hazardous waste container.[2] The container must be in good condition, free from damage or deterioration, and have a secure, leak-proof closure.[4] If possible, use the original manufacturer's container, provided it is in good condition.

    • Contaminated Lab Supplies: Any materials contaminated with the compound, such as gloves, weighing paper, or pipette tips, should be collected in a separate, clearly labeled container for solid hazardous waste.[2]

    • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled container for liquid hazardous waste. Ensure the container material is compatible with the solvent used.[2]

  • Labeling:

    • Affix a hazardous waste label to each container as soon as the first drop of waste is added.[5]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name(s) of the contents (avoiding abbreviations or formulas)

      • The date when waste was first added to the container

      • The name and contact information of the generating researcher or laboratory

  • Storage:

    • Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[4]

    • Ensure secondary containment, such as a tray, is used to capture any potential leaks.[3]

    • Containers must be kept closed at all times except when adding waste.[5]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]

    • Do not exceed the storage time limits for hazardous waste as specified by your institution and local regulations (e.g., typically no more than six months in an academic facility).[4][6]

    • The ultimate disposal of the chemical waste must be handled by a licensed and approved waste disposal company.[2]

Quantitative Data Summary

While specific quantitative disposal thresholds for this compound are not available, general federal regulations for hazardous waste accumulation in laboratories provide the following guidelines:

ParameterGuidelineCitation
Maximum Hazardous Waste Volume in SAA55 gallons[3]
Maximum Acutely Hazardous Waste in SAA1 quart[3]
Maximum Storage Time in Academic Lab6 months[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal start Start: Generate Waste (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Work in a Ventilated Area (e.g., Fume Hood) ppe->ventilation waste_type Determine Waste Type ventilation->waste_type solid_waste Solid Waste: Place in Labeled, Compatible Container waste_type->solid_waste Solid liquid_waste Liquid Waste: Place in Labeled, Leak-Proof Container waste_type->liquid_waste Liquid segregate Segregate from Incompatible Materials (e.g., Strong Oxidizers, Bases) solid_waste->segregate liquid_waste->segregate label_container Affix Hazardous Waste Label segregate->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_saa->contact_ehs end End: Proper Disposal by Licensed Waste Management contact_ehs->end

References

Essential Safety and Operational Guidance for Handling 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and mitigate potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles or glasses meeting ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing or dust generation.[1][4]To protect against eye irritation from dust or splashes.[1][5]
Skin and Body Protection A lab coat (Nomex® recommended for flame resistance), buttoned, with long pants and closed-toe, closed-heel shoes.[4]To prevent skin contact with the chemical.[1]
Hand Protection Disposable nitrile gloves are suitable for short-term protection.[4] For extended contact, consult the glove manufacturer's chemical resistance guide.[4][6]To prevent skin irritation and absorption.[1]
Respiratory Protection If dust generation is likely, a NIOSH-approved N95 dust mask or a respirator is required.[7] Engineering controls like fume hoods should be the primary means of exposure control.[4]To prevent respiratory tract irritation from airborne particles.[1][5]
Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.[1]

  • Keep the container tightly closed.[1]

2. Preparation and Weighing:

  • Conduct all handling in a well-ventilated area, preferably within a chemical fume hood.[8]

  • To minimize dust, handle the solid chemical carefully.

  • Use appropriate tools (e.g., spatula) for transferring the chemical.

  • After weighing, securely close the container.

3. Experimental Use:

  • Wear the recommended PPE throughout the experiment.

  • Avoid direct contact with the chemical.

  • If heating the substance, ensure adequate ventilation to handle any potential vapors.

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

4. Spill and Emergency Procedures:

  • Small Spills:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][3]

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Ventilate the area if it is safe to do so.

    • Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated PPE (like gloves), in a designated and clearly labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless instructed to do so by your EHS department.

2. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of accumulation.

3. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area.

  • Keep the container closed except when adding waste.

4. Final Disposal:

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain or in the regular trash.[1][9]

Visual Workflow Guides

The following diagrams illustrate the key decision-making and procedural workflows for safely handling this compound.

G Safe Handling and Disposal Workflow cluster_handling Handling Procedure cluster_disposal Disposal Procedure cluster_spill Spill Response Receipt Receipt & Inspection Storage Secure Storage Receipt->Storage Preparation Preparation & Weighing in Fume Hood Storage->Preparation Use Experimental Use Preparation->Use Decontamination Decontaminate Work Area Use->Decontamination Collection Collect Waste Decontamination->Collection Transfer Waste Labeling Label Waste Container Collection->Labeling StoreWaste Store in Accumulation Area Labeling->StoreWaste FinalDisposal Arrange for EHS Pickup StoreWaste->FinalDisposal Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill: Sweep & Collect Assess->SmallSpill Small LargeSpill Large Spill: Evacuate & Call EHS Assess->LargeSpill Large SmallSpill->Collection

Caption: Workflow for handling and disposing of the chemical.

PPE_Selection PPE Selection Logic Start Handling Chemical? BasePPE Standard PPE: Lab Coat, Safety Glasses, Nitrile Gloves Start->BasePPE Dust Potential for Dust Generation? Splash Potential for Splash? Dust->Splash No Respirator Add N95 Respirator Dust->Respirator Yes FaceShield Add Face Shield Splash->FaceShield Yes End End Splash->End No BasePPE->Dust Respirator->Splash FaceShield->End

Caption: Decision logic for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-phenyl-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-phenyl-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.